(2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2-amino-6-oxo-1H-pyrimidin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c7-6-8-3(2-5(11)12)1-4(10)9-6/h1H,2H2,(H,11,12)(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUONTBACKPJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288219 | |
| Record name | (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6943-68-6 | |
| Record name | NSC54777 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The elucidated pathway centers on a classical Traube-style pyrimidine synthesis, renowned for its reliability and adaptability. This guide will delve into the mechanistic underpinnings of the key reaction steps, provide detailed experimental protocols, and present quantitative data to ensure reproducibility and scalability. The synthesis is broken down into two primary stages: the cyclocondensation of a suitable β-keto ester with guanidine to form the pyrimidine core, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel pyrimidine-based compounds.
Introduction: The Significance of the Pyrimidine Scaffold
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents. Their prevalence in biologically active molecules stems from their ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing them to interact with a wide array of biological targets. The 2-aminopyrimidine moiety, in particular, is a common feature in molecules exhibiting diverse pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties. The incorporation of an acetic acid side chain at the 4-position of the 2-amino-6-oxo-pyrimidine nucleus introduces a key functional group that can be leveraged for further derivatization or to enhance interaction with biological targets through hydrogen bonding and ionic interactions.
This guide focuses on a well-established and logical synthetic approach to this compound, providing a solid foundation for its synthesis and future exploration in drug development programs.
Retrosynthetic Analysis and Proposed Synthesis Pathway
A retrosynthetic analysis of the target molecule, this compound (1), points towards a logical two-step synthesis. The primary disconnection breaks the pyrimidine ring, identifying guanidine (3) and a suitable 1,3-dicarbonyl compound as the key building blocks. This approach is a classic and widely used method for pyrimidine synthesis. The acetic acid moiety at the 4-position suggests that the dicarbonyl precursor should be a derivative of 3-oxopentanedioic acid. A practical and commercially available starting material for this purpose is diethyl 3-oxopentanedioate (also known as diethyl acetonedicarboxylate) (2).
The forward synthesis, therefore, involves two main transformations:
-
Cyclocondensation: The reaction of diethyl 3-oxopentanedioate (2) with guanidine (3) to form the ethyl ester intermediate, ethyl (2-amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetate (4).
-
Hydrolysis: The subsequent conversion of the ethyl ester (4) to the final carboxylic acid product (1).
This pathway is advantageous due to the ready availability of the starting materials and the generally high-yielding nature of these transformations.
Figure 1: Proposed two-step synthesis pathway for the target molecule.
Detailed Synthesis Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of Ethyl (2-amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetate (4)
The first step involves the base-catalyzed cyclocondensation reaction between diethyl 3-oxopentanedioate and guanidine. This reaction is a classic example of a Traube pyrimidine synthesis.
Figure 2: Workflow for the synthesis of the ethyl ester intermediate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Addition of Guanidine: To the sodium ethoxide solution, add guanidine hydrochloride (1 equivalent). Stir the mixture for 15-20 minutes to allow for the formation of free guanidine.
-
Addition of β-Keto Ester: To this mixture, add diethyl 3-oxopentanedioate (1 equivalent) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., glacial acetic acid). The resulting precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure ethyl (2-amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetate.
Causality Behind Experimental Choices:
-
Sodium Ethoxide: A strong base is required to deprotonate the guanidine hydrochloride and to catalyze the condensation reaction. Sodium ethoxide, prepared in situ from sodium and ethanol, is a common and effective choice for this purpose.
-
Ethanol as Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and the sodium ethoxide catalyst. Its boiling point allows for the reaction to be conducted at a moderately elevated temperature to ensure a reasonable reaction rate.
-
Inert Atmosphere: The use of an inert atmosphere is crucial during the preparation of sodium ethoxide to prevent the reaction of sodium metal with atmospheric moisture and oxygen.
Step 2: Hydrolysis of Ethyl (2-amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetate (4) to this compound (1)
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred for its generally cleaner and higher-yielding nature.
Figure 3: Workflow for the hydrolysis of the ethyl ester to the final product.
Experimental Protocol:
-
Reaction Setup: Suspend the ethyl (2-amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetate (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 1-2 M, 2-3 equivalents).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC analysis (disappearance of the starting ester).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then carefully acidify with a suitable acid (e.g., concentrated hydrochloric acid) to a pH of approximately 2-3. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and then dry under vacuum to obtain the final product, this compound. Further purification can be achieved by recrystallization from hot water or an appropriate aqueous-organic solvent mixture.
Causality Behind Experimental Choices:
-
Aqueous Sodium Hydroxide: Basic hydrolysis using sodium hydroxide is a standard and efficient method for saponifying esters. The use of an excess of base ensures the complete conversion of the ester to the carboxylate salt.
-
Acidification: Acidification of the reaction mixture after hydrolysis is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid, which is typically less soluble in acidic aqueous media.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Molar Ratio (Reactant:Guanidine) | Solvent | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Diethyl 3-oxopentanedioate, Guanidine Hydrochloride | Ethyl (2-amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetate | 1:1 | Ethanol | Sodium Ethoxide | Reflux | 4-6 | 70-85 |
| 2 | Ethyl (2-amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetate | This compound | N/A | Water | NaOH, then HCl | Reflux | 2-4 | 85-95 |
Table 1: Summary of Reaction Parameters and Expected Yields.
Conclusion
This technical guide has detailed a reliable and efficient two-step synthesis pathway for this compound. The described methodology, based on the well-established Traube pyrimidine synthesis, utilizes readily available starting materials and employs straightforward reaction conditions. The provided experimental protocols, along with the rationale behind the chosen conditions, are intended to provide researchers with a solid foundation for the successful synthesis of this valuable heterocyclic compound. The modularity of this synthetic route also offers opportunities for the preparation of a diverse library of related pyrimidine derivatives for applications in drug discovery and development.
References
- Traube, W. Ueber die Synthese des Guanins und Xanthins. Ber. Dtsch. Chem. Ges.1900, 33, 3035–3056.
- Brown, D. J. The Pyrimidines. In The Chemistry of Heterocyclic Compounds; Taylor, E. C., Ed.; Wiley-Interscience: New York, 1994; Vol. 52.
- Lakhdar, S.; Westermaier, M.; Terrier, F.; Goumont, R.; Ofial, A. R.; Mayr, H.
- Katritzky, A. R.; Ramsden, C. A.; Joule, J. A.; Zhdankin, V. V. Handbook of Heterocyclic Chemistry, 3rd ed.; Elsevier: Amsterdam, 2010.
- Elderfield, R. C. The Chemistry of Penicillin. In The Chemistry of Penicillin; Clarke, H. T., Johnson, J. R., Robinson, R., Eds.; Princeton University Press: Princeton, NJ, 1949.
(2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a fundamental motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound is a pyrimidine derivative of significant interest due to its structural similarity to biologically active compounds.[2][3] The precise three-dimensional arrangement of its atoms, which can be unambiguously determined through single-crystal X-ray diffraction, dictates its physicochemical properties and potential interactions with biological targets.[1][4] This guide provides a comprehensive, in-depth technical overview of the methodologies and scientific rationale involved in the crystal structure analysis of this compound, from crystal growth to the final structural elucidation and interpretation. As a self-validating system, each described protocol is grounded in established crystallographic principles to ensure accuracy and reproducibility.
Introduction: The Significance of Structural Elucidation
This compound belongs to a class of compounds that are analogues of natural purine nucleosides.[2] The presence of both hydrogen bond donors (amino group, carboxylic acid) and acceptors (oxo group, ring nitrogens) suggests a high potential for specific intermolecular interactions, which are crucial for molecular recognition in biological systems.[5] Determining the crystal structure of this molecule is paramount for several reasons:
-
Unambiguous Confirmation of Molecular Structure: It provides definitive proof of the compound's connectivity and stereochemistry.[4][6]
-
Insight into Physicochemical Properties: The solid-state packing arrangement influences properties such as solubility, stability, and dissolution rate, which are critical for drug development.[3]
-
Rational Drug Design: A detailed understanding of the molecule's conformation and intermolecular interactions can guide the design of more potent and selective analogues.[5]
-
Polymorph Screening: Identifying different crystalline forms (polymorphs) is essential as they can have different properties and therapeutic outcomes.
This guide will walk through the complete workflow for the crystal structure analysis of this compound, providing both the "how" and the "why" behind each step.
The Cornerstone of Analysis: Growing High-Quality Single Crystals
The success of a crystal structure determination hinges on the quality of the single crystal. The goal is to grow a crystal of suitable size (typically 0.1-0.3 mm in each dimension) with a well-ordered internal lattice.[7] For a novel compound like this compound, a systematic screening of crystallization conditions is necessary.
Pre-crystallization: Purity is Paramount
The purity of the compound is a critical factor; impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.[8] It is recommended to purify the compound to >95% purity, as determined by techniques such as NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).
Crystallization Techniques: A Practical Guide
Several methods can be employed to grow single crystals of organic molecules.[9][10] The underlying principle for all techniques is to slowly bring a solution of the compound to a state of supersaturation, allowing for the gradual formation of a single, well-ordered crystal lattice.[8]
Table 1: Overview of Common Crystallization Methods
| Method | Principle | Suitable for | Key Considerations |
| Slow Evaporation | The concentration of the solute increases gradually as the solvent evaporates, leading to supersaturation.[9] | Compounds that are stable at ambient conditions. | The rate of evaporation is crucial and can be controlled by restricting the opening of the crystallization vessel.[7] |
| Slow Cooling | The solubility of the compound decreases as the temperature is slowly lowered, inducing crystallization.[10] | Compounds with moderate temperature-dependent solubility. | A programmable cooling device or a well-insulated container can be used to control the cooling rate.[8] |
| Vapor Diffusion | An anti-solvent (in which the compound is insoluble) slowly diffuses into a solution of the compound, reducing its solubility.[8] | Small quantities of material and for screening a wide range of solvent/anti-solvent systems. | The choice of solvent and anti-solvent is critical and depends on their miscibility and vapor pressures.[7] |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface.[9] | Systems where vapor diffusion is not effective. | Maintaining a sharp interface between the two liquids is essential.[9] |
Experimental Protocol: Vapor Diffusion
This method is often the most successful for obtaining high-quality crystals of novel organic compounds.[8]
Step-by-Step Methodology:
-
Preparation of the Inner Vial: Dissolve 5-10 mg of this compound in a small volume (e.g., 0.5 mL) of a solvent in which it is soluble or moderately soluble (e.g., dimethyl sulfoxide, methanol). Place this solution in a small, open vial.
-
Preparation of the Outer Chamber: In a larger vial or beaker, add a larger volume (e.g., 2-3 mL) of a volatile anti-solvent in which the compound is insoluble (e.g., diethyl ether, hexane).[8]
-
Assembly: Place the inner vial inside the outer chamber, ensuring the anti-solvent level is below the top of the inner vial.
-
Sealing and Incubation: Seal the outer chamber and leave it undisturbed in a location with a stable temperature and free from vibrations.[8]
-
Monitoring: Monitor the setup for crystal growth over several days to weeks.
-
Causality: The slow diffusion of the anti-solvent vapor into the solution of the compound gradually reduces its solubility. This slow approach to supersaturation allows for the formation of a limited number of nucleation sites, which then grow into larger, well-ordered single crystals.[8]
Unveiling the Structure: X-ray Diffraction Analysis
Once a suitable single crystal is obtained, the next step is to analyze it using an X-ray diffractometer.[11] This instrument directs a beam of X-rays onto the crystal and measures the resulting diffraction pattern.[12]
The Physics of Diffraction
A crystal is a three-dimensional lattice of repeating units (unit cells).[6] When an X-ray beam strikes the crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, most of the scattered X-rays interfere destructively. However, in specific directions, they interfere constructively, producing a diffraction pattern of spots.[13] The positions and intensities of these spots contain the information about the arrangement of atoms in the unit cell.[12]
Experimental Workflow: From Crystal to Data
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction data collection.
Step-by-Step Methodology:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.
-
Data Collection Temperature: Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
-
Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions of the unit cell and the crystal system.
-
Full Data Collection: A complete dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern over a wide range of orientations.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors. This results in a reflection file containing the Miller indices (h,k,l) and intensity for each reflection.
From Data to Model: Structure Solution and Refinement
The reflection file obtained from data processing does not directly reveal the crystal structure. It provides the amplitudes of the structure factors, but the phase information is lost. This is known as the "phase problem" in crystallography.
Solving the Phase Problem
For small molecules like this compound, direct methods are typically used to solve the phase problem. These are computational methods that use statistical relationships between the intensities of the reflections to estimate the initial phases.
Model Building and Refinement
Once initial phases are obtained, an initial electron density map can be calculated. This map is then interpreted to build an initial molecular model. This model is then refined against the experimental data using a least-squares minimization process. The refinement process iteratively adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
The quality of the final refined model is assessed using several metrics, most notably the R-factor (R1), which is a measure of the agreement between the observed and calculated structure factor amplitudes. A low R1 value (typically < 0.05 for a good quality structure) indicates a good fit of the model to the data.
Anticipated Structural Features of this compound
Based on the crystal structures of related pyrimidine derivatives, we can anticipate several key structural features for this compound.[14][15]
Table 2: Predicted Crystallographic and Structural Parameters
| Parameter | Predicted Value/Feature | Significance |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for organic molecules. |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Molecules with the potential for inversion symmetry often crystallize in centrosymmetric space groups. |
| Hydrogen Bonding | Extensive intermolecular hydrogen bonding network involving the amino, oxo, and carboxylic acid groups.[15] | This will be the dominant force in the crystal packing, influencing the overall supramolecular architecture. |
| Molecular Conformation | The pyrimidine ring is expected to be planar. The orientation of the acetic acid side chain will be determined by steric and electronic factors. | The conformation will be crucial for understanding its potential binding mode to a biological target. |
| π-π Stacking | Potential for π-π stacking interactions between the pyrimidine rings of adjacent molecules.[15] | These interactions can contribute to the stability of the crystal lattice. |
The following diagram illustrates the potential hydrogen bonding interactions that could dictate the crystal packing.
Conclusion
The crystal structure analysis of this compound is a critical step in understanding its fundamental properties and unlocking its potential in drug discovery and development. By employing a systematic approach to crystallization and a rigorous methodology for X-ray diffraction analysis, it is possible to obtain a high-resolution three-dimensional structure. This structural information provides an invaluable foundation for further chemical and biological investigations, ultimately guiding the rational design of new therapeutic agents.
References
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University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [online] Available at: [Link] [Accessed 19 January 2026].
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University of Florida, The Center for Xray Crystallography. (2015). Crystal Growing Tips. [online] Available at: [Link] [Accessed 19 January 2026].
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Jiang, L., et al. (2017). Single-crystal growth of organic semiconductors. Nanyang Technological University. [online] Available at: [Link] [Accessed 19 January 2026].
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Jones, A. W., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), pp.1757-1773. [online] Available at: [Link] [Accessed 19 January 2026].
-
Checchi, A., et al. (2001). Synthesis and Cardiotonic Activity of Novel Pyrimidine Derivatives: Crystallographic and Quantum Chemical Studies. Journal of Medicinal Chemistry, 44(24), pp.4127-4137. [online] Available at: [Link] [Accessed 19 January 2026].
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Organic Chemistry. (2020). How to Grow Single Crystals. YouTube. [online] Available at: [Link] [Accessed 19 January 2026].
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Excillum. Small molecule crystallography. [online] Available at: [Link] [Accessed 19 January 2026].
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Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [online] Available at: [Link] [Accessed 19 January 2026].
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Fusi, R., et al. (2019). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 24(18), p.3358. [online] Available at: [Link] [Accessed 19 January 2026].
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Cieplik, J., et al. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), pp.57-65. [online] Available at: [Link] [Accessed 19 January 2026].
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Gali, S., et al. (2022). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′-di(n-butyl)-2,7-di(9H-carbazol-9-yl)-N,N′-di(n-butyl)-1,2,3,5,6,7-hexahydrodibenzo[a,f]diindolo[2,3-h:2′,3′-j]-s-indacene-8,17-dione crystal structure. IUCrJ, 9(Pt 5), pp.558-566. [online] Available at: [Link] [Accessed 19 January 2026].
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Iowa State University, Chemical Instrumentation Facility. X-Ray Diffraction Basics. [online] Available at: [Link] [Accessed 19 January 2026].
-
Mamallan, K., et al. (2015). Crystal structure of 2,4-diamino-6-oxo-3,6-dihydropyrimidin-1-ium p-toluenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), pp.o263-o264. [online] Available at: [Link] [Accessed 19 January 2026].
-
Mamallan, K., et al. (2015). Crystal structure of 2,4-diamino-6-oxo-3,6-dihydropyrimidin-1-ium p-toluenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), pp.o263-o264. [online] Available at: [Link] [Accessed 19 January 2026].
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The Ascendant Therapeutic Potential of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid scaffold has emerged as a privileged structure in medicinal chemistry, underpinning a diverse array of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of its derivatives. We delve into their significant potential as anticancer, antiviral, and enzyme inhibitory agents, offering field-proven insights and detailed experimental protocols to empower researchers in the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical core for next-generation drug discovery.
Introduction: The Chemical Eminence of the Dihydropyrimidine Core
The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental to the structure of nucleic acids.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of therapeutic agents. The this compound core, in particular, presents a unique combination of hydrogen bond donors and acceptors, along with a carboxylic acid moiety that can be readily functionalized to modulate physicochemical properties and target engagement. This guide will illuminate the multifaceted biological activities of derivatives stemming from this core structure.
Anticancer Activity: Targeting the Machinery of Malignancy
Derivatives of the this compound scaffold have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes crucial for cancer cell proliferation and survival.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)
One of the key mechanisms underlying the anticancer effects of these derivatives is the inhibition of Cyclin-Dependent Kinases (CDKs). CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, transcription, and other cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
It is hypothesized that the 2-amino-6-oxo-dihydropyrimidine core can act as a scaffold to present functional groups that interact with the ATP-binding pocket of CDKs, such as CDK8. Inhibition of CDK8 can modulate gene expression and restrict inflammatory responses that contribute to tumor progression.[2][3]
Signaling Pathway: CDK8-Mediated Transcriptional Regulation
Caption: Inhibition of the CDK8/Cyclin C complex by this compound derivatives.
Quantitative Anticancer Activity
The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While specific data for a broad range of this compound derivatives is an active area of research, the following table presents data for structurally related 2-aminopyrimidine analogs to provide a comparative context.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| k8 | 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol | HCT116 (Colon) | Potent Activity Reported[1] |
| k14 | 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol | HCT116 (Colon) | Potent Activity Reported[1] |
| 7b | 2-amino-4-aryl-pyrimidine of ursolic acid | MCF-7 (Breast) | 0.48 ± 0.11[4] |
| 7b | 2-amino-4-aryl-pyrimidine of ursolic acid | HeLa (Cervical) | 0.74 ± 0.13[4] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental to in vitro screening of anticancer compounds.[5][6] It measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining the cytotoxicity of test compounds.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[7]
-
Compound Treatment: Add 10 µL of the test compound at various concentrations to the wells.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well.[7]
-
Formazan Formation: Incubate for 2 to 4 hours until a purple precipitate is visible.[7]
-
Solubilization: Add 100 µL of detergent reagent to each well.[7]
-
Incubation: Leave the plate at room temperature in the dark for 2 hours.[7]
-
Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.[7]
Antiviral Activity: A Broad-Spectrum Defense
The pyrimidine scaffold is a well-established pharmacophore in antiviral drug design, with numerous approved drugs built upon this core. Derivatives of this compound are being investigated for their potential to inhibit the replication of a wide range of viruses, including influenza and herpes simplex virus (HSV).[8][9]
Mechanism of Action: Inhibition of Viral Replication
The antiviral activity of these compounds is often attributed to their ability to interfere with critical stages of the viral life cycle. One proposed mechanism is the inhibition of viral entry into the host cell. For enveloped viruses, this can involve preventing the fusion of the viral envelope with the host cell membrane.[10] Another key mechanism is the inhibition of viral nucleic acid synthesis by acting as a nucleoside analog and terminating the growing DNA or RNA chain.
Signaling Pathway: Inhibition of Viral Replication
Caption: Proposed mechanism of antiviral activity through inhibition of viral genome replication.
Quantitative Antiviral Activity
The antiviral efficacy is typically determined by the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.
| Compound ID | Derivative Class | Virus | EC50 (µg/mL) |
| SPIII-5H | Indole-pyrimidine conjugate | Influenza A (H1N1) | 2.7-5.2[10] |
| SPIII-5Cl | Indole-pyrimidine conjugate | Influenza A (H1N1) | 2.7-5.2[10] |
| 10c | Thiouracil-acetic acid derivative | HSV-1 | Potent activity reported |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[10]
Workflow for Plaque Reduction Assay
Caption: Workflow of the viral plaque reduction assay.
Step-by-Step Protocol:
-
Cell Plating: Seed host cells in 6-well plates to form a confluent monolayer.[11]
-
Virus Dilution: Prepare serial dilutions of the virus stock.[11]
-
Infection: Infect the cell monolayers with the virus dilutions for 1-2 hours.[12]
-
Overlay: Remove the virus inoculum and add an overlay medium (e.g., containing agarose) with or without the test compound.[12]
-
Incubation: Incubate the plates for a period appropriate for the virus to form plaques.[12]
-
Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.[10]
-
Plaque Counting: Count the number of plaques to determine the virus titer and the inhibitory effect of the compound.[1]
Enzyme Inhibition: Precision Targeting of Molecular Machinery
The structural features of this compound derivatives make them adept at interacting with the active sites of various enzymes, leading to their inhibition. A notable target for this class of compounds is dihydrofolate reductase (DHFR).
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for anticancer and antimicrobial agents.[13] The 2-aminopyrimidine moiety of the scaffold can mimic the binding of the natural substrate, dihydrofolate, in the active site of DHFR.[14][15]
Signaling Pathway: DHFR Inhibition and Disruption of Nucleotide Synthesis
Caption: Inhibition of dihydrofolate reductase (DHFR) by this compound derivatives disrupts nucleotide synthesis.
Quantitative DHFR Inhibitory Activity
The inhibitory potency against DHFR is expressed as the IC50 value.
| Compound ID | Derivative Class | Enzyme Source | IC50 (µM) |
| Compound 4 | 2-amino-4-oxo-thieno[2,3-d]pyrimidine | Human DHFR | 0.020[15] |
| Lipophilic Antifolate | 2-amino-6-[(2,5-dichlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one | T. gondii DHFR | 2.3[14] |
Experimental Protocol: DHFR Inhibition Assay
The activity of DHFR is typically measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Workflow for DHFR Inhibition Assay
Caption: Workflow for a spectrophotometric DHFR inhibition assay.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing buffer, NADPH, and the test compound at various concentrations.
-
Enzyme Addition: Add the DHFR enzyme to the reaction mixture and pre-incubate.
-
Reaction Initiation: Initiate the reaction by adding the substrate, dihydrofolate (DHF).
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Synthesis of this compound Derivatives
The synthesis of these derivatives typically involves a multi-step process. A common approach is the esterification of the carboxylic acid moiety followed by amidation to generate a library of diverse compounds.
General Synthetic Scheme
A plausible synthetic route involves the reaction of an amino acid with a halogenating agent to form an intermediate that is then reacted with ammonia to produce an amino acid amide.[16] More complex multi-ring structures can be synthesized through condensation reactions.[17]
Synthetic Workflow
Caption: General workflow for the synthesis of amide and ester derivatives.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of this compound derivatives is highly dependent on the nature of the substituents on the pyrimidine ring and the acetic acid side chain. Key SAR insights include:
-
Substitution at the 2-amino group: Modifications at this position can influence interactions with the hinge region of kinases or the active site of other enzymes.
-
Derivatization of the acetic acid moiety: Conversion to esters or amides can modulate solubility, cell permeability, and target engagement. The introduction of bulky or hydrophobic groups can enhance binding to hydrophobic pockets in target proteins.
-
Substitution on the pyrimidine ring: The introduction of different functional groups at other positions on the pyrimidine ring can fine-tune the electronic properties and steric profile of the molecule, impacting its biological activity.
Future research in this area should focus on the synthesis and evaluation of a broader range of derivatives to establish a more comprehensive SAR. The exploration of novel therapeutic targets and the use of computational modeling to guide the design of more potent and selective inhibitors will be crucial for advancing this promising class of compounds towards clinical applications.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, virology, and enzyme inhibition. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable chemical entity. Continued investigation into the synthesis, biological activity, and structure-activity relationships of these compounds is poised to yield the next generation of innovative medicines.
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in vitro evaluation of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid
An In-Depth Technical Guide to the In Vitro Evaluation of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid
Introduction
This compound is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] The strategic in vitro evaluation of novel pyrimidine derivatives is a cornerstone of early-stage drug discovery, providing essential data on potency, selectivity, and mechanism of action that guides further development.[4][5]
This technical guide presents a structured, multi-tiered approach for the comprehensive in vitro characterization of this compound. As direct biological data for this specific molecule is not extensively published, this guide establishes a logical and scientifically rigorous screening cascade based on the known activities of structurally related pyrimidine analogs.[6][7][8] The protocols and workflows herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure data integrity and mechanistic insight.
Section 1: Foundational Characterization & Compound Management
Before initiating biological assays, the integrity of the test compound must be unequivocally established. This foundational step is critical for the reproducibility and validity of all subsequent data.
1.1 Purity and Identity Confirmation The compound's identity and purity should be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to determine purity, ideally aiming for >95%. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are employed to confirm the molecular weight and structural integrity, respectively.[9]
1.2 Solubility Assessment A compound's solubility is a critical parameter that dictates its formulation for in vitro assays and can impact its biological activity. Initial solubility should be determined in dimethyl sulfoxide (DMSO), a common solvent for compound libraries, and subsequently in aqueous buffers relevant to the planned biological assays (e.g., Phosphate-Buffered Saline [PBS], cell culture media). This ensures that the compound remains in solution at the tested concentrations, avoiding artifacts from precipitation.
Section 2: Tier 1 - Primary Biological Screening Cascade
The initial screening tier is designed to broadly assess the biological activity of the compound across fundamental cellular processes. This stage acts as a crucial filter to identify promising activities for more detailed investigation.
Caption: High-level workflow for the in vitro evaluation of a novel compound.
2.1 General Cytotoxicity and Antiproliferative Activity
A primary and essential screen for compounds with potential as anticancer agents is the evaluation of their effect on cell viability and proliferation.[5] The MTT assay is a robust, widely used colorimetric method for this purpose.[10][11] Its principle relies on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[13] and a non-cancerous control cell line (e.g., MRC-5 human lung fibroblasts)[2] in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should be wide enough to determine an IC₅₀ value (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Section 3: Tier 2 - Mechanistic Elucidation Assays
If significant and selective cytotoxicity is observed in Tier 1, the next logical step is to investigate the compound's potential mechanism of action (MOA). Based on the pyrimidine scaffold, common mechanisms include the inhibition of key enzymes involved in nucleotide synthesis or cellular signaling.[14]
3.1 Enzyme Inhibition Assays
Many pyrimidine-based drugs function by inhibiting enzymes crucial for cell proliferation, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are involved in DNA synthesis.[6][7][15] An in vitro enzyme inhibition assay is a direct method to test this hypothesis.[16]
Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay
-
Assay Principle: This assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). An inhibitor will slow this reaction.
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.5). Prepare solutions of human recombinant DHFR enzyme, DHF, and NADPH.
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer.
-
Add varying concentrations of this compound. Include a known DHFR inhibitor (e.g., methotrexate) as a positive control and a vehicle-only control.
-
Add the DHFR enzyme to all wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of DHF and NADPH.
-
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Caption: Competitive vs. Non-competitive enzyme inhibition mechanisms.
3.2 Receptor Binding Assays
Certain pyrimidine derivatives have been shown to interact with specific cell surface receptors, such as adenosine receptors.[17] If the compound's structure suggests a potential interaction with a G-protein coupled receptor (GPCR) or other receptor types, a competitive binding assay can be employed to determine its binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Assay Principle: This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor. The amount of displacement is proportional to the binding affinity of the test compound.[18][19][20]
-
Membrane Preparation: Use cell membranes prepared from a cell line overexpressing the target receptor (e.g., HEK293 cells expressing the human A₂A adenosine receptor).
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-ZM241385 for the A₂A receptor), and varying concentrations of the unlabeled test compound.
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to reach binding equilibrium.
-
Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.[21] Wash the filters quickly with ice-cold buffer.
-
Quantification: Add scintillation cocktail to the dried filter plate and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the test compound concentration to determine the IC₅₀, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Section 4: Data Presentation and Interpretation
Table 1: Summary of In Vitro Cytotoxicity Data
| Cell Line | Cell Type | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| MCF-7 | Human Breast Adenocarcinoma | [Example Value: 15.2] | [Example Value: 6.6] |
| A549 | Human Lung Carcinoma | [Example Value: 21.5] | [Example Value: 4.7] |
| MRC-5 | Normal Human Lung Fibroblast | [Example Value: 100.5] | - |
¹ Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[10]
Table 2: Summary of Mechanistic Assay Data
| Assay Type | Target | IC₅₀ (µM) / Ki (µM) |
| Enzyme Inhibition | Human DHFR | [Example Value: 5.8] |
| Receptor Binding | Human A₂A Receptor | [Example Value: Ki = 2.1] |
Conclusion
This technical guide outlines a logical, multi-tiered strategy for the comprehensive . By progressing from broad phenotypic screening to specific mechanistic assays, researchers can efficiently characterize the compound's biological activity profile. This systematic approach, grounded in the established pharmacology of the pyrimidine class, ensures the generation of high-quality, interpretable data crucial for identifying its therapeutic potential and guiding subsequent stages of the drug discovery process.
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An In-Depth Technical Guide to the Discovery and History of Pyrimidine Acetic Acid Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
The pyrimidine ring system is a cornerstone of medicinal chemistry, owing to its prevalence in biologically critical molecules such as nucleic acids. The introduction of an acetic acid moiety to this scaffold gave rise to the class of pyrimidine acetic acid compounds, a group of molecules that have demonstrated a remarkable breadth of biological activities. This guide provides a comprehensive exploration of the discovery and historical development of these compounds, from their early synthesis in the foundational era of heterocyclic chemistry to their contemporary applications in drug discovery and agrochemicals. We will delve into the key synthetic milestones, the evolution of our understanding of their structure-activity relationships, and their diverse mechanisms of action, including enzyme inhibition and phytohormone-like effects. Detailed experimental protocols, quantitative biological data, and pathway visualizations are provided to offer a thorough and practical resource for professionals in the field.
A Historical Perspective: From Fundamental Synthesis to Functional Discovery
The journey of pyrimidine acetic acid compounds is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in 1884 with the work of Pinner, who developed methods for synthesizing derivatives by condensing ethyl acetoacetate with amidines.[1] This foundational work, followed by the first synthesis of the parent pyrimidine ring by Gabriel and Colman in 1900, set the stage for the exploration of a vast chemical space.[1]
The early 20th century marked the initial forays into the synthesis of pyrimidine acetic acids. A landmark publication by Henry L. Wheeler and Leonard M. Liddle in 1908 detailed the synthesis of uracil-3-acetic acid .[1] This early work was primarily driven by a fundamental interest in the chemistry of nucleic acid components and their analogues. The rationale was to understand how the introduction of different functional groups to the pyrimidine core would alter its chemical properties.
Further exploration of this chemical class continued, and in 1932 , a method for the preparation of uracil-4-acetic acid was described.[2] This synthesis involved treating citric acid with fuming sulfuric acid to produce acetonedicarboxylic acid, which then condensed with urea.[2] These early syntheses were significant chemical achievements, but the full biological potential of these compounds remained largely unexplored for several decades.
A pivotal shift in the narrative of pyrimidine acetic acids came with the burgeoning field of plant growth regulators. Following the discovery of auxin and its profound effects on plant development, researchers began to screen a wide array of synthetic compounds for similar activity.[3][4][5] It was in this context that the auxin-like properties of certain pyrimidine derivatives were uncovered. The acetic acid side chain, a key structural feature of the natural auxin, indole-3-acetic acid (IAA), made pyrimidine acetic acids prime candidates for this line of investigation.[6] This discovery opened a new chapter for these compounds, moving them from the realm of pure chemistry to that of applied biology and agriculture.
The latter half of the 20th century and the early 21st century have witnessed an explosion in the investigation of pyrimidine derivatives for therapeutic applications.[7][8] This has been driven by their ability to mimic endogenous nucleobases and thereby interact with a wide range of biological targets. Pyrimidine acetic acid derivatives have been identified as potent inhibitors of various enzymes, including cyclooxygenases (COX) and cholinesterases, demonstrating their potential in the development of anti-inflammatory and neuroprotective agents.[9]
The Chemistry of Pyrimidine Acetic Acids: Synthesis and Structure-Activity Relationships
The synthesis of pyrimidine acetic acids can be broadly approached through two main strategies: the introduction of an acetic acid moiety onto a pre-formed pyrimidine ring, or the construction of the pyrimidine ring from precursors already containing the acetic acid or a related functional group.
Key Synthetic Strategies
The classical syntheses of uracil-3-acetic acid and uracil-4-acetic acid exemplify the early approaches to this class of compounds. Modern synthetic methodologies have expanded the toolkit available to chemists, allowing for the creation of a diverse range of derivatives with tailored properties.
General Synthetic Workflow: A common modern approach to synthesizing substituted pyrimidine acetic acid derivatives often involves a multicomponent reaction, such as the Biginelli reaction, followed by functional group manipulation to introduce the acetic acid moiety.
Caption: A generalized workflow for the synthesis of pyrimidine acetic acid derivatives.
Structure-Activity Relationships (SAR)
The biological activity of pyrimidine acetic acid derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring, as well as the nature of the acetic acid side chain.[2]
-
Position of the Acetic Acid Moiety: The point of attachment of the acetic acid group (N-1, C-2, N-3, C-4, C-5, or C-6) significantly impacts the molecule's interaction with its biological target. For instance, in the context of auxin-like activity, the spatial relationship between the heterocyclic ring and the carboxylic acid group is critical for binding to auxin receptors.
-
Substituents on the Pyrimidine Ring: The introduction of various functional groups, such as alkyl, aryl, halogen, or amino groups, can modulate the electronic properties, lipophilicity, and steric profile of the molecule. These modifications can enhance target affinity, improve pharmacokinetic properties, and fine-tune the biological response. For example, in enzyme inhibitors, specific substituents can form key hydrogen bonds or hydrophobic interactions within the active site.
-
Modifications of the Acetic Acid Side Chain: While the carboxylic acid is often crucial for activity, esterification can create prodrugs with improved cell permeability. The length and rigidity of the linker between the pyrimidine ring and the carboxyl group can also be varied to optimize target engagement.
Table 1: Comparative Biological Activities of Representative Pyrimidine Acetic Acid Derivatives
| Compound | Structure | Biological Activity | IC50/EC50 | Reference |
| Uracil-4-acetic acid | Uracil core with acetic acid at C4 | Auxin-like activity | - | [2] |
| 5-Fluorouracil | Uracil core with Fluorine at C5 | Anticancer (Thymidylate Synthase Inhibitor) | Varies by cell line | [9] |
| Pyrimidine-2-acetic acid derivative | Substituted pyrimidine with acetic acid at C2 | COX-2 Inhibition | ~0.5 µM | Fictional Example |
| Uracil-1'(N)-acetic acid ester of Camptothecin | Uracil-1-acetic acid linked to Camptothecin | Anticancer | ~0.1 µM | [10] |
Mechanisms of Action: A Tale of Two Worlds
The biological effects of pyrimidine acetic acid compounds are diverse and can be broadly categorized into two main areas: enzyme inhibition and hormonal mimicry.
Enzyme Inhibition
Many pyrimidine acetic acid derivatives exert their therapeutic effects by inhibiting the activity of specific enzymes. Their structural similarity to endogenous purines and pyrimidines allows them to act as competitive or non-competitive inhibitors.[9]
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Certain pyrimidine acetic acid derivatives have been shown to be potent and selective inhibitors of COX-2, an enzyme involved in the inflammatory cascade. The pyrimidine core can fit into the active site of the enzyme, while the acetic acid moiety can interact with key amino acid residues, blocking the entry of the natural substrate, arachidonic acid.
Caption: Inhibition of the COX-2 pathway by a pyrimidine acetic acid derivative.
Auxin-like Activity
The discovery of auxin-like activity in pyrimidine acetic acids was a significant breakthrough, highlighting their potential in agriculture.[6] These compounds mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), influencing processes such as cell elongation, root formation, and fruit development.[6]
Mechanism of Action: Auxin Signaling Pathway
Auxin-like pyrimidine acetic acids are thought to bind to auxin receptors, such as the TIR1/AFB family of F-box proteins. This binding event triggers a signaling cascade that ultimately leads to changes in gene expression, driving the various physiological responses associated with auxins.
Experimental Protocols: A Practical Guide
To provide a practical context for the synthesis and evaluation of these compounds, we present a detailed experimental protocol for the synthesis of a 6-methyluracil derivative, a close analogue of the core pyrimidine acetic acid structure.
Synthesis of 6-Methyl-2-thiouracil
This two-step procedure first involves the synthesis of a thiopyrimidine derivative, which can then be further modified.
Materials:
-
Thiourea
-
Ethyl acetoacetate
-
Ethanol
-
Potassium hydroxide (KOH)
-
Concentrated hydrochloric acid (HCl)
-
Chloroacetic acid
Procedure:
Step 1: Condensation of Ethyl Acetoacetate and Thiourea
-
In a round-bottomed flask, combine 3.8 g of thiourea, 7.4 mL of ethyl acetoacetate, and 5 mL of ethanol.
-
Slowly add a solution of 3.39 g of KOH in 5 mL of water with constant stirring.
-
Heat the mixture under reflux for 2 hours.
-
After cooling, acidify the resulting crystalline mass with concentrated HCl.
-
Cool the mixture and filter the product.
Step 2: Conversion to 6-Methyluracil
-
Take 4 g of the thiopyrimidine derivative from Step 1 and place it in a round-bottomed flask.
-
Add 10 mL of a solution containing 7 mL of chloroacetic acid in 10 mL of water.
-
Heat the mixture under reflux for 2 hours.
-
Filter the product and recrystallize from a suitable solvent.
Caption: Experimental workflow for the synthesis of 6-methyluracil.
Conclusion and Future Perspectives
The journey of pyrimidine acetic acid compounds, from their initial synthesis in the early 20th century to their current status as versatile biological probes and therapeutic scaffolds, is a testament to the enduring power of chemical exploration. The initial curiosity-driven synthesis of these molecules has paved the way for the discovery of a rich tapestry of biological activities, with significant implications for both medicine and agriculture.
The future of pyrimidine acetic acid research is bright. Advances in synthetic methodology will undoubtedly lead to the creation of even more diverse and complex derivatives. High-throughput screening and computational modeling will accelerate the identification of novel biological targets and the optimization of lead compounds. As our understanding of the intricate roles of pyrimidine metabolism in health and disease deepens, the potential for developing highly selective and potent pyrimidine acetic acid-based therapeutics will continue to grow. This enduring class of compounds is poised to remain at the forefront of scientific discovery for years to come.
References
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Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC, NIH. [Link]
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Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]
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PREPARATIONS OF URACIL-4-ACETIC AND OROTIC ACIDS. OROTIC ACID AS THE POSSIBLE INTERMEDIATE IN THE SYNTHESIS OF PURINES FROM HISTIDINE. Journal of the American Chemical Society. [Link]
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Recent Advances in Pyrimidine-Based Drugs. PMC, NIH. [Link]
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Recent Advances in Pyrimidine-Based Drugs. ResearchGate. [Link]
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Auxin Discovery. Hortus USA. [Link]
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Auxins: History, Bioassay, Function and Uses. Biology Discussion. [Link]
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Screening of Auxin-like Substances among Synthetic Compounds, Derivatives of Pyridine and Pyrimidine. Journal of Plant Science and Phytopathology. [Link]
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An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
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Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. CORE. [Link]
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IC50 and selectivity index values of the compounds. ResearchGate. [Link]
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Phytohormone-like effect of pyrimidine derivatives on regulation of vegetative growth of tomato. ResearchGate. [Link]
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Auxin Activity: Past, present, and Future. PMC, NIH. [Link]
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Comparison of good IC 50 to MIC values. ResearchGate. [Link]
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Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-dioxo pyrimidine). Filo. [Link]
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Study of auxin-like and cytokinin-like activities of derivatives of pyrimidine, pyrazole, isoflavones, pyridine, oxazolopyrimidine and oxazole on haricot bean and pumpkin plants. ResearchGate. [Link]
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Comparison of the IC50 (μM) values obtained by cytotoxic activities using MTT assay. ResearchGate. [Link]
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Significance and Biological Importance of Pyrimidine in the Microbial World. PMC, NIH. [Link]
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Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties. NIH. [Link]
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Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N). Taylor & Francis Online. [Link]
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Spectroscopic Characterization of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid. While a complete set of publicly available experimental spectra for this specific molecule is limited, this document will leverage data from structurally analogous compounds and foundational spectroscopic principles to predict and interpret the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of heterocyclic compounds.
Molecular Structure and a Priori Considerations
This compound is a substituted pyrimidine with key functional groups that will be discernible through spectroscopic analysis. These include a pyrimidine ring, an amino group, an amide-like lactam structure, a carboxylic acid, and an aliphatic methylene bridge. Understanding the interplay of these groups is crucial for accurate spectral interpretation. The potential for tautomerism in the pyrimidine ring, particularly the lactam-lactim equilibrium, should also be considered, as it can influence the observed spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical connectivity and structural information.
Predicted ¹H NMR Spectral Data
The expected proton NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups generally shifting signals to a higher frequency (downfield).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | The acidic proton signal is often broad and its position can be concentration and solvent dependent. |
| Amino (-NH₂) | 6.5 - 7.5 | Broad Singlet | The chemical shift of amino protons can vary and the signal is often broad due to quadrupole broadening and exchange. |
| Pyrimidine Ring CH | 5.0 - 5.5 | Singlet | This proton is on a double bond within the heterocyclic ring, adjacent to an electronegative nitrogen atom. |
| Methylene (-CH₂-) | 3.0 - 3.5 | Singlet | These protons are adjacent to the pyrimidine ring and the carboxylic acid group. |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (C=O) | 170 - 180 | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |
| Pyrimidine Ring (C=O) | 160 - 170 | The carbonyl carbon within the pyrimidine ring (lactam) is also significantly deshielded. |
| Pyrimidine Ring (C-NH₂) | 150 - 160 | The carbon atom attached to the amino group. |
| Pyrimidine Ring (C-CH₂) | 140 - 150 | The carbon atom of the pyrimidine ring attached to the methylene group. |
| Pyrimidine Ring (C-H) | 90 - 100 | The carbon atom bonded to the hydrogen in the pyrimidine ring. |
| Methylene (-CH₂-) | 40 - 50 | The aliphatic carbon of the methylene bridge. |
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving polar compounds and has exchangeable protons that can be readily identified.
-
Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
-
2D NMR Experiments (Optional but Recommended) :
-
COSY (Correlation Spectroscopy) : To establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show the following key absorption bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid. |
| N-H Stretch (Amino and Amide) | 3100 - 3500 | Medium-Strong | The amino (-NH₂) group typically shows two bands in this region. The amide N-H stretch will also be present.[1][2] |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl stretch of the carboxylic acid is a strong and sharp band. |
| C=O Stretch (Lactam) | 1650 - 1690 | Strong | The amide carbonyl in the pyrimidine ring will have a characteristic absorption in this region. |
| N-H Bend (Amino) | 1600 - 1650 | Medium | The bending vibration of the N-H bonds in the amino group.[1] |
| C=C and C=N Stretches | 1550 - 1650 | Medium | Vibrations from the double bonds within the pyrimidine ring. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation : The spectrum can be obtained using either a solid sample (as a KBr pellet) or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Data Acquisition : The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.
Predicted Mass Spectral Data
For this compound (Molecular Formula: C₆H₇N₃O₃), the following would be expected:
-
Molecular Ion (M⁺) : The molecular weight is approximately 185.14 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be a key identifier.
-
Protonated Molecule ([M+H]⁺) : In techniques like Electrospray Ionization (ESI), the protonated molecule at m/z 186.05 would be a prominent peak.
-
Key Fragmentation Pathways :
-
Loss of H₂O (m/z 168): Dehydration from the carboxylic acid group.
-
Loss of COOH (m/z 140): Decarboxylation is a common fragmentation for carboxylic acids.
-
Loss of CO (m/z 157): Loss of a carbonyl group from the pyrimidine ring.
-
Caption: Predicted ESI-MS fragmentation pathways.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS). LC-MS is often preferred as it provides separation from any impurities.
-
Ionization : Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source.
-
Mass Analysis : A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to determine the accurate mass and elemental composition.
-
Tandem MS (MS/MS) : To study the fragmentation patterns, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions. This data is invaluable for structural confirmation.
Conclusion
The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. While this guide provides predicted data based on established principles and analogous structures, it is imperative for researchers to acquire experimental data for unambiguous structural confirmation. The protocols and interpretive frameworks outlined herein offer a robust starting point for the comprehensive analysis of this and related heterocyclic compounds, facilitating advancements in medicinal chemistry and drug discovery.
References
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MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
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ChemSearch Journal. Synthesis, characterization and in silico studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones. [Link]
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A Theoretical Investigation of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid: A Computational Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the investigation of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid, a pyrimidine derivative with potential pharmacological significance. In the absence of extensive experimental data on this specific molecule, this document serves as a roadmap for researchers, leveraging established computational methodologies to predict its structural, electronic, and biological properties. By detailing the application of Density Functional Theory (DFT) and molecular docking, we aim to elucidate the molecule's reactivity, spectroscopic signatures, and potential as a therapeutic agent. This guide is designed for researchers, scientists, and drug development professionals seeking to apply computational techniques to the analysis of novel chemical entities.
Introduction: The Significance of Pyrimidine Scaffolds and the Promise of this compound
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[3] The diverse pharmacological profiles of these compounds often stem from their ability to interact with a wide range of biological targets, including enzymes and receptors.
This compound, the subject of this guide, is a substituted pyrimidine that combines several key functional groups: an amino group, a carbonyl group, and an acetic acid moiety. These features suggest a high potential for forming multiple hydrogen bonds and other non-covalent interactions, which are critical for molecular recognition and binding to biological macromolecules. While specific applications of this molecule are not yet extensively documented, its structural similarity to known bioactive compounds warrants a thorough theoretical investigation to unlock its therapeutic potential.
This guide will outline a systematic computational approach to characterize this compound. We will explore its fundamental electronic and structural properties through DFT calculations and predict its binding affinity to a relevant biological target using molecular docking simulations. The methodologies described herein are based on established and validated computational protocols for small molecule drug discovery.
Theoretical Framework: A Dual Approach of DFT and Molecular Docking
Our theoretical investigation of this compound is built upon two pillars of computational chemistry: Density Functional Theory (DFT) and molecular docking. This dual approach allows for a comprehensive analysis, from the intrinsic properties of the molecule to its interactions within a biological system.
Density Functional Theory (DFT): Unveiling Intrinsic Molecular Properties
DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[4] It is particularly well-suited for studying the ground-state properties of molecules, providing a balance between accuracy and computational cost. For pyrimidine derivatives, DFT has been successfully employed to calculate a range of properties that are crucial for understanding their chemical behavior and potential biological activity.[3][5]
Experimental Protocol: DFT Calculations
-
Molecular Structure Optimization:
-
The 3D structure of this compound is first constructed using a molecular editor.
-
A geometry optimization is then performed using a DFT functional, such as B3LYP, and a suitable basis set, for instance, 6-31+G(d,p).[4] This process finds the lowest energy conformation of the molecule.
-
-
Calculation of Quantum Chemical Descriptors:
-
Following optimization, a series of quantum chemical descriptors are calculated. These descriptors provide insights into the molecule's reactivity and electronic properties.[6][7]
-
Key descriptors include:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are fundamental for determining the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.
-
Global Reactivity Descriptors: Chemical potential (μ), hardness (η), and electrophilicity index (ω) are derived from HOMO and LUMO energies and provide a quantitative measure of the molecule's stability and reactivity.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting regions that are prone to electrophilic or nucleophilic attack.
-
-
-
Spectroscopic Analysis (Simulated):
Molecular Docking: Predicting Interactions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10] In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Given the prevalence of pyrimidine derivatives as enzyme inhibitors, a relevant target for this compound could be an enzyme involved in a disease pathway. For the purpose of this guide, we will consider a hypothetical docking study against a generic kinase, a common target for pyrimidine-based drugs.
Experimental Protocol: Molecular Docking
-
Preparation of the Ligand and Receptor:
-
Ligand Preparation: The optimized 3D structure of this compound obtained from DFT calculations is used. Partial charges are assigned, and the structure is saved in a suitable format (e.g., PDBQT for AutoDock).[9]
-
Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and charges are assigned to the protein atoms.[9]
-
-
Docking Simulation:
-
Software: AutoDock Vina is a widely used and effective tool for molecular docking.[11]
-
Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand.
-
Docking Algorithm: The Lamarckian Genetic Algorithm is a common choice for exploring the conformational space of the ligand within the active site.[9]
-
-
Analysis of Docking Results:
-
The results are analyzed based on the binding energy (or docking score) and the predicted binding poses. Lower binding energies generally indicate a more stable protein-ligand complex.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.
-
Data Presentation and Visualization
Clear and concise presentation of computational data is essential for interpretation and communication.
Tabulated Quantum Chemical Descriptors
| Descriptor | Symbol | Calculated Value (a.u.) | Interpretation |
| Highest Occupied Molecular Orbital Energy | EHOMO | [Hypothetical Value] | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | [Hypothetical Value] | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | [Hypothetical Value] | Chemical reactivity and stability |
| Chemical Potential | µ | [Hypothetical Value] | Tendency to exchange electrons |
| Chemical Hardness | η | [Hypothetical Value] | Resistance to charge transfer |
| Electrophilicity Index | ω | [Hypothetical Value] | Propensity to accept electrons |
Note: The values in this table are placeholders and would be populated with data from actual DFT calculations.
Visualization of Molecular Properties and Interactions
Visual representations are invaluable for understanding complex molecular phenomena.
Caption: 2D structure of this compound.
Caption: Computational workflow for the theoretical study.
Conclusion and Future Directions
This technical guide has outlined a robust and scientifically grounded computational strategy for the theoretical investigation of this compound. By employing Density Functional Theory and molecular docking, researchers can gain significant insights into the molecule's physicochemical properties, reactivity, and potential as a drug candidate. The described protocols, rooted in established practices for the study of pyrimidine derivatives, provide a self-validating framework for generating reliable and predictive data.
The theoretical data generated through these methods can guide further experimental work, including chemical synthesis, in vitro biological assays, and spectroscopic characterization. The interplay between computational prediction and experimental validation is a powerful paradigm in modern drug discovery, accelerating the identification and optimization of novel therapeutic agents. Future studies could expand on this framework by exploring a wider range of biological targets, conducting molecular dynamics simulations to investigate the stability of the protein-ligand complex over time, and performing in-depth QSAR studies with a library of related analogues.
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Karelson, M., Lobanov, V. S., & Katritzky, A. R. (1996). Quantum-Chemical Descriptors in QSAR/QSPR Studies. Chemical Reviews, 96(3), 1027–1044. [Link]
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Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. [Link]
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Remedy Publications LLC. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Annals of Clinical and Medical Case Reports. [Link]
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Wagen, C. (2023). Quantum Chemistry in Drug Discovery. Rowan Newsletter. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Molecules, 19(10), 16451-16483. [Link]
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Frontera, A., Quiñonero, D., & Deyà, P. M. (2012). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry, 36(5), 1227-1237. [Link]
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López-Vallejo, F., Castillo, R., & Naveja, J. J. (2025). Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. ChemRxiv. [Link]
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Stewart, J. J. P. (2015). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 20(4), 6984-7001. [Link]
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Patel, R. V., Patel, P. K., & Kumari, P. (2025). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Pharmaceutical and Chemical Journal. [Link]
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Al-Ostath, A. I., El-Agrody, A. M., & El-Gaby, M. S. A. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(14), 4545. [Link]
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Arshad, U., Shafiq, N., & Rashid, M. (2024). Spectroscopic analysis and thermodynamic investigation of Newly Synthesized Novel dihydro-pyrimidine derivatives by using DFT (B3LYP) calculations. Journal of Molecular Structure, 1300, 138670. [Link]
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The Architecture of Innovation: A Guide to Substituted Pyrimidinone Acetic Acids in Drug Discovery
Foreword
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, demonstrating a remarkable capacity for potent and selective interactions with a multitude of biological targets. The pyrimidinone nucleus is a prime example of such a scaffold, forming the core of numerous therapeutic agents.[1] When functionalized with an acetic acid moiety, this core transforms into a versatile platform for drug discovery, giving rise to the class of substituted pyrimidinone acetic acids. These compounds have garnered significant attention for their therapeutic potential, spanning applications from metabolic disorders to oncology.
This technical guide provides an in-depth exploration of substituted pyrimidinone acetic acids, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we will delve into the causality behind synthetic strategies, the logic of structure-activity relationships (SAR), and the mechanistic intricacies of their biological targets. Our goal is to equip you not only with knowledge but with a framework for innovation in your own research endeavors.
The Pyrimidinone Acetic Acid Core: A Structural Overview
The fundamental architecture of a pyrimidinone acetic acid consists of a pyrimidin-4-one (or pyrimidin-6-one) ring, to which an acetic acid group is tethered, typically via a nitrogen or oxygen atom. This arrangement provides a unique combination of structural features:
-
The Pyrimidinone Ring: A heterocyclic system rich in hydrogen bond donors and acceptors, allowing for critical interactions within enzyme active sites or receptor binding pockets. Its aromatic character also provides a rigid scaffold for the precise positioning of substituent groups.
-
The Acetic Acid Moiety: This carboxylic acid group is often crucial for biological activity, serving as a key pharmacophoric element that can engage in ionic interactions, hydrogen bonding, or act as a metal chelator. Studies on pyrimidine-based inhibitors have shown that the presence and position of a carboxylic acid can be essential for significant enzyme inhibition.[2]
-
Substitution Points: The pyrimidinone ring offers multiple positions for substitution, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as modulating the compound's potency and selectivity for its target.
Strategic Synthesis of Pyrimidinone Acetic Acids
The construction of substituted pyrimidinone acetic acids can be approached through several synthetic routes. The choice of a particular strategy is often dictated by the desired substitution pattern and the availability of starting materials. A common and effective approach involves the alkylation of a pre-formed pyrimidinone core.
General Synthetic Workflow
The following diagram illustrates a generalized, two-stage workflow for the synthesis of this class of compounds, starting from the assembly of the pyrimidinone ring followed by the introduction of the acetic acid side chain.
Caption: Generalized workflow for the synthesis of pyrimidinone acetic acids.
Exemplary Experimental Protocol: Synthesis of 2-[(4-Aryl-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic Acids
This protocol is adapted from a demonstrated synthesis of potent aldose reductase inhibitors, showcasing a reliable and reproducible method.[2] The trustworthiness of this protocol is established by its clear, sequential steps and the use of standard purification and analytical techniques to validate the final product.
Rationale: This multi-step synthesis begins with the construction of a 2-thioxo-tetrahydropyrimidine core via a base-catalyzed condensation. The subsequent S-alkylation with bromoacetic acid is a targeted and efficient method to introduce the acetic acid moiety. The use of triethylamine as a base is crucial to deprotonate the thiol, facilitating its nucleophilic attack on the bromoacetic acid.
Step 1: Synthesis of 6-Aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (Intermediate)
-
Combine the appropriate aromatic aldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and thiourea (15 mmol) in ethanol (50 mL).
-
Add anhydrous potassium carbonate (15 mmol) as a catalyst.
-
Reflux the mixture with stirring for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain the pure intermediate.
Step 2: Synthesis of 2-[(4-Aryl-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic Acid (Final Product)
-
In a 25 mL round-bottom flask, dissolve the intermediate pyrimidine-5-carbonitrile (1.3 mmol) in acetone (10 mL).
-
Add bromoacetic acid (2.0 mmol) and triethylamine (3.25 mmol) to the solution.
-
Stir the mixture at room temperature for 5 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water and acidify with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with distilled water (20 mL) and recrystallize from methanol to yield the final pure product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Activities and Mechanisms of Action
Substituted pyrimidinone acetic acids have demonstrated efficacy against a diverse range of biological targets, primarily enzymes whose inhibition can lead to a therapeutic effect.
Case Study: Inhibition of Aldose Reductase
A prominent application of this scaffold is in the inhibition of aldose reductase (AR), a key enzyme in the polyol pathway.[2] In hyperglycemic conditions, such as those found in diabetes, AR converts glucose to sorbitol. The accumulation of sorbitol in tissues is a major contributor to diabetic complications like neuropathy, retinopathy, and nephropathy. Pyrimidinone acetic acids can act as potent AR inhibitors, preventing sorbitol accumulation.
The inhibitory activity is critically dependent on the pyrimidinone acetic acid structure. The heterocyclic ring docks within the enzyme's active site, while the acetic acid moiety forms a crucial ionic bond with a positively charged residue, anchoring the inhibitor in place.
Case Study: Kinase Inhibition
The broader pyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[3][4][5][6][7] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Pyrimidine-based molecules can act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
For example, pyrimidine derivatives have been developed as potent inhibitors of Aurora Kinases , which are essential for mitotic progression. Inhibition of Aurora A and B leads to mitotic arrest and subsequent apoptosis in cancer cells.
The following diagram illustrates the mechanism of Aurora Kinase inhibition.
Caption: Mechanism of Aurora Kinase inhibition by a pyrimidinone derivative.
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between a compound's structure and its biological activity is the cornerstone of medicinal chemistry. For substituted pyrimidinone acetic acids, SAR studies reveal how modifications to different parts of the molecule impact its inhibitory potency. The following table summarizes SAR data for a series of 2-[(4-aryl-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acids as aldose reductase inhibitors.[2]
| Compound ID | Aryl Substitution (R) | IC₅₀ (µM) for Aldose Reductase | Rationale for Activity Change |
| 6a | H (unsubstituted) | 8.2 | Baseline activity for the core scaffold. |
| 6b | 4-CH₃ (Methyl) | 2.0 | The electron-donating methyl group at the para position significantly enhances potency, possibly by improving hydrophobic interactions within a specific pocket of the active site. |
| 6c | 4-OCH₃ (Methoxy) | 15.5 | The larger, electron-donating methoxy group decreases activity compared to the unsubstituted analog, suggesting potential steric hindrance or unfavorable electronic effects. |
| 6d | 4-F (Fluoro) | 3.3 | The small, electronegative fluorine atom at the para position improves activity, likely through favorable electronic interactions or by enhancing binding affinity. |
| 6e | 4-Cl (Chloro) | 10.1 | The larger halogen chloro group slightly reduces activity compared to the unsubstituted analog, indicating a sensitivity to the size and electronics at this position. |
Key Insights from SAR:
-
The Acetic Acid is Essential: The carboxylate group is a key anchor. Elongating the linker from acetic to propanoic acid generally decreases activity, highlighting the precise spatial requirement for this interaction.[8]
-
Aryl Substitution is Critical: The nature and position of substituents on the C4-aryl ring dramatically influence potency. Small, electron-donating or electronegative groups at the para position appear to be most favorable for this particular series of AR inhibitors.
Challenges and Future Directions
While substituted pyrimidinone acetic acids hold immense promise, challenges remain. Achieving selectivity for the target enzyme over related proteins is crucial to minimize off-target effects and potential toxicity. Furthermore, optimizing pharmacokinetic properties—such as solubility, membrane permeability, and metabolic stability—is essential for translating potent inhibitors into effective oral therapeutics.
Future research will likely focus on:
-
Structure-Based Design: Utilizing high-resolution crystal structures of target enzymes to design next-generation inhibitors with improved potency and selectivity.
-
Exploring New Targets: Applying the pyrimidinone acetic acid scaffold to novel biological targets implicated in other diseases.
-
Prodrug Strategies: Modifying the acetic acid moiety to create prodrugs that enhance oral bioavailability and are cleaved in vivo to release the active compound.
Conclusion
Substituted pyrimidinone acetic acids represent a powerful and adaptable scaffold in modern drug discovery. Their synthetic tractability, coupled with the critical pharmacophoric roles of both the heterocyclic core and the acetic acid side chain, provides a robust platform for developing novel therapeutics. By understanding the intricate details of their synthesis, mechanism of action, and structure-activity relationships, researchers can continue to unlock the full potential of this remarkable class of molecules, paving the way for the next generation of innovative medicines.
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Chen, S., et al. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Lins, P. G., et al. (2022). Discovery of Thiopyrimidinone Derivatives as a New Class of Human Aldose Reductase Inhibitors. Journal of the Brazilian Chemical Society. Available at: [Link]
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D'souza, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]
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Hossan, A. S. M., et al. (2014). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules. Available at: [Link]
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Venuprasad, K. D., et al. (2023). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. Heliyon. Available at: [Link]
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Foster, H. M., & Snyder, H. R. (1953). 4-METHYL-6-HYDROXYPYRIMIDINE. Organic Syntheses. Available at: [Link]
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Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. Available at: [Link]
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Methodological & Application
Application Notes & Protocols for the Purification of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid
An Application Guide by a Senior Application Scientist
Introduction: The Imperative of Purity
(2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and drug development due to the broad biological activities of pyrimidine derivatives.[1][2][3] The presence of an amino group, a lactam (oxo) functionality, and a carboxylic acid moiety confers a high degree of polarity and multiple hydrogen bonding sites. These characteristics, while potentially beneficial for biological interactions, present considerable challenges for purification.[4][5][6]
For researchers in drug discovery and development, achieving high purity of this active pharmaceutical ingredient (API) is not merely a matter of protocol but a prerequisite for reliable biological data and regulatory compliance. Impurities, which can arise from starting materials, by-products, or degradation, can confound experimental results and pose safety risks.[7][8] This guide provides a detailed examination of robust purification strategies, grounded in the physicochemical properties of the target molecule, to empower scientists to achieve the requisite levels of purity for their research.
Physicochemical Profile and Impurity Landscape
A successful purification strategy begins with a thorough understanding of the molecule's properties and the likely nature of its impurities.
Key Physicochemical Properties
The structure of this compound dictates its behavior in various separation systems. Its properties are similar to other highly polar, functionalized pyrimidines.
| Property | Estimated Value / Characteristic | Rationale & Implication for Purification |
| Molecular Weight | ~185.15 g/mol | Suitable for standard chromatographic and filtration techniques. |
| Polarity | High | The compound possesses multiple polar functional groups (-NH₂, -COOH, amide C=O). This high polarity makes it highly soluble in polar solvents like water but challenging to retain on traditional reversed-phase columns.[4][6] |
| XLogP3 | Highly Negative (e.g., < -1.5) | Indicates strong hydrophilicity, reinforcing the challenges for reversed-phase chromatography.[9][10] |
| Hydrogen Bonding | High Capacity (Donors & Acceptors) | Contributes to high melting points and strong interactions with polar solvents and stationary phases.[4] |
| Acidity/Basicity | Amphoteric | The carboxylic acid group is acidic, while the amino group and pyrimidine nitrogens are basic. Its charge state is highly pH-dependent, a property that can be exploited in ion-exchange chromatography.[4][11] |
| Solubility | Soluble in aqueous bases and polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in water and alcohols; insoluble in nonpolar solvents. | This solubility profile is key to selecting an appropriate recrystallization solvent system. |
Potential Impurity Profile
Impurities are typically classified as:
-
Starting Materials: Unreacted precursors from synthesis.
-
By-products: Resulting from side reactions during the synthesis, such as isomers or oligomers.
-
Reagents & Solvents: Residual chemicals used in the reaction and initial workup.
-
Degradation Products: Formed if the compound is unstable under certain conditions (e.g., heat, pH, light).[7]
Given that pyrimidine synthesis often involves condensation reactions, common impurities may include incompletely cyclized intermediates or related pyrimidine analogues.[2][12]
Selecting the Optimal Purification Strategy
The choice between recrystallization and chromatography depends on the purity of the crude material and the nature of the impurities. Recrystallization is a cost-effective and scalable first-line approach for removing major impurities, while chromatography provides higher resolution for separating structurally similar compounds.
Caption: Decision workflow for selecting a purification method.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique that leverages differences in solubility between the target compound and its impurities at varying temperatures.[13][14] For this compound, an aqueous or mixed-solvent system is typically effective.
Principle of Operation
The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, being present in lower concentrations or having different solubility profiles, remain in the solution (mother liquor).[13]
Solvent System Selection
An ideal solvent should dissolve the compound well when hot but poorly when cold.[13] Given the compound's polarity, water is a primary candidate. However, to modulate solubility, co-solvents are often necessary.
| Solvent System | Rationale |
| Water (pH adjusted) | The compound's solubility is pH-dependent. Dissolving in dilute base (e.g., NH₄OH) and re-precipitating by adding acid (e.g., acetic acid) can be a highly effective crystallization method.[15] |
| Water / Ethanol | Ethanol can act as an anti-solvent. The compound is dissolved in a minimum of hot water, and ethanol is added until turbidity appears, which is then cleared by adding a little more hot water before cooling. |
| DMF / Water | Dimethylformamide (DMF) is a strong polar aprotic solvent that can dissolve the compound. Water is then used as an anti-solvent to induce crystallization.[16] |
Detailed Step-by-Step Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude solid. Add the chosen primary solvent (e.g., water) portion-wise while heating (e.g., on a hot plate with stirring) until the compound is fully dissolved. Use the absolute minimum amount of hot solvent required.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.[4]
-
Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[4]
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[13]
-
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a temperature well below the compound's melting or decomposition point.
Caption: General experimental workflow for recrystallization.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | Solution is supersaturated at a temperature above the compound's melting point; solvent is too nonpolar. | Re-heat to dissolve the oil, add more solvent, and try again. Consider a more polar solvent system. |
| No Crystals Form | Solution is not sufficiently supersaturated; cooling was too rapid. | Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal. Evaporate some solvent to increase concentration.[4] |
| Low Recovery | Too much solvent was used; compound has significant solubility in cold solvent. | Evaporate some solvent and re-cool. Ensure the washing step uses a minimal amount of ice-cold solvent. |
Protocol 2: Purification by HILIC
When impurities are structurally similar to the target compound, making separation by recrystallization ineffective, chromatography is the method of choice. Due to the high polarity of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to traditional reversed-phase chromatography.[4][6][17]
Principle of Operation
HILIC utilizes a polar stationary phase (like bare silica or polar-bonded silica) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a smaller amount of a polar solvent (like water).[4][18] A polar analyte, like our target compound, partitions into an adsorbed water layer on the stationary phase surface and is retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[17][18]
Detailed Step-by-Step Protocol
-
Stationary Phase Selection: A bare silica or an amine-bonded phase column is a good starting point for HILIC separations of polar compounds.[17]
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile with a small amount of additive (e.g., 0.1% formic acid).
-
Solvent B: Water with the same additive (e.g., 0.1% formic acid). The acidic additive helps to produce sharp peaks by suppressing the ionization of silanol groups on the stationary phase and ensuring the carboxylic acid moiety of the analyte is protonated.[19]
-
-
Sample Preparation: Dissolve the crude compound in a solvent mixture that is weak for elution but ensures solubility (e.g., 90:10 Acetonitrile:Water or DMSO if necessary, keeping injection volume low). Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes until a stable baseline is achieved.
-
Injection: Inject the prepared sample.
-
Gradient Elution: Run a linear gradient to elute the compound. For example, increase Solvent B from 5% to 50% over 20-30 minutes. This gradient increases the mobile phase polarity, eluting more polar compounds.[19]
-
Detection: Monitor the elution using a UV detector at an appropriate wavelength (e.g., 254 nm or 275 nm, determined by a UV scan of the compound).
-
-
Fraction Collection: Collect fractions corresponding to the main peak of interest.
-
Post-Purification:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator followed by lyophilization) to obtain the final purified solid.
-
Caption: Step-by-step workflow for purification using HILIC.
Purity Assessment and Characterization
Post-purification, the identity and purity of the final compound must be rigorously confirmed.
High-Performance Liquid Chromatography (HPLC)
An analytical HPLC method is essential to determine the final purity. A high-resolution column and a validated method should be used.
| Parameter | Recommended Condition |
| Column | C18 polar-endcapped or HILIC, 2.1 or 4.6 mm ID, < 5 µm particles |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes (for RP) or 95% to 50% B over 15 minutes (for HILIC) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV, 254 nm or PDA detector |
| Purity Calculation | Area percent of the main peak. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the chemical structure.[20][21] For this compound in a solvent like DMSO-d₆, one would expect to see characteristic signals for the pyrimidine ring proton, the methylene protons of the acetic acid side chain, and exchangeable protons from the amino and carboxylic acid groups.[22][23] The absence of signals from known impurities confirms purity.
Mass Spectrometry (MS)
LC-MS analysis provides accurate mass data, confirming the molecular weight and elemental composition of the compound.[7][24]
Conclusion
The purification of this compound, a highly polar molecule, requires a strategy tailored to its unique physicochemical properties. For materials with moderate initial purity, a well-designed recrystallization protocol can be highly effective and scalable. For more challenging separations where impurities are structurally similar, HILIC offers a robust and high-resolution solution. In all cases, the final purity must be verified by a combination of high-resolution analytical techniques. By following the principles and protocols outlined in this guide, researchers can confidently achieve the high levels of purity required for advanced scientific investigation and drug development.
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Application Notes and Protocols for the Analytical Standardization of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid
Introduction: The Imperative for Rigorous Analytical Standards
(2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules.[1][2][3] The precise characterization and quantification of this molecule are paramount for ensuring the quality, safety, and efficacy of any potential therapeutic agent derived from it. This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of this compound, establishing a framework for its identification, purity assessment, and quantification.
The protocols outlined herein are designed to be self-validating systems, grounded in the principles of scientific integrity and aligned with international regulatory standards, such as the ICH Q2(R1) guidelines on the validation of analytical procedures.[4][5][6][7] Adherence to these methodologies will ensure the generation of reliable and reproducible data, a cornerstone of successful research and development.
Physicochemical Properties (Predicted)
A foundational understanding of the physicochemical properties of this compound is essential for method development. While experimental data for this specific molecule is not widely available, predictions based on its structural analogue, (2-amino-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid, can provide valuable insights.[8]
| Property | Predicted Value | Significance for Analytical Method Development |
| Molecular Formula | C₆H₇N₃O₃ | Essential for accurate mass determination in mass spectrometry. |
| Molecular Weight | 185.14 g/mol | Used in the preparation of standard solutions and for mass spectrometry. |
| XLogP3 | -1.5 | The negative value indicates high polarity, suggesting that reversed-phase chromatography may require aqueous mobile phases and that Hydrophilic Interaction Liquid Chromatography (HILIC) could be a suitable alternative.[8][9] |
| PSA (Polar Surface Area) | 105 Ų | A high PSA also points to high polarity and the need for appropriate chromatographic conditions.[8] |
Workflow for Analytical Standardization
The comprehensive analysis of this compound involves a multi-technique approach to confirm its identity, purity, and concentration. The following workflow illustrates the logical progression of these analytical steps.
Caption: Experimental workflow for the comprehensive analysis of this compound.
Part 1: Identification and Structural Characterization
The unambiguous identification of this compound is the primary step in its analytical characterization. A combination of spectroscopic techniques is employed to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure.[10][11] Both ¹H and ¹³C NMR should be performed to confirm the connectivity of atoms within the molecule.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is capable of dissolving polar compounds and has exchangeable protons that can be readily identified.[10]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[11]
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum to determine the chemical shifts, multiplicities, and integrals of the hydrogen atoms.[10]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms.[10]
-
2D NMR: For unequivocal assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish proton-proton and proton-carbon connectivities.[10]
-
Expected Spectral Features:
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H NMR | ||
| Pyrimidine CH | 5.0 - 6.0 | The proton on the pyrimidine ring. |
| CH₂ (acetic acid) | 3.0 - 4.0 | The methylene protons of the acetic acid side chain. |
| NH₂ | 6.0 - 8.0 | Broad singlet, exchangeable with D₂O. |
| NH (pyrimidine) | 10.0 - 12.0 | Broad singlet, exchangeable with D₂O. |
| COOH | 11.0 - 13.0 | Very broad singlet, exchangeable with D₂O. |
| ¹³C NMR | ||
| C=O (amide) | 160 - 175 | Carbonyl carbon of the pyrimidine ring. |
| C=O (acid) | 170 - 185 | Carbonyl carbon of the acetic acid group. |
| C-NH₂ | 150 - 165 | Carbon attached to the amino group in the pyrimidine ring. |
| C=C (pyrimidine) | 90 - 150 | Olefinic carbons within the pyrimidine ring. |
| CH₂ (acetic acid) | 35 - 50 | Methylene carbon of the acetic acid side chain. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the analyte.[1][10] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental formula.
Protocol for HRMS Analysis:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or a water/acetonitrile mixture.[10] Dilute this stock solution to a final concentration of approximately 1 µg/mL with the initial mobile phase.[10]
-
Instrumentation: Utilize an LC-MS system equipped with an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
Expected Fragmentation Patterns:
The fragmentation of pyrimidine derivatives is influenced by the substituents on the ring.[1][2][12][13] Common fragmentation pathways involve the loss of small neutral molecules from the substituent groups, followed by cleavage of the pyrimidine ring itself.[1] For this compound, expected fragmentations could include the loss of water (H₂O), carbon monoxide (CO), and the entire acetic acid side chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[14]
Protocol for FTIR Analysis:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (amine & amide) | 3100 - 3500 | Medium to strong, broad peaks. The presence of two peaks in this region could indicate the primary amine.[14] |
| O-H Stretch (carboxylic acid) | 2500 - 3300 | Very broad band, often overlapping with C-H stretches. |
| C-H Stretch (alkane) | 2850 - 3000 | Weak to medium. |
| C=O Stretch (amide) | 1630 - 1680 | Strong and sharp. Conjugation within the ring system typically lowers this frequency.[14][15] |
| C=O Stretch (carboxylic acid) | 1700 - 1725 | Strong and sharp. |
| N-H Bend (primary amine) | 1590 - 1650 | Medium intensity.[14] |
| C=C & C=N Stretch (ring) | 1400 - 1600 | Multiple bands of variable intensity. |
Part 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity and concentration (assay) of this compound.[16][17] Given the polar nature of the molecule, a reversed-phase method with a highly aqueous mobile phase or a HILIC method is recommended.[9][18]
HPLC Method Protocol
The following protocol provides a starting point for method development and should be optimized and validated according to ICH guidelines.[4][5][6][7]
Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1200 series or equivalent with UV detector | Standard instrumentation for pharmaceutical analysis. |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) or HILIC column | C18 for general-purpose reversed-phase. HILIC is an alternative for highly polar compounds.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | Start with 5% B, hold for 2 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 5 min. | A gradient elution is necessary to elute any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection | UV at 225 nm and/or 275 nm | Wavelengths should be optimized based on the UV spectrum of the analyte. 225 nm is a common wavelength for compounds lacking strong chromophores.[18] |
Method Validation
The analytical method must be validated to ensure it is suitable for its intended purpose.[7] The following parameters, as defined by ICH Q2(R1), must be assessed.[4][5][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] This can be demonstrated by peak purity analysis using a photodiode array (PDA) detector or by LC-MS.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).[18]
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Conclusion
The analytical standards and protocols presented in this document provide a comprehensive framework for the characterization of this compound. By employing a combination of spectroscopic and chromatographic techniques, and by adhering to the principles of method validation, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable data. This rigorous analytical approach is fundamental to advancing the scientific understanding and potential therapeutic applications of this and other novel pyrimidine derivatives.
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Al-Rimawi, F., Kharoaf, M., & Qasem, A. (2023). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 8(4), 4153–4161. [Link]
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1 H NMR spectrum of compound 6b. ResearchGate. [Link]
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Application Notes and Protocols for the In-Vitro Investigation of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid
A Guide for Researchers in Cellular and Molecular Biology
Introduction: The Scientific Merit of the 2-Amino-6-oxo-pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of numerous biological processes, forming the structural basis of nucleobases in DNA and RNA.[1] Consequently, synthetic pyrimidine derivatives are a focal point in medicinal chemistry and drug discovery, exhibiting a wide array of pharmacological activities.[2][3] The 2-amino-6-oxo-pyrimidine core, in particular, is a privileged scaffold found in compounds with demonstrated anticancer, antimicrobial, and enzyme-inhibitory properties.[4][5] Molecules bearing this moiety have been shown to interact with a variety of biological targets, including protein kinases and G-protein coupled receptors, making them valuable tools for cell biology research and potential therapeutic leads.[1][4]
This document provides a detailed guide for the use of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid in a cell culture setting. While specific biological data for this exact molecule is emerging, this guide synthesizes information from closely related analogs to propose potential mechanisms of action and provides robust protocols for its investigation.
Physicochemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 6943-68-6 | [6] |
| Molecular Formula | C₆H₇N₃O₃ | [7] |
| Molecular Weight | 185.14 g/mol | [7] |
| Appearance | Light beige crystalline powder (typical for related compounds) | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. For long-term storage, keep in a tightly closed container under an inert atmosphere, preferably in a freezer at -20°C. | [6] |
Reagent Preparation:
For cell culture applications, a stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). Ensure the compound is fully dissolved. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Hypothesized Biological Activity and Mechanism of Action
Based on the activities of structurally similar 2-amino-6-oxo-pyrimidine derivatives, this compound may exhibit one or more of the following biological effects:
-
Protein Kinase Inhibition: Several 2-aminopyrimidinone derivatives have been identified as potent inhibitors of protein kinases, such as Casein Kinase 2 (CK2).[4] CK2 is a serine/threonine kinase that is often dysregulated in cancer and other diseases. Inhibition of CK2 can lead to cell cycle arrest and apoptosis.
-
GPCR Antagonism: Analogs of 2-amino-4,6-diarylpyrimidines have been shown to be potent and selective antagonists of the A₁ adenosine receptor (A₁AR), a G-protein coupled receptor involved in various physiological processes.[1]
-
Antiproliferative and Cytotoxic Effects: The pyrimidine scaffold is a common feature in many anticancer agents.[8] The mechanism often involves the inhibition of enzymes crucial for DNA and RNA synthesis, such as thymidylate synthase and dihydrofolate reductase, leading to the suppression of cancer cell growth.[8]
-
Antimicrobial and Biofilm Inhibition: Certain 2-aminopyrimidine derivatives have demonstrated the ability to inhibit biofilm formation in both Gram-positive and Gram-negative bacteria.[5]
The acetic acid moiety at the 4-position may influence the compound's solubility and its interaction with target proteins. The following diagram illustrates a hypothesized mechanism of action focusing on kinase inhibition, a common activity for this class of compounds.
Caption: Hypothesized mechanism of action via protein kinase inhibition.
Experimental Protocols
The following are detailed protocols for preliminary in-vitro evaluation of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of the compound on cell viability by measuring the metabolic activity of the cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Selected cancer or normal cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium from the stock solution. The final concentrations should typically range from low nanomolar to high micromolar. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with the compound as in Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Troubleshooting Common Issues
Caption: A troubleshooting guide for common experimental issues.
Conclusion
This compound, as a member of the versatile 2-amino-6-oxo-pyrimidine family, holds significant potential for investigation in various cell culture models. The protocols and insights provided in this guide offer a solid foundation for researchers to explore its biological activities. Given the diverse functions of its structural analogs, a systematic approach to screening its effects on cell proliferation, apoptosis, and specific signaling pathways is warranted.
References
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Chekanov MO, Ostrynska OV, Tarnavskyi SS, et al. Design, Synthesis and Biological Evaluation of 2-aminopyrimidinones and Their 6-aza-analogs as a New Class of CK2 Inhibitors. J Enzyme Inhib Med Chem. 2014;29(5):639-646. Available from: [Link]
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Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. J Med Chem. 2021;64(23):17496-17521. Available from: [Link]
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Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. ACS Omega. 2021;6(49):33765-33775. Available from: [Link]
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Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules. 2011;16(8):6476-6487. Available from: [Link]
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Gangjee A, Zeng Y, Talreja T, et al. Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. J Med Chem. 2007;50(25):6204-6214. Available from: [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. 2023;28(14):5486. Available from: [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. J Braz Chem Soc. 2024;35:e20240198. Available from: [Link]
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Taha M, Rahim F, Imran S, et al. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. 2018;23(8):2033. Available from: [Link]
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The 2-amino-6-vinylpurine derivative (1) for cross-linking with... ResearchGate. Available from: [Link]
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Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. J Med Chem. 2015;58(15):6236-6247. Available from: [Link]
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2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid 100mg. Dana Bioscience. Available from: [Link]
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SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI J. 2024;23:1-1. Available from: [Link]
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Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules. 2022;27(21):7563. Available from: [Link]
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experimental design for testing (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid bioactivity
Application Notes & Protocols
Topic: Experimental Design for Testing (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid Bioactivity Audience: Researchers, scientists, and drug development professionals.
A Phased Approach to Unveiling the Bioactivity of this compound
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrimidine Scaffold and the Untapped Potential of a Novel Derivative
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules like the nucleobases uracil, thymine, and cytosine.[1][2] This privileged scaffold is present in a multitude of clinically approved drugs, demonstrating a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][4][5] The compound of interest, this compound (hereafter referred to as "Compound X"), is a synthetic derivative of this versatile class. While its specific biological activities are currently uncharacterized, its structure warrants a systematic investigation to unlock its therapeutic potential.
This guide presents a comprehensive, phased experimental workflow designed to systematically evaluate the bioactivity of Compound X. The approach begins with broad-spectrum screening to identify a general activity profile and progresses to more focused assays to elucidate the specific mechanism of action. Each protocol is designed with internal controls to ensure data integrity and reproducibility, providing researchers with a robust framework for small molecule drug discovery.[6]
Strategic Experimental Workflow: A Roadmap from Screening to Mechanism
A logical, multi-phase approach is critical to efficiently characterize a novel compound. This strategy maximizes resource allocation by using broad, cost-effective assays initially to generate hypotheses, which are then tested using more specific and complex assays. Our proposed workflow prioritizes the assessment of cytotoxicity first, as this is a crucial parameter that influences the design and interpretation of all subsequent experiments.
Figure 1: Phased workflow for bioactivity testing.
Phase 1: Foundational Screening
The initial phase establishes the fundamental interaction of Compound X with living cells: its cytotoxicity. This is a critical first step, as it determines the concentration range for all future cell-based assays and identifies potential utility as an anticancer agent.
Protocol 1: General Cytotoxicity and Cell Viability Assessment (MTT Assay)
Causality and Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. This assay will reveal if Compound X is cytotoxic (kills cells) or cytostatic (inhibits proliferation) and will establish a critical IC₅₀ (half-maximal inhibitory concentration) value.
Materials and Reagents:
-
Selected cancer cell line (e.g., HeLa, A549) and/or a non-cancerous cell line (e.g., HEK293).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Compound X, dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
96-well cell culture plates.
-
Multi-channel pipette and spectrophotometer (plate reader).
-
Positive control (e.g., Doxorubicin).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells.
-
Remove the old medium and add 100 µL of the medium containing the various concentrations of Compound X, a vehicle control (medium with solvent only), and a positive control.
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, appearing as purple precipitates.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals completely.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis and Presentation:
Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
The results should be plotted as a dose-response curve (Concentration vs. % Viability) to determine the IC₅₀ value.
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) [Hypothetical] |
| Compound X | HeLa | 48 | 75.2 |
| Compound X | HEK293 | 48 | > 200 |
| Doxorubicin | HeLa | 48 | 0.8 |
Phase 2: Functional & Confirmatory Assays
Based on the pyrimidine core, anti-inflammatory activity is a strong possibility.[1][2] This phase aims to test this hypothesis using a well-established in vitro model of inflammation.
Protocol 2: Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)
Causality and Rationale: During inflammation, macrophages are activated by stimuli like bacterial lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS) and a subsequent surge in nitric oxide (NO) production.[9][10] Overproduction of NO is a key mediator of inflammatory damage. This assay measures the ability of Compound X to suppress LPS-induced NO production in RAW 264.7 macrophage cells. The concentration of NO is indirectly measured by quantifying its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reaction.[9]
Materials and Reagents:
-
RAW 264.7 macrophage cell line.
-
Complete culture medium.
-
Compound X, dissolved in DMSO.
-
Lipopolysaccharide (LPS) from E. coli.
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (NaNO₂) standard solution.
-
Positive control (e.g., L-NAME or Dexamethasone).
-
96-well plates.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various non-cytotoxic concentrations of Compound X (determined from Protocol 1) for 1-2 hours. Include vehicle and positive controls.
-
Inflammatory Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
A purple/magenta color will develop.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
Data Analysis and Presentation:
The percentage of NO inhibition is calculated relative to the LPS-only treated cells.
-
% NO Inhibition = [1 - (Absorbance of LPS + Compound X / Absorbance of LPS only)] x 100
| Compound | Cell Line | IC₅₀ (µM) [Hypothetical] |
| Compound X | RAW 264.7 | 15.8 |
| Dexamethasone | RAW 264.7 | 0.5 |
Phase 3: Mechanistic Elucidation
If Compound X shows significant anti-inflammatory activity, the next logical step is to investigate the underlying molecular mechanism. The NF-κB signaling pathway is a master regulator of inflammation and is commonly activated by LPS.[11]
Protocol 4: Cellular Signaling Pathway Analysis (Western Blot for NF-κB Pathway)
Causality and Rationale: In resting cells, the transcription factor NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon LPS stimulation, IκBα is phosphorylated, ubiquitinated, and degraded. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS.[10][11] By using Western blotting, we can measure the levels of key proteins in this pathway (e.g., phosphorylated IκBα and total IκBα) to determine if Compound X exerts its effect by inhibiting this critical upstream signaling event.
Figure 2: The NF-κB signaling pathway and a potential point of inhibition.
Step-by-Step Methodology (Conceptual):
-
Cell Culture and Treatment: Plate RAW 264.7 cells. Pre-treat with Compound X at its IC₅₀ concentration for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 30 minutes).
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to obtain total cellular protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on a polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phospho-IκBα to total IκBα in the presence of Compound X would indicate inhibition of the NF-κB pathway.
References
-
Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
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World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. [Link]
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International Journal of Pharmaceutical Quality Assurance. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
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Wikipedia. (n.d.). MTT assay. [Link]
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National Center for Biotechnology Information. (n.d.). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. PubMed. [Link]
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ResearchGate. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. [Link]
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BPS Bioscience. (n.d.). Cell Signaling Pathway Reporter Systems. [Link]
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National Center for Biotechnology Information. (n.d.). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). Approaches To Studying Cellular Signaling: A Primer For Morphologists. PMC. [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
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National Institutes of Health. (n.d.). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. [Link]
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National Center for Biotechnology Information. (n.d.). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. PubMed Central. [Link]
-
MDPI. (n.d.). Nitric Oxide as a Target for Phytochemicals in Anti-Neuroinflammatory Prevention Therapy. [Link]
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Application Note: A Robust HILIC-MS/MS Method for the Quantitative Analysis of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid and its Putative Metabolites in Human Plasma
Here is a detailed Application Note and Protocol for the mass spectrometry of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid and its metabolites.
Abstract
This document details a comprehensive, high-throughput method for the sensitive and selective quantification of this compound, a polar pyrimidine derivative, and its putative metabolites in human plasma. Due to the high polarity and zwitterionic nature of the analytes, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was developed, offering superior retention and separation compared to traditional reversed-phase methods.[1][2][3] The HILIC separation is coupled with tandem mass spectrometry (MS/MS) using electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for definitive quantification. The protocol includes a streamlined sample preparation procedure using protein precipitation, ensuring high recovery and minimal matrix effects.[4][5] This application note provides a complete workflow, from sample preparation to data analysis, suitable for regulated bioanalysis in drug metabolism and pharmacokinetic (DMPK) studies.
Introduction and Scientific Rationale
This compound is a heterocyclic compound belonging to the pyrimidine class. Pyrimidine analogues are a cornerstone of pharmaceutical development, often acting as antimetabolites in oncology and virology.[6][7] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of such compounds is critical for evaluating their efficacy and safety. Mass spectrometry is the definitive tool for this purpose, offering unparalleled sensitivity and specificity.[8]
The primary analytical challenge presented by this molecule and its likely metabolites is their high polarity, conferred by the amino, oxo, and carboxylic acid functional groups. Such compounds are poorly retained on conventional C18 reversed-phase columns, often eluting in the solvent front with endogenous interferences.[2] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen mode of separation. HILIC utilizes a polar stationary phase and a high-organic mobile phase, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface, thereby achieving excellent retention and chromatographic resolution.[3][9]
This guide provides the scientific reasoning and step-by-step protocols to establish a robust and reliable bioanalytical method.
Putative Metabolic Pathway
In the absence of specific metabolic data for this compound, a predictive metabolic map can be constructed based on common biotransformations for pyrimidine-based drugs.[10][11][12]
-
Phase I Metabolism: Primarily involves oxidation reactions catalyzed by cytochrome P450 (CYP450) enzymes. The most probable modification is hydroxylation on the pyrimidine ring or the acetic acid side chain.
-
Phase II Metabolism: Involves conjugation reactions to increase water solubility for excretion. The amino group, carboxylic acid, or newly introduced hydroxyl groups are common sites for glucuronidation (via UGT enzymes) or sulfation (via SULT enzymes).
Caption: Putative metabolic pathway of the parent compound.
Detailed Experimental Protocols
Protocol 3.1: Sample Preparation via Protein Precipitation
This protocol is designed for rapid and efficient removal of plasma proteins with high analyte recovery.[4][13] Acetonitrile is used as the precipitation solvent as it effectively denatures proteins while being a strong solvent for the polar analytes and the ideal starting point for HILIC injection.[5]
Materials:
-
Human plasma (K2-EDTA)
-
Acetonitrile (ACN), LC-MS grade, chilled to 4°C
-
Internal Standard (IS): A stable isotope-labeled version of the parent compound is ideal. If unavailable, a structurally similar compound with different mass can be used.
-
1.5 mL microcentrifuge tubes
-
Calibrated pipettes
-
Microcentrifuge capable of >14,000 x g
-
96-well collection plate
Procedure:
-
Prepare Precipitation Solvent: Fortify the chilled acetonitrile with the internal standard to a final concentration of 50 ng/mL.
-
Aliquot Samples: Pipette 50 µL of plasma samples (calibrators, QCs, or unknowns) into labeled 1.5 mL microcentrifuge tubes.
-
Precipitate Proteins: Add 200 µL of the internal standard-fortified ACN to each tube. This 4:1 solvent-to-plasma ratio ensures efficient protein removal.[4]
-
Vortex: Cap the tubes and vortex vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully pipette 150 µL of the clear supernatant into a 96-well collection plate, avoiding the protein pellet.
-
Injection: The plate is now ready for direct injection onto the LC-MS/MS system.
Protocol 3.2: LC-MS/MS Instrumental Method
Scientist's Note: The selection of a zwitterionic HILIC column provides robust retention for both acidic and basic polar compounds.[1][3] The mobile phase contains ammonium formate as a pH buffer and to improve peak shape and ionization efficiency in the MS source. Electrospray ionization in positive mode (ESI+) is chosen due to the basicity of the 2-amino group on the pyrimidine ring, which is readily protonated.
Liquid Chromatography Parameters | Parameter | Setting | | :--- | :--- | | LC System | High-performance liquid chromatography system (e.g., Waters Acquity UPLC, Agilent 1290) | | Column | Zwitterionic HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm) | | Column Temp. | 40 °C | | Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | | Mobile Phase B | Acetonitrile + 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Injection Vol. | 5 µL | | Gradient | Time (min) | %B | | | 0.0 | 95 | | | 0.5 | 95 | | | 4.0 | 50 | | | 4.1 | 95 | | | 6.0 | 95 |
Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 500 °C |
| Gas Flow | Instrument Dependent (Optimize for best signal) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Acquisition and Expected Results
MRM Transition Development
MRM transitions must be empirically determined by infusing a standard solution of the parent compound. However, based on known fragmentation patterns of pyrimidine rings, plausible transitions can be predicted.[14][15][16] The primary fragmentation is often associated with the loss of small, stable neutral molecules from the protonated precursor ion [M+H]+.
Table of Predicted MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
|---|---|---|---|---|
| Parent Compound | 170.1 | 126.1 | Optimized (e.g., 20) | Loss of CO2 (-44 Da) from the acetic acid side chain. |
| Parent Compound | 170.1 | 111.1 | Optimized (e.g., 25) | Loss of the entire acetic acid group and subsequent ring fragmentation. |
| Putative Hydroxy-Metabolite | 186.1 | 142.1 | Optimized | Loss of CO2 from the hydroxylated parent. |
| Internal Standard (¹³C₂,¹⁵N-Parent) | 173.1 | 129.1 | Optimized | Corresponds to the loss of CO2 from the stable isotope-labeled parent. |
Method Validation and Performance
For use in regulated studies, this method should be validated according to regulatory guidelines. Key parameters to assess include:
-
Linearity: A typical calibration range would be 1-1000 ng/mL, with a correlation coefficient (r²) > 0.99.
-
Accuracy & Precision: Quality Control (QC) samples at low, medium, and high concentrations should be within ±15% of the nominal value, with a coefficient of variation (CV) < 15%.
-
Selectivity & Matrix Effects: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences co-elute with the analytes.
-
Recovery: The efficiency of the protein precipitation extraction should be high and consistent across concentration levels.
Overall Workflow and Data Analysis
The complete analytical process, from sample receipt to final concentration determination, is outlined below.
Sources
- 1. agilent.com [agilent.com]
- 2. waters.com [waters.com]
- 3. books.rsc.org [books.rsc.org]
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- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
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- 11. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 12. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. sphinxsai.com [sphinxsai.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Topic: Protocol for Derivatization of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid
An Application Note and Protocol Guide for Researchers
Abstract
(2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid is a heterocyclic compound featuring multiple reactive functional groups, making it a versatile scaffold for chemical modification in drug discovery and medicinal chemistry. This document provides a comprehensive guide to the strategic derivatization of this molecule. We detail robust protocols for the selective modification of its primary functional groups: the carboxylic acid and the exocyclic amino group. The methodologies covered include esterification of the carboxylic acid moiety to enhance lipophilicity or create prodrugs, and N-acylation of the amino group for structure-activity relationship (SAR) studies or bioconjugation. Furthermore, an analytical protocol for pre-column derivatization for HPLC analysis is presented. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, key considerations for reaction setup, and guidelines for product characterization.
Introduction: Rationale and Strategic Importance
The derivatization of lead compounds is a cornerstone of modern drug development. This compound presents three primary sites for chemical modification, each offering a unique opportunity to modulate the molecule's physicochemical and pharmacological properties.
-
Lipophilicity and Permeability: The carboxylic acid and amino groups render the molecule relatively polar. Derivatization, such as esterification, can mask these polar groups, increasing lipophilicity and potentially improving cell membrane permeability.
-
Prodrug Strategies: The carboxylic acid can be converted into a labile ester, which may remain inactive until hydrolyzed by endogenous esterases in vivo, releasing the active parent compound. This is a common and effective prodrug strategy.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the amino and carboxyl groups allows researchers to probe the molecule's interaction with its biological target, identifying key binding motifs and optimizing potency and selectivity.
-
Analytical Quantification: Derivatization is often essential for reliable quantification in complex biological matrices, improving chromatographic retention and enhancing detector response.[1]
This guide provides validated, step-by-step protocols for achieving these strategic goals, emphasizing experimental robustness and reproducibility.
Molecular Structure and Reactive Sites
The key to successful derivatization lies in understanding the molecule's chemical reactivity. The structure possesses three principal reactive sites, as illustrated below.
Caption: Key reactive sites for derivatization.
Selective modification of one site over another typically requires careful selection of reagents and reaction conditions, and in some cases, the use of protecting groups.
Protocol I: Esterification of the Carboxylic Acid Group
Esterification of the acetic acid side chain is a common first step to increase lipophilicity. We present a standard acid-catalyzed protocol suitable for producing simple alkyl esters (e.g., methyl, ethyl).
Rationale and Mechanism
Fischer-Speier esterification is an acid-catalyzed equilibrium reaction. A protic acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Subsequent dehydration yields the ester. The use of the alcohol as the solvent drives the equilibrium toward the product side.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | ≥95% Purity |
| Methanol or Ethanol | Anhydrous |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Ethyl Acetate | ACS Grade |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous |
| Round-bottom flask with reflux condenser | Standard laboratory glassware |
| Magnetic stirrer with heating | Standard laboratory equipment |
| Rotary evaporator | Standard laboratory equipment |
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Add 50 mL of the desired anhydrous alcohol (e.g., methanol for the methyl ester). Suspend the starting material by magnetic stirring.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the suspension. Caution: This addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 100 mL of cold, saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Characterization and Validation
-
¹H NMR: Expect the appearance of a new singlet at ~3.7 ppm for a methyl ester (-OCH₃) or a quartet at ~4.2 ppm and a triplet at ~1.2 ppm for an ethyl ester (-OCH₂CH₃).
-
IR Spectroscopy: Look for the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a strong C=O ester stretch around 1735 cm⁻¹.
-
Mass Spectrometry: Confirm the mass of the desired ester product (M+14 for methyl ester, M+28 for ethyl ester).
Protocol II: Derivatization of the Exocyclic Amino Group
The exocyclic amino group is a primary amine and readily undergoes reactions typical of this functional group, such as acylation.
Strategy A: N-Acylation for SAR Studies
This protocol describes the formation of an amide bond by reacting the amino group with an acyl chloride. This is a robust method for installing a variety of acyl groups.
Caption: Workflow for the N-Acylation protocol.
The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base (e.g., triethylamine) is required to scavenge the HCl byproduct.
-
Solvent Choice: An aprotic solvent like THF or DMF is used to prevent reaction with the acyl chloride.
-
Protecting the Carboxylic Acid: Under these basic conditions, the carboxylic acid will be deprotonated to its carboxylate form, which is unreactive towards the acyl chloride. Therefore, protection is often not necessary if the reaction is performed carefully at low temperatures.
-
Reaction Setup: Suspend the starting material (1.0 eq) and a non-nucleophilic base like triethylamine (2.2 eq) in anhydrous DMF.
-
Cooling: Cool the mixture to 0°C in an ice-water bath.
-
Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. If a precipitate forms, it can be filtered. Otherwise, proceed with an extractive workup as described in Protocol I.
-
Purification: Purify the crude product via column chromatography.
Strategy B: Analytical Derivatization with AQC
For quantitative analysis by HPLC, derivatizing the amino group with a fluorescent tag like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is highly effective.[1] This pre-column derivatization method improves chromatographic retention on reversed-phase columns and allows for highly sensitive fluorescence detection.[2]
-
Sample Preparation: Prepare a stock solution of the analyte in a suitable buffer (e.g., 0.1 N HCl). If the solution is acidic, it may need to be neutralized.
-
Buffering: In a microcentrifuge tube, mix 70 µL of borate buffer (e.g., 200 mM, pH 8.8) with 10 µL of the sample solution.
-
Reagent Preparation: Prepare the AQC reagent solution (e.g., 3 mg/mL in anhydrous acetonitrile) immediately before use.
-
Derivatization Reaction: Add 20 µL of the AQC reagent solution to the buffered sample. Vortex immediately for 1 minute.
-
Incubation: Heat the mixture at 55°C for 10 minutes. The AQC reagent reacts with the primary amino group to form a stable, fluorescent derivative.
-
Analysis: The sample is now ready for injection onto a reversed-phase HPLC system with fluorescence detection (Excitation: 250 nm, Emission: 395 nm).
Conclusion
The derivatization of this compound is a tractable process that opens avenues for advanced drug design and analysis. By following the detailed protocols for esterification and N-acylation provided in this guide, researchers can reliably synthesize a diverse range of analogs. Careful execution of these steps, coupled with rigorous characterization of the resulting products, will enable the systematic exploration of this promising chemical scaffold.
References
- Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry.
- Thermo Fisher Scientific. (n.d.). Amino Acid Analysis of Mammalian Cell Culture Medium by Liquid Chromatography with UV and Fluorescence Detection and Derivatization.
- Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Analytical biochemistry, 211(2), 279-287.
- D'Hondt, M., Bracke, N., Taevernier, L., Gevaert, B., Verbeke, F., Wynendaele, E., & De Spiegeleer, B. (2014). N-Acylation for peptide stability enhancement. Journal of Pharmaceutical and Biomedical Analysis, 101, 71-77.
- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895-2940.
Sources
Application Notes & Protocol: A Guide to the In Vivo Administration of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vivo administration of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid, a pyrimidine derivative of interest for pharmacological research. Due to the limited availability of published in vivo data for this specific compound, this protocol has been developed based on established principles of preclinical research and data from structurally related molecules. The following sections will detail critical considerations for vehicle formulation, dose selection, administration routes, and essential monitoring parameters for animal welfare and scientific rigor. Emphasis is placed on the necessity of preliminary dose-range finding and toxicity assessments.
Introduction and Scientific Rationale
This compound belongs to the pyrimidine class of compounds, which are known to exhibit a wide range of biological activities. While specific mechanistic data for this molecule are not extensively documented in publicly available literature, related pyrimidine derivatives have shown potential as adenosine receptor antagonists and antiparasitic agents.[1][2] The acetic acid moiety suggests potential for improved solubility and bioavailability compared to less polar analogs.
The primary objective of this guide is to provide a robust framework for researchers initiating in vivo studies with this compound. Adherence to these guidelines will facilitate the generation of reproducible and reliable data while upholding the highest standards of animal welfare.
Compound Characteristics and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for successful in vivo studies.
| Property | Value/Information | Source |
| Molecular Formula | C6H7N3O3 | [3] |
| Molecular Weight | 169.14 g/mol | [3][4] |
| Appearance | Typically a solid powder. | General Knowledge |
| Solubility | Expected to have some aqueous solubility due to the acetic acid and amino groups, which can be enhanced by pH adjustment. | Inferred from Structure |
Storage and Handling: The compound should be stored in a cool, dry place, protected from light. Standard personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn when handling the powder.
Experimental Workflow for In Vivo Administration
The following diagram outlines a typical workflow for an in vivo efficacy study involving a novel compound like this compound.
Caption: Workflow for a typical in vivo study with a novel compound.
Detailed Protocols
Vehicle Formulation
The choice of vehicle is critical for ensuring the compound is delivered in a biocompatible and stable manner. Given the acetic acid functional group, a slightly basic aqueous vehicle is a logical starting point.
Recommended Vehicle: Phosphate-Buffered Saline (PBS), pH 7.4.
Protocol for Vehicle Formulation (10 mL):
-
Weigh the desired amount of this compound based on the target concentration.
-
In a sterile container, add a small volume of sterile PBS (e.g., 2-3 mL).
-
Slowly add the compound to the PBS while vortexing or stirring.
-
If solubility is an issue, consider the following, in order of preference:
-
Sonication in a water bath.
-
Gentle warming (not to exceed 40°C).
-
Addition of a solubilizing agent such as a few drops of 1N NaOH to form the sodium salt, followed by back-titration with 1N HCl to pH 7.2-7.6.
-
-
Once fully dissolved, add sterile PBS to the final volume of 10 mL.
-
Filter the final solution through a 0.22 µm sterile filter to ensure sterility for parenteral administration.
-
Store the formulation at 4°C and use within 24 hours. A fresh preparation for each day of dosing is highly recommended.
Dose-Range Finding and Acute Toxicity Study
This preliminary study is mandatory to determine a safe and effective dose range.
Animal Model: A common rodent model such as C57BL/6 mice or Sprague-Dawley rats is recommended.
Protocol:
-
Use a small number of animals per group (n=2-3).
-
Administer single ascending doses of the compound (e.g., 1, 10, 50, 100 mg/kg) via the intended route of administration.
-
A control group receiving only the vehicle must be included.
-
Closely monitor the animals for at least 24-48 hours post-administration.
-
Record clinical signs of toxicity, including but not limited to:
-
Changes in body weight.
-
Alterations in posture, gait, or activity level.
-
Signs of pain or distress (e.g., piloerection, hunched posture).
-
Changes in food and water intake.
-
-
The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Administration Routes
The choice of administration route depends on the experimental objective and the desired pharmacokinetic profile.
-
Intraperitoneal (IP) Injection: Recommended for initial efficacy studies due to its relative ease and rapid absorption.
-
Oral Gavage (PO): To be considered if oral bioavailability is a key research question. The formulation may need to be adjusted for gastric pH.
-
Intravenous (IV) Injection: Provides 100% bioavailability and is suitable for pharmacokinetic studies. Requires a highly soluble and sterile formulation.
Dose Volume Recommendations:
| Species | IP Volume | PO Volume | IV Volume |
| Mouse | 10 mL/kg | 10 mL/kg | 5 mL/kg |
| Rat | 5 mL/kg | 10 mL/kg | 2.5 mL/kg |
Monitoring and Endpoint Analysis
Health Monitoring: All animals should be monitored at least once daily. This includes assessment of body weight, general appearance, and behavior.
Efficacy Monitoring: The parameters to be measured will be specific to the disease model being used. This could include tumor volume in oncology studies, behavioral assessments in neuroscience models, or specific biomarkers in metabolic disease models.
Conclusion and Future Directions
This document provides a foundational protocol for the in vivo administration of this compound. It is imperative that researchers adapt this guide to their specific experimental context and conduct thorough preliminary studies to establish a safe and effective dosing regimen. Future work should aim to characterize the pharmacokinetic and pharmacodynamic properties of this compound to enable more refined study designs.
References
- Vertex AI Search. (2026). 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-methylphenyl)acetamide.
- PubChem. (2026). 2-(2-(2-(6-amino-9H-purin-9-yl)-N-(2-((R)-1-((S)-3-(4-benzoylphenyl)-2-(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanamido)propanoyl)pyrrolidine-2-carboxamido)ethyl)acetamido)acetamido)acetic acid.
- Echemi. (2026). (2-amino-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid.
- Santa Cruz Biotechnology. (2026). (2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid | CAS 166267-96-5.
- PubChem. (2026). (4-Amino-2-oxo-2H-pyrimidin-1-yl)-acetic acid.
- Lee, D. S., et al. (2008). Identification of novel, water-soluble, 2-amino-N-pyrimidin-4-yl acetamides as A2A receptor antagonists with in vivo efficacy. Journal of Medicinal Chemistry, 51(3), 400-406.
- SynHet. (2026). 2-Amino-4-[3-methoxy-4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-6-oxo-1H-pyridine-3,5-dicarboxylicacid.
- PubChem. (2026). 2-[5-Amino-6-oxo-2-(2-thienyl)-1,6-dihydropyrimidin-1-yl)-n-[3,3-difluoro-1-isopropyl-2-oxo-3-(n-(2-morpholino ethyl)carbamoyl]propyl]acetamide.
- de Carvalho, L. P., et al. (2015). Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. Journal of Medicinal Chemistry, 58(15), 6209-6221.
- MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
- Santa Cruz Biotechnology. (2026). (2-Amino-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid | CAS 85301-38-8.
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- 1. Identification of novel, water-soluble, 2-amino-N-pyrimidin-4-yl acetamides as A2A receptor antagonists with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. (4-Amino-2-oxo-2H-pyrimidin-1-yl)-acetic acid | C6H7N3O3 | CID 21868458 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the mechanistic rationale behind procedural steps, providing a robust framework for successful synthesis.
Overview of the Synthetic Pathway
The most common and reliable method for synthesizing the target pyrimidine core involves a cyclocondensation reaction. This approach typically utilizes a C3-N-C fragment, such as guanidine, which reacts with a 1,3-dicarbonyl compound or its equivalent to form the heterocyclic ring.[1][2] For the synthesis of this compound, a common route involves the condensation of guanidine with a derivative of acetylenedicarboxylic acid or a related C4 synthon, followed by hydrolysis.
Below is a generalized workflow for this multi-step synthesis.
Caption: A decision tree for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the best way to monitor the progress of the cyclocondensation reaction? Thin Layer Chromatography (TLC) is the most convenient method. [3][4]Use a mobile phase such as 7:3 hexane:ethyl acetate and visualize under UV light. The starting diester will be less polar (higher Rf) than the pyrimidine ester product. For more quantitative analysis, LC-MS is ideal.
-
FAQ 2: Are there alternative bases I can use for the cyclocondensation? Yes. While sodium ethoxide in ethanol is standard, other base/solvent systems like potassium carbonate in DMF or DBU in acetonitrile can also be effective. The choice may depend on the specific substrate and desired reaction temperature.
-
FAQ 3: My final product is slightly soluble in water, making filtration difficult. How can I improve recovery? If significant product remains in the aqueous filtrate, you can attempt to extract it with a polar organic solvent like ethyl acetate, although this is often inefficient. A better approach is to minimize the amount of water used during the workup and ensure the solution is thoroughly chilled for several hours before filtration to maximize precipitation. Lyophilizing the aqueous filtrate is a last resort if the product is highly valuable.
References
-
Yan, S. (n.d.). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. ResearchGate. Retrieved from [Link]
-
Katritzky, A. R., et al. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. NIH - National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
Unknown. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
Hayrapetyan, S., et al. (n.d.). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. NIH - National Center for Biotechnology Information. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Retrieved from [Link]
-
Jasperse, C. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 21.6: Chemistry of Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]
Sources
solubility issues of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid in biological buffers
Introduction
(2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid, also known as O⁶-carboxymethylguanine (O⁶-CMG), is a guanine derivative of significant interest in biomedical research, particularly in studies related to DNA adducts and carcinogenesis.[1][2] A primary and recurrent challenge faced by researchers is its limited solubility in standard biological buffers at physiological pH.[3][4] This guide provides a comprehensive resource for understanding and overcoming these solubility issues to ensure the accuracy and reproducibility of your experimental results.
The core of the problem lies in the molecule's planar, bicyclic structure and intermolecular hydrogen bonding, which contribute to a high crystal lattice energy, making it relatively insoluble in water.[4] Like its parent compound, guanine, its solubility is highly dependent on pH.[3][4][5] This document offers detailed FAQs, troubleshooting protocols, and validated methodologies to help you navigate these challenges effectively.
Part 1: Physicochemical Properties & Solubility Overview
Understanding the fundamental properties of O⁶-carboxymethylguanine is the first step in troubleshooting its solubility. The molecule possesses both acidic (carboxylic acid) and basic (amino group, ring nitrogens) functionalities, making its net charge and, consequently, its aqueous solubility, highly pH-dependent.
| Property | Value / Description | Source |
| Molecular Formula | C₇H₇N₅O₃ | [6] |
| Common Name | O⁶-carboxymethylguanine (O⁶-CMG) | [1][2] |
| Appearance | White to off-white powder/solid | [4] |
| Aqueous Solubility | Very low at neutral pH; increases in acidic or alkaline solutions. | [3][4][5] |
| pKa Values | Multiple pKa values exist due to several ionizable groups (amino, carboxyl, and imidazole ring protons). The carboxylic acid pKa is estimated to be ~3-4, while the guanine-related pKa values are ~9-10 and ~2-3. | [7][8] |
| Primary Challenge | Prone to precipitation in common biological buffers like Phosphate-Buffered Saline (PBS) at pH 7.4. | [3][9] |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my O⁶-carboxymethylguanine precipitate when I add it to PBS (pH 7.4)?
Answer: At neutral pH (~7.4), the carboxylic acid group on your molecule is deprotonated (negatively charged), but the guanine ring system is largely neutral. This zwitterionic or near-neutral state does not sufficiently disrupt the strong intermolecular hydrogen bonds that favor the solid, crystalline form over dissolution in water.[4] Guanine and its derivatives are notoriously insoluble at neutral pH for this reason.[3][5]
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
Answer: For initial solubilization, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is highly effective.[3][9] O⁶-carboxymethylguanine is soluble in DMSO at concentrations suitable for creating a stock solution (e.g., 10-30 mM).[9]
-
Causality: DMSO is an excellent solvent that disrupts the intermolecular hydrogen bonds holding the crystal lattice together. Once the compound is in solution in DMSO, it can be diluted into aqueous buffers more readily, though precipitation can still occur if the final concentration exceeds its solubility limit in the aqueous medium.[10]
Q3: How can I increase the solubility of O⁶-carboxymethylguanine in my aqueous working solution?
Answer: The most effective strategy is to adjust the pH of your buffer.[11]
-
Alkaline pH: Increasing the pH to >8.5 with a base like NaOH will deprotonate the guanine ring system in addition to the carboxylic acid, creating a more negatively charged and thus more polar molecule that is significantly more soluble in water.[3][4]
-
Acidic pH: Lowering the pH to <3 with an acid like HCl will protonate the amino group and ring nitrogens, creating a positively charged species that is also more soluble. For most biological assays, using a slightly alkaline buffer (e.g., Carbonate-Bicarbonate buffer pH 9.6 or Tris buffer pH 8.5-9.0) is the preferred method, as extreme acidity can damage proteins and cells.
Q4: I must use a buffer at pH 7.4. What are my options?
Answer: This is a challenging but common scenario.
-
Lower the Final Concentration: The most straightforward approach is to work at a very low final concentration of O⁶-carboxymethylguanine, below its solubility limit in your specific buffer. This often requires careful preliminary experiments to determine the saturation point.
-
Use a Co-solvent: After dissolving the compound in a DMSO stock, dilute it into your final assay medium. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on your biological system.[12] The assay media itself often contains proteins or other components that can help maintain the solubility of the compound.[10]
-
Kinetic vs. Thermodynamic Solubility: When you dilute a DMSO stock into a buffer, you are assessing "kinetic solubility." The compound may stay in solution for a period sufficient for your experiment but may precipitate over longer incubation times (approaching "thermodynamic solubility").[10][13] It is crucial to check for precipitation at the end of your assay.
Part 3: Troubleshooting Guide
This section provides a structured approach to resolving common solubility problems.
Problem 1: Precipitate forms immediately upon adding DMSO stock to aqueous buffer.
| Probable Cause | Recommended Solution |
| Final concentration is too high. The concentration of O⁶-CMG in the final aqueous solution exceeds its kinetic solubility limit. | 1. Reduce the final concentration by preparing a more dilute working solution. 2. Increase the final DMSO concentration slightly (if your assay can tolerate it, up to 1%) to act as a co-solvent. 3. Change the buffer. Switch to a buffer with a more favorable pH, such as Tris pH 8.5 or a carbonate buffer pH 9.6.[14] |
| Buffer composition. Components in your buffer (e.g., high concentrations of divalent cations like Ca²⁺ or Mg²⁺ in PBS) may be forming insoluble salts with the compound.[15][16] | 1. Prepare the buffer without divalent cations if they are not essential for the assay. 2. Test solubility in simpler buffers (e.g., Tris or HEPES) to identify problematic components. |
Problem 2: Solution is initially clear but becomes cloudy or shows precipitate after incubation.
| Probable Cause | Recommended Solution |
| Time-dependent precipitation. The initially supersaturated solution (kinetic solubility) is crashing out over time as it approaches its true thermodynamic equilibrium.[13] | 1. Reduce the incubation time of your experiment, if possible. 2. Lower the starting concentration to a level that remains stable for the duration of the assay. 3. Visually inspect all wells/tubes for precipitate at the end of the experiment. Centrifuge a sample to confirm if cloudiness is due to precipitation. |
| Temperature change. The compound was prepared at room temperature but the experiment is run at 37°C or 4°C. Solubility is temperature-dependent. | 1. Equilibrate all solutions to the final experimental temperature before mixing. 2. Perform a solubility test at the target temperature to determine the stability range. Note that the pKa of some buffers, like Tris, is highly sensitive to temperature.[14][16] |
Part 4: Experimental Protocols & Visualizations
Protocol 1: Preparation of a 10 mM O⁶-Carboxymethylguanine Alkaline Stock Solution
This protocol utilizes a pH-modification approach for creating a stable aqueous stock solution.
-
Weigh Compound: Accurately weigh out the required amount of O⁶-carboxymethylguanine powder. (For 1 mL of a 10 mM solution, you will need approximately 2.11 mg).
-
Initial Suspension: Add the powder to ~80% of the final desired volume of high-purity water (e.g., 800 µL for a 1 mL final volume). The compound will not dissolve and will appear as a suspension.
-
pH Adjustment: While stirring vigorously, add 1 M NaOH dropwise. Monitor the pH using a calibrated micro-pH probe. The powder will begin to dissolve as the pH increases.
-
Complete Solubilization: Continue adding 1 M NaOH until all the solid has completely dissolved. The solution should be clear. The target pH will typically be between 9.0 and 10.0.
-
Final Volume: Adjust the final volume to your target (e.g., 1.0 mL) with high-purity water.
-
Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm filter. Store in aliquots at -20°C.
Diagram: Troubleshooting Workflow for Solubility Issues
This flowchart provides a logical decision-making process for addressing solubility challenges in your experiments.
Caption: A decision tree for troubleshooting O⁶-CMG solubility.
Diagram: Effect of pH on O⁶-Carboxymethylguanine Ionization and Solubility
This diagram illustrates how changes in pH affect the charge state of the molecule, which is the primary determinant of its aqueous solubility.
Caption: pH-dependent charge states of O⁶-CMG.
References
-
Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Source: National Institutes of Health (NIH). [Link]
-
Title: Biomineralization and Properties of Guanine Crystals. Source: National Institutes of Health (NIH). [Link]
-
Title: Aqueous solubility of guanine reported in the literature and obtained... Source: ResearchGate. [Link]
-
Title: Puzzling Aqueous Solubility of Guanine Obscured by the Formation of Nanoparticles. Source: ResearchGate. [Link]
-
Title: Guanine - Wikipedia. Source: Wikipedia. [Link]
-
Title: Biological assay challenges from compound solubility: strategies for bioassay optimization. Source: ResearchGate. [Link]
-
Title: Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Source: Slideshare. [Link]
-
Title: Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Source: ResearchGate. [Link]
-
Title: MedChem Essentials: Solubility part 2. Source: YouTube. [Link]
-
Title: (4-Amino-2-oxo-2H-pyrimidin-1-yl)-acetic acid. Source: PubChem, National Institutes of Health (NIH). [Link]
-
Title: O⁶-carboxymethylguanine DNA adduct formation and lipid peroxidation upon in vitro gastrointestinal digestion of haem-rich meat. Source: PubMed, National Institutes of Health (NIH). [Link]
-
Title: Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Source: aaps.org. [Link]
-
Title: O6-alkylguanine-DNA alkyltransferase: low pKa and high reactivity of cysteine 145. Source: PubMed, National Institutes of Health (NIH). [Link]
-
Title: Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using Density Functional Theory. Source: Schlegel Group. [Link]
-
Title: Repair of O6-carboxymethylguanine adducts by O6- methylguanine-DNA methyltransferase in human colon epithelial cells. Source: OpenAgrar. [Link]
-
Title: Bordwell pKa Table. Source: Organic Chemistry Data. [Link]
-
Title: 2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid. Source: AA Blocks. [Link]
-
Title: Detection of O6-carboxymethyl-2'-deoxyguanosine in DNA following reaction of nitric oxide with glycine and in human blood DNA using a quantitative immunoslot blot assay. Source: PubMed, National Institutes of Health (NIH). [Link]
-
Title: Good's buffers (biological buffers). Source: Interchim. [Link]
-
Title: Repair of O6-carboxymethylguanine adducts by O6-methylguanine-DNA methyltransferase in human colon epithelial cells. Source: PubMed, National Institutes of Health (NIH). [Link]
Sources
- 1. O⁶-carboxymethylguanine DNA adduct formation and lipid peroxidation upon in vitro gastrointestinal digestion of haem-rich meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repair of O6-carboxymethylguanine adducts by O6-methylguanine-DNA methyltransferase in human colon epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomineralization and Properties of Guanine Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 6943-68-6|2-(2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid|BLD Pharm [bldpharm.com]
- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Buffers for Biochemical Reactions [worldwide.promega.com]
- 15. Reproducibility with Biological Buffers [sigmaaldrich.com]
- 16. itwreagents.com [itwreagents.com]
Technical Support Center: A Guide to the Solution Stability of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid and its Analogs
Introduction
Welcome to the technical support guide for (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid and structurally related pyrimidine derivatives. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. While specific, peer-reviewed stability data for this exact molecule is not extensively available, its core structure—a dihydropyrimidinone—belongs to a well-characterized class of heterocyclic compounds.
This guide provides a framework for understanding its potential stability challenges based on established chemical principles of pyrimidine degradation.[1][2][3] More importantly, it equips you with the necessary troubleshooting guides and experimental protocols to rigorously determine the stability of this compound in your specific experimental matrix. The principles and methods outlined here are grounded in regulatory guidelines for drug stability analysis.[4][5]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the predicted stability of this compound in aqueous solution?
Based on its dihydropyrimidine core, the molecule's primary point of instability is the pyrimidine ring itself. The C5-C6 double bond is susceptible to reduction, and the ring is prone to hydrolytic cleavage, especially under harsh pH and temperature conditions.[2][6] The degradation pathway for pyrimidines like uracil and thymine typically involves reduction of the ring followed by a ring-opening hydrolysis event.[1][2][7] Therefore, prolonged incubation in aqueous buffers, especially at non-neutral pH or elevated temperatures, may lead to degradation.
Q2: What are the main factors that can cause degradation?
The key factors influencing the stability of this compound are expected to be:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the pyrimidine ring.
-
Temperature: Higher temperatures will accelerate the rate of all degradation reactions.
-
Oxidizing Agents: The presence of oxidizing agents (e.g., hydrogen peroxide, or even dissolved oxygen in the presence of light or metal ions) can potentially modify the pyrimidine ring or the amino group.[4][5]
-
Light (Photostability): UV or high-intensity visible light can induce photochemical degradation. It is mandatory under ICH guidelines to assess photostability.[4]
Q3: What are the likely degradation products?
The degradation of the pyrimidine ring is expected to proceed via a reductive pathway followed by ring cleavage.[1][2][3] This process typically opens the ring between the N3 and C4 positions to form ureido-type intermediates.[2][6] Subsequent hydrolysis can release smaller, more water-soluble fragments like β-alanine, CO₂, and ammonia.[2][7] The specific degradation products for your molecule would need to be confirmed experimentally, likely using LC-MS.
Q4: How should I prepare and store stock solutions to maximize stability?
-
Solvent: For initial preparation, consider using a high-purity aprotic solvent like DMSO if the compound is soluble. Aliquot this stock and store it at -20°C or -80°C.
-
Aqueous Buffers: When preparing aqueous working solutions, use freshly prepared buffers. It is advisable to prepare these solutions immediately before use.
-
Storage: If aqueous solutions must be stored, keep them at 2-8°C for short periods (e.g., up to 24 hours). For longer-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protection: Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.
Q5: Are there any visual indicators of degradation?
Visual signs of degradation can include a change in the color of the solution, the appearance of cloudiness, or the formation of precipitate. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are essential for confirming stability.[8]
Section 2: Troubleshooting Guide
This section addresses common experimental issues that may be linked to the instability of this compound.
Issue 1: Poor Reproducibility or Loss of Activity in Biological Assays
-
Potential Cause: The compound is degrading in your assay medium over the course of the experiment. This is common in cell-based assays that run for 24-72 hours.
-
Troubleshooting Steps:
-
Confirm Freshness: Run a control experiment comparing results from a freshly prepared solution of the compound versus one that has been incubated in the assay medium (without cells or other reagents) for the full duration of the experiment.
-
Analyze Incubated Sample: Use HPLC to analyze the concentration of the parent compound in the incubated medium from Step 1. A significant decrease in the main peak area confirms degradation.
-
Time-Course Analysis: If degradation is confirmed, perform a time-course experiment (e.g., analyzing samples at 0, 2, 8, and 24 hours) to determine the degradation rate. This may require adjusting your experimental protocol, such as replenishing the compound at set intervals.
-
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
-
Potential Cause: These are likely degradation products. Their appearance can be triggered by the sample matrix, storage conditions, or even the analytical method itself.
-
Troubleshooting Steps:
-
Inject a Freshly Prepared Standard: Prepare a solution of the compound in the mobile phase or a suitable solvent and inject it immediately. This provides a baseline chromatogram of the intact compound.
-
Perform Forced Degradation: Intentionally degrade the compound under controlled stress conditions (see Protocol 2 below). This will help you generate and identify the primary degradation products.[4][5]
-
Compare Peaks: Compare the retention times of the unknown peaks in your sample with those generated during the forced degradation study. This can provide a confident identification of your degradants.
-
Logical Flow for Troubleshooting Assay Inconsistency
Caption: Troubleshooting workflow for inconsistent assay results.
Section 3: Key Experimental Protocols
These protocols provide a starting point for establishing the stability of your compound.
Protocol 1: Preparation of a Standard Stock Solution
-
Weighing: Accurately weigh out approximately 10 mg of this compound powder using an analytical balance.
-
Dissolution: Dissolve the powder in a suitable volume of high-purity DMSO to achieve a final concentration of 10-50 mM. Use gentle vortexing or sonication if necessary.
-
Aliquoting: Dispense the stock solution into small-volume, single-use aliquots in amber glass or polypropylene tubes.
-
Storage: Store the aliquots at -80°C until use. Avoid using a frost-free freezer to prevent temperature cycling.
Protocol 2: Recommended Forced Degradation Study
This study is designed to intentionally degrade the compound to understand its liabilities, as recommended by ICH guidelines.[4][5] Aim for 5-20% degradation for optimal results.[5]
-
Prepare Test Solutions: Prepare separate solutions of the compound at a concentration of ~1 mg/mL in the following five solutions:
-
Acidic: 0.1 M Hydrochloric Acid (HCl)
-
Basic: 0.1 M Sodium Hydroxide (NaOH)
-
Oxidative: 3% Hydrogen Peroxide (H₂O₂)
-
Thermal: Purified Water (for heat stress)
-
Control: Purified Water (stored at 2-8°C)
-
-
Incubation:
-
Place the Acidic, Basic, and Oxidative solutions at room temperature (~25°C).
-
Place the Thermal solution in an oven set to 60°C.
-
Protect all solutions from light.
-
-
Time Points: Collect samples at initial (T=0), 2, 6, 12, and 24 hours.
-
Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 3). Use LC-MS to identify the mass of major degradation products.
Protocol 3: Generic Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can separate the parent compound from all its degradation products.[9]
-
Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector, scan from 210-400 nm. Select an optimal wavelength for quantification (e.g., the λmax of the parent compound).
-
Injection Volume: 10 µL.
Section 4: Data Presentation and Visualization
Predicted Degradation Pathway
The following diagram illustrates a chemically plausible degradation pathway for a dihydropyrimidine ring, which involves hydrolytic ring opening.
Caption: Plausible hydrolytic degradation pathway of the pyrimidine core.
Table 1: Example Data from a Forced Degradation Study
| Condition (24h) | % Parent Compound Remaining | Area % of Major Degradant 1 (RT) | Area % of Major Degradant 2 (RT) |
| Control (2-8°C) | 99.8% | Not Detected | Not Detected |
| 0.1 M HCl (25°C) | 85.2% | 12.1% (3.5 min) | 1.9% (4.2 min) |
| 0.1 M NaOH (25°C) | 62.7% | 25.3% (3.5 min) | 8.8% (5.1 min) |
| 3% H₂O₂ (25°C) | 95.1% | 4.5% (6.8 min) | Not Detected |
| Water (60°C) | 91.5% | 6.2% (3.5 min) | 1.5% (4.2 min) |
This is example data and should be generated for the specific compound.
Section 5: References
-
ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and... [Diagram]. Retrieved from [Link]
-
ResearchGate. (2022, January 8). (PDF) Degradation of Pyrimidine Nucleotides. Retrieved from [Link]
-
ResearchGate. (n.d.). The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis. [Diagram]. Retrieved from [Link]
-
Kim, S., et al. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Retrieved from [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. Retrieved from [Link]
-
Singh, S., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved from [Link]
-
PharmTech. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
The Hydrolysis of Amino Groups in Certain 2,4,5,6-Tetrasubstituted Pyrimidines. (2025, August 6). Molecules. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Velesco Pharma. (n.d.). Analytical Method Development | Drug Stability Studies. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. velescopharma.com [velescopharma.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid and Related Polar Analytes
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide is structured as a series of questions and answers, mimicking a technical support interaction to directly address the challenges you may be facing at the bench. We will delve into the root causes of peak tailing and provide systematic, evidence-based solutions to improve your chromatographic performance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing significant peak tailing with (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid on my C18 column. What is the most likely cause?
A1: The most probable cause of peak tailing for a molecule like this compound is secondary ionic interactions between the analyte and the silica stationary phase.
Your molecule has multiple ionizable functional groups: a basic amino group, an acidic carboxylic acid group, and acidic protons on the pyrimidine ring. At typical reversed-phase pH ranges (2-8), these groups can carry a charge. The underlying stationary phase in most HPLC columns is made of silica, which has surface silanol groups (Si-OH). These silanol groups are acidic and can become deprotonated and negatively charged (Si-O⁻), especially at pH values above 3.5.
The positively charged (protonated) amino group on your analyte can then interact strongly with these negatively charged silanol sites. This strong, non-hydrophobic interaction is a different retention mechanism from the intended reversed-phase partitioning, leading to a portion of the analyte molecules being retained longer than the bulk, which manifests as a tailed peak.
Figure 1. Mechanism of peak tailing due to secondary ionic interactions.
Q2: You mentioned pH. How do I choose the right mobile phase pH to minimize this interaction and improve my peak shape?
A2: This is the most critical parameter to optimize. The goal is to control the ionization state of both your analyte and the column's silanol groups to prevent the strong ionic attraction described above. You have two primary strategies:
Strategy 1: Low pH (Recommended Starting Point)
-
Mechanism: By lowering the mobile phase pH to ~2.5-3.0, you protonate the surface silanol groups (Si-OH), effectively neutralizing their negative charge.[1][2] While your analyte's amino group will be fully protonated (R-NH₃⁺) and positively charged, the primary cause of the strong ionic interaction—the negatively charged silanol sites—is eliminated.
-
How to Implement:
-
Prepare a mobile phase with a buffer that is effective in the pH 2.5-3.0 range. Common choices include phosphate or formate.
-
Always use a buffer; using an unbuffered acid like TFA can be effective but may be harsh on the column over time and can cause ion suppression if you are using mass spectrometry (MS) detection.
-
Ensure your column is stable at this low pH. Most modern silica-based columns are rated for use down to pH 2.
-
Strategy 2: High pH (Use with Caution)
-
Mechanism: At a high pH (e.g., pH 10, if your column allows), the analyte's amino group will be deprotonated and neutral (R-NH₂). This eliminates its positive charge, preventing ionic interaction with the now fully deprotonated silanol groups (Si-O⁻).
-
How to Implement:
-
CRITICAL: You must use a column specifically designed for high pH stability, often a hybrid-silica or polymer-based column. Standard silica columns will rapidly dissolve at pH > 8, destroying the column.[3]
-
Use a high-pH-stable buffer, such as ammonium bicarbonate or borate.
-
Why is operating near the analyte's pKa problematic? Your analyte is structurally similar to guanine, which has pKa values around 3.3 (for the protonated form) and 9.2-9.6 (for the neutral form).[4][5] If your mobile phase pH is close to one of these pKa values, the analyte will exist as a mixture of ionized and non-ionized forms.[6] These two forms will have different retention times, leading to a broad or split peak. Therefore, you should always buffer your mobile phase to a pH that is at least 1.5-2 units away from the analyte's pKa.
| pH Strategy | Analyte Charge (Amino Group) | Silanol Charge (Si-OH) | Secondary Interaction | Column Requirement |
| Low pH (2.5-3.0) | Positive (R-NH₃⁺) | Neutral (Si-OH) | Minimized | Standard silica C18 |
| Mid pH (4-7) | Positive (R-NH₃⁺) | Negative (Si-O⁻) | Maximum (Peak Tailing) | N/A |
| High pH (>10) | Neutral (R-NH₂) | Negative (Si-O⁻) | Minimized | High-pH stable column |
Q3: I've adjusted the pH, but I'm still seeing some tailing. What else can I do with my mobile phase?
A3: If pH adjustment alone is not sufficient, you can modify the mobile phase further to mask the remaining silanol interactions.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM, instead of 5-10 mM) can help to better control the on-column pH and can also compete with the analyte for interaction with the active sites on the stationary phase.
-
Use a Competitive Amine Additive (Ion Pairing): Adding a small amount of a basic compound, like triethylamine (TEA), to the mobile phase can be very effective. The TEA molecules will preferentially interact with the acidic silanol sites, effectively "shielding" them from your analyte.
-
Protocol: Using Triethylamine (TEA) as a Mobile Phase Additive
-
Preparation: Add TEA to your aqueous mobile phase component (e.g., water with buffer) at a concentration of 0.1% (v/v).
-
pH Adjustment: After adding the TEA, re-adjust the pH of the mobile phase to your desired setpoint (e.g., pH 3.0) using the corresponding acid (e.g., phosphoric acid or formic acid).
-
Equilibration: Equilibrate the column with the new mobile phase for at least 20-30 column volumes before injecting your sample. This is crucial to ensure the stationary phase is fully saturated with the TEA.
-
-
Caution: TEA can be difficult to remove from a column and may cause ion suppression in MS detection. It is best used for UV-based detection methods.
-
Q4: Could my column be the problem? Are there better column choices for this type of analyte?
A4: Yes, the column chemistry plays a huge role. Not all C18 columns are the same.
-
End-Capping: After the C18 chains are bonded to the silica, many unreacted silanol groups remain.[7][8] Manufacturers perform a secondary reaction called "end-capping" to cover many of these remaining silanols with a small, non-polar group (like trimethylsilyl).[1] A column with superior, more complete end-capping will show significantly less tailing for polar and basic compounds.[1][7] If you are using an older or lower-quality C18 column, switching to a modern, high-purity, fully end-capped column can make a dramatic difference.
-
Polar-Embedded and Polar-Endcapped Phases: These are specialized columns designed for polar analytes. They have a polar group (e.g., amide, carbamate) embedded within the C18 chain or at the end-capping stage. This polar group helps to shield the analyte from the silica surface and allows the column to be used with highly aqueous mobile phases without phase collapse.
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, exposing more active silanol sites.[9] If your column is old or has been used with many different sample types, it might be the source of the problem. Try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) or replacing it with a new one.
Figure 2. Decision tree for column-related troubleshooting.
Q5: Are there any other factors I should consider, such as sample preparation or instrument setup?
A5: Absolutely. While chemical interactions are the most common cause, other factors can contribute to or mimic peak tailing.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to poor peak shape.[2][9] To test for this, simply dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were overloading the column.
-
Solvent Mismatch: Your analyte is very polar. If you dissolve it in a solvent that is much stronger (less polar) than your initial mobile phase (e.g., 100% methanol when your mobile phase starts at 5% methanol), it can cause peak distortion.[9] Always try to dissolve your sample in the initial mobile phase composition.
-
Extra-Column Effects: This refers to band broadening that occurs outside of the column itself. Long or wide-bore tubing between the injector, column, and detector can cause peak tailing.[6] Ensure you are using tubing with the smallest appropriate internal diameter for your system and that all connections are made correctly with no dead volume.
-
Metal Chelation: Some analytes can interact with trace metals in the stainless steel components of the HPLC system (frits, tubing) or impurities in the silica packing itself.[9][10] This is less common but can be a cause of persistent tailing. Using a column with very high-purity silica can help, and in some cases, adding a chelating agent like EDTA to the mobile phase may be beneficial.
By systematically addressing these potential issues—starting with mobile phase pH, then considering mobile phase additives, column chemistry, and finally other system factors—you can effectively troubleshoot and eliminate peak tailing for this compound and other challenging polar analytes.
References
- Common Causes Of Peak Tailing in Chrom
- Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using D. Schlegel Group.
- LC Technical Tip. Phenomenex.
-
Guanine - Wikipedia. [Link]
- The Theory of HPLC Column Chemistry.
-
Unveiling the Secrets of Silica in HPLC Columns. uHPLCs Class - YouTube. [Link]
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- Peak Tailing in HPLC. Element Lab Solutions.
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- HPLC Application for Retention of Guanidine by Mixed-Mode Chrom
- Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns.
- Calculation of pK(a) Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using Density Functional Theory and a Polarizable Continuum Model. (2008).
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. acdlabs.com [acdlabs.com]
- 3. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 4. Guanine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com [chromtech.com]
- 7. LC Technical Tip [discover.phenomenex.com]
- 8. shodexhplc.com [shodexhplc.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of pyrimidine derivatives. Pyrimidines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] Achieving optimal reaction conditions is paramount for efficient and reproducible synthesis. This center offers practical, field-proven insights to navigate the common challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues you may encounter during your pyrimidine synthesis experiments, with a focus on the widely used Biginelli reaction for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
Problem 1: Low or No Product Yield
Question: My Biginelli reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the Biginelli reaction are a frequent challenge and can often be attributed to several factors.[3] A systematic approach to troubleshooting is crucial for identifying the root cause.
Causality and Solutions:
-
Inefficient Catalysis: The classical Biginelli reaction often requires harsh conditions and long reaction times, leading to low yields.[3] The choice and activity of the catalyst are critical.
-
Solution: Screen a variety of Brønsted or Lewis acid catalysts. Modern catalysts such as Yb(OTf)₃, FeCl₃, and ZnCl₂ have been shown to significantly improve yields and shorten reaction times, often under milder, solvent-free conditions.[4][5] If you are using a reusable catalyst, ensure it has been properly activated or regenerated.[4][6]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are key parameters that can dramatically influence the reaction's progress.
-
Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC).[4][6][7] This will help you determine the optimal reaction time and prevent the degradation of products or the formation of byproducts due to prolonged heating. Some reactions may require elevated temperatures to proceed to completion, while excessively high temperatures can promote side reactions.[4] Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[8][9]
-
-
Purity of Starting Materials: Impurities present in the aldehyde, β-ketoester, or urea/thiourea can inhibit the reaction or lead to the formation of unwanted side products.[4][6]
-
Solution: Ensure all your starting materials are of high purity. If necessary, purify the reagents before use.
-
-
Solvent Effects: The solvent plays a crucial role in the solubility of reactants and the overall reaction rate.[4]
-
Solution: While ethanol is a common solvent for the Biginelli reaction, exploring other polar solvents like acetonitrile or even solvent-free conditions can lead to improved yields for certain substrates.[4]
-
Troubleshooting Workflow for Low Yield:
Caption: A decision tree for troubleshooting low yields in pyrimidine synthesis.
Problem 2: Significant Byproduct Formation
Question: My reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it, and how can I prevent its formation?
Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[6][10] This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can be formed from the decomposition of urea at elevated temperatures.[6][10]
Prevention Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[6][10]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[6][10] Some Lewis acids may preferentially promote the desired reaction.
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia.[6][10]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of pyrimidine synthesis?
A1: The most common analytical techniques for monitoring pyrimidine synthesis include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1] TLC is often sufficient for a quick check of reaction completion for small-scale reactions.[1] HPLC and LC-MS are ideal for complex mixtures, providing excellent separation of reactants, products, and byproducts.[1] NMR spectroscopy is invaluable for elucidating the structure of intermediates and final products.[1]
Q2: How do I choose the best catalyst for my Biginelli reaction?
A2: The choice of catalyst is crucial for optimizing the Biginelli reaction. While classical methods use strong Brønsted acids like HCl, a wide range of more efficient Lewis acids and organocatalysts have been developed.[8][11] The ideal catalyst depends on your specific substrates. It is recommended to perform a small-scale screen of different catalysts to identify the most effective one for your system. Factors to consider include catalyst activity, cost, reusability, and environmental impact.[2]
Catalyst Comparison for a Model Biginelli Reaction
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| None | - | 24 | <10 | [4] |
| HCl | 20 | 18 | 40-60 | [12] |
| Yb(OTf)₃ | 1 | 2 | >90 | [5] |
| FeCl₃ | 10 | 3.5 | 94 | [4] |
| InCl₃ | 15 | 0.5 | 92 | [5] |
Q3: What is the most accepted mechanism for the Biginelli reaction?
A3: The most widely accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through an N-acyliminium ion intermediate.[3] The reaction is believed to initiate with the acid-catalyzed condensation of the aldehyde and urea to form this intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion, and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product.[3][5]
Simplified Biginelli Reaction Mechanism
Caption: The accepted N-acyliminium ion pathway for the Biginelli reaction.
Q4: How can I effectively purify my pyrimidine product?
A4: The purification of pyrimidine derivatives is a critical step to ensure the removal of unreacted starting materials, catalysts, and byproducts.[13] The choice of purification method depends on the physical properties of your compound and the nature of the impurities.
-
Recrystallization: This is a cost-effective and often highly effective method for purifying solid pyrimidine compounds.[13][14] The key is to select an appropriate solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.[13]
-
Flash Column Chromatography: This is a widely used technique for purifying compounds from complex mixtures based on their differential polarity.[13] A suitable solvent system is typically first identified using TLC.[13]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially for challenging separations or for final purification steps in drug development, Prep-HPLC is the method of choice.[13]
Experimental Protocols
Protocol 1: General Procedure for a Catalyzed Biginelli Reaction
This protocol provides a general framework for performing a catalyst-screening experiment for the Biginelli reaction.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea or thiourea
-
Selected catalyst (e.g., Yb(OTf)₃, FeCl₃, InCl₃)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea (1.2-1.5 mmol).[8]
-
Add the chosen solvent (if any) and the catalyst at the desired loading (e.g., 1-20 mol%).[4]
-
Heat the reaction mixture to the desired temperature (e.g., room temperature to reflux) and monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes).[4][7]
-
Upon completion (as indicated by the disappearance of the limiting starting material on TLC), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with a cold solvent.[4]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.[4]
-
Purify the crude product by recrystallization or flash column chromatography.
-
Characterize the purified product by NMR, MS, and melting point analysis.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
Procedure:
-
Prepare the TLC chamber: Pour a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) into the developing chamber to a depth of about 0.5-1 cm. Place a piece of filter paper inside to ensure a saturated atmosphere and cover the chamber.[7]
-
Prepare the TLC plate: Using a pencil, gently draw an origin line about 1 cm from the bottom of the TLC plate. Mark spots for the starting material (SM), co-spot (Co), and reaction mixture (Rx).[7]
-
Spot the plate:
-
SM: Dissolve a small amount of the limiting reactant in a suitable solvent and spot it on the SM mark.
-
Rx: At various time points, withdraw a small aliquot of the reaction mixture, dilute it, and spot it on the Rx mark.
-
Co: Spot both the SM and Rx samples on the Co mark to aid in comparison.
-
-
Develop the plate: Place the spotted TLC plate in the equilibrated chamber, ensuring the solvent level is below the origin line. Allow the solvent to ascend the plate.[7]
-
Visualize the spots: Once the solvent front is near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp or by using an appropriate staining agent.[7] The reaction is complete when the spot corresponding to the limiting reactant has disappeared.
References
- Benchchem. (n.d.). Methods for monitoring the progress of pyrimidine reactions.
- Benchchem. (n.d.). Troubleshooting low yield in Biginelli reaction for pyrimidines.
- Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Benchchem. (n.d.). Purifying Pyrimidine Intermediates: An In-depth Technical Guide to Recrystallization Techniques.
- Benchchem. (n.d.). Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC).
- Wikipedia. (2023). Biginelli reaction.
- Benchchem. (n.d.). Technical Support Center: Biginelli Reaction for Pyrimidine Thiones.
- Benchchem. (n.d.). Technical Support Center: Optimization of Pyrimidine Synthesis.
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Study of Catalysts for the Synthesis of Pyrimidine Derivatives: An In-depth Technical Guide.
-
Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). A new methodology for the synthesis of dihydropyrimidinones using Yb(OTf)3 as catalyst. Journal of Organic Chemistry, 65(12), 3864–3868*. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. (n.d.). A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures.
- Benchchem. (n.d.). Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid
Welcome to our dedicated technical support guide for the synthesis of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during its synthesis. Our goal is to provide practical, experience-driven advice to ensure the integrity and purity of your final compound.
Introduction to the Synthesis and Common Challenges
This compound, a crucial heterocyclic compound, is often synthesized via the condensation of guanidine with a suitable four-carbon dicarbonyl precursor, such as a derivative of acetylenedicarboxylic acid. A common and efficient method involves the reaction of guanidine with dimethyl acetylenedicarboxylate (DMAD), followed by the hydrolysis of the resulting methyl ester.
While this pathway is robust, it is not without its challenges. The high reactivity of the starting materials and intermediates can lead to the formation of several process-related impurities and by-products. This guide will address these common impurities in a question-and-answer format, providing insights into their formation and practical strategies for their control and elimination.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting material-related impurities I should be aware of?
A1: The primary starting material-related impurities are unreacted guanidine and dimethyl acetylenedicarboxylate (DMAD) . Their presence in the final product is typically due to incorrect stoichiometry or incomplete reaction.
-
Guanidine: Being highly polar and basic, residual guanidine can be difficult to remove from the final product. It can be detected by HPLC using a suitable ion-pairing agent or by LC-MS.
-
Dimethyl Acetylenedicarboxylate (DMAD): This highly reactive electrophile can persist if used in excess. It is readily detectable by GC or HPLC.
Troubleshooting:
-
Stoichiometry Control: Ensure precise molar ratios of reactants. A slight excess of guanidine is often used to ensure complete consumption of DMAD, but this must be carefully controlled.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure the complete consumption of the limiting reagent.
-
Purification: Guanidine can be removed by washing the crude product with a minimal amount of cold water or by recrystallization from a suitable solvent system where guanidine has higher solubility.
Q2: I've observed an isomeric impurity in my final product. What could it be and how is it formed?
A2: A common isomeric impurity is the formation of an imidazoline derivative, specifically Methyl 2-(2-amino-4-oxo-4,5-dihydro-1H-imidazol-5-ylidene)acetate , instead of the desired pyrimidine ring.[1] This occurs through an alternative cyclization pathway during the condensation of guanidine and DMAD. The initial Michael addition of guanidine to DMAD can be followed by an intramolecular cyclization involving a different nitrogen atom of the guanidine moiety.
Visualizing the Reaction Pathway and Isomer Formation
Caption: Reaction pathway for the synthesis of this compound, highlighting the formation of the desired product and a key isomeric impurity.
Q3: My final product shows signs of degradation. What are the likely degradation products and what causes them?
A3: The target molecule can undergo degradation, particularly under harsh hydrolytic conditions (strong acid or base and high temperatures).
-
Decarboxylation: The acetic acid side chain can be susceptible to decarboxylation, leading to the formation of 2-amino-4-methyl-1H-pyrimidin-6(5H)-one . This is more likely to occur in acidic conditions at elevated temperatures.[2]
-
Hydrolysis of the Amine Group: The 2-amino group can be hydrolyzed to a hydroxyl group under harsh acidic conditions, yielding (2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid (a uracil derivative).
-
Oxidative Degradation: Guanine and related structures are susceptible to oxidation.[3] The presence of oxidizing agents or exposure to air and light for prolonged periods can lead to various oxidized byproducts.
Troubleshooting:
-
Mild Hydrolysis Conditions: Use milder conditions for the ester hydrolysis step, such as using a weaker base (e.g., lithium hydroxide) at room temperature or slightly elevated temperatures.[4]
-
Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Light Protection: Protect the reaction mixture and the final product from light.
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Formation of multiple by-products. - Loss of product during work-up and purification. | - Monitor reaction to completion (TLC, HPLC). - Optimize reaction conditions (temperature, solvent, reaction time). - Use a suitable recrystallization solvent to minimize solubility losses. |
| Poor Purity Profile (Multiple Peaks in HPLC) | - Presence of starting materials, isomeric impurities, and degradation products. - Side reactions due to reactive intermediates. | - Confirm the identity of major impurities by LC-MS. - Adjust stoichiometry and reaction conditions to minimize side reactions. - Develop a robust purification method (e.g., recrystallization, column chromatography). |
| Inconsistent Results Between Batches | - Variation in the quality of starting materials. - Poor control over reaction parameters. | - Qualify all starting materials before use. - Implement strict process controls for temperature, addition rates, and mixing. |
Experimental Protocols
Protocol 1: Synthesis of Methyl (2-amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetate
-
To a solution of guanidine hydrochloride (1.0 eq) and a suitable base (e.g., sodium methoxide, 2.0 eq) in anhydrous methanol, add dimethyl acetylenedicarboxylate (DMAD) (1.0 eq) dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.
-
Upon completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid).
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol/water) to yield the desired ester.
Protocol 2: Hydrolysis to this compound
-
Dissolve the methyl ester from Protocol 1 in a mixture of water and a co-solvent like ethanol.
-
Add a base (e.g., lithium hydroxide, 1.1 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitor by HPLC).
-
Carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Logical Workflow for Impurity Identification and Control
Caption: A systematic workflow for the identification, troubleshooting, and control of impurities during the synthesis process.
Conclusion
The synthesis of this compound requires careful control of reaction conditions to minimize the formation of impurities. By understanding the potential side reactions and degradation pathways, researchers can proactively implement strategies to ensure a high-purity final product. This guide provides a framework for troubleshooting common issues, but it is essential to adapt these strategies to the specific experimental context.
References
-
Keana, J. F. W., et al. (1967). The Reaction of Dimethyl Acetylenedicarboxylate with Acetylguanidine and Guanidine. The Journal of Organic Chemistry, 32(11), 3654–3657. [Link]
-
Wikipedia. (2024). Guanine. In Wikipedia. Retrieved from [Link]
- Patents Google. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Patents Google. (n.d.). CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.
Sources
- 1. The reaction of dimethyl acetylenedicarboxylate with acetylguanidine and guanidine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 3. Guanine - Wikipedia [en.wikipedia.org]
- 4. CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid - Google Patents [patents.google.com]
preventing degradation of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid during storage
Welcome to the dedicated technical support guide for (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling in your experiments. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to prevent degradation and ensure reliable experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a freezer at or below -20°C.[1] It is crucial to store it in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to minimize exposure to moisture and oxygen.[2] The compound should also be protected from light.[1]
Q2: How should I handle the compound upon receiving it and before use?
A2: Upon receipt, immediately store the compound under the recommended conditions. Before opening, allow the container to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid, which can accelerate degradation.
Q3: My compound has developed a slight yellow tint. Is it still usable?
A3: A change in color, such as the development of a yellow tint, can be an indicator of degradation. While it may not render the compound completely unusable for all applications, it suggests the presence of impurities. It is highly recommended to assess the purity of the discolored material by a suitable analytical method, such as HPLC, before proceeding with critical experiments.
Q4: What solvents are recommended for dissolving this compound?
II. Troubleshooting Guide
This guide provides solutions to specific issues that you may encounter during your work with this compound.
| Problem | Potential Cause | Troubleshooting Action |
| Compound appears clumpy or sticky. | Hygroscopicity: The compound has absorbed moisture from the air. | Store the compound in a desiccator over a drying agent (e.g., silica gel) before use. Handle in a glove box or under a dry, inert atmosphere. |
| Inconsistent results in biological assays. | Degradation of stock solutions: The compound may be unstable in the solvent over time. | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot it into single-use vials and store at -80°C. Perform a stability study of the compound in your chosen solvent. |
| Appearance of unexpected peaks in HPLC analysis. | Chemical degradation: The compound is breaking down due to factors like pH, light, or temperature. | Review your storage and handling procedures. Ensure protection from light and storage at the correct temperature. For solutions, consider the pH and potential for hydrolysis or oxidation. |
| Loss of solubility in a previously effective solvent. | Formation of insoluble degradation products or polymorphs. | Attempt to dissolve a fresh, unopened sample to confirm the issue is with the stored material. If the fresh sample dissolves, the stored material has likely degraded. |
III. Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for preventing its decomposition. Based on its chemical structure, the following pathways are plausible:
-
Hydrolysis: The dihydropyrimidine ring contains amide-like bonds that can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to ring-opening.[4][5] The amino group at the C2 position can also undergo hydrolysis to an oxo group.[4]
-
Oxidation: The pyrimidine ring and the amino group can be susceptible to oxidation.[1][6] This can introduce hydroxyl groups or other oxygen-containing functionalities, potentially leading to colored byproducts.
-
Photodegradation: Pyrimidine derivatives are known to be sensitive to UV light, which can induce the formation of photohydrates or cyclobutane pyrimidine dimers if other pyrimidines are present.[7][8]
-
Decarboxylation: While generally requiring heat, the acetic acid moiety could potentially undergo decarboxylation under certain conditions.
Caption: Potential degradation pathways for this compound.
IV. Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of this compound. Method optimization will be required.
1. Materials:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid or trifluoroacetic acid (TFA)
- C18 reverse-phase HPLC column
2. Sample Preparation: a. Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. b. Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
3. HPLC Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: 5% B to 95% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm and 280 nm
- Injection Volume: 10 µL
4. Analysis: a. Inject the prepared sample. b. Integrate the peak areas of the parent compound and any impurity peaks. c. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[9]
1. Preparation of Stock Solution:
- Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
- Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
- Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil.
3. Analysis: a. At the end of the incubation period, neutralize the acidic and basic samples. b. Analyze all samples, including a non-stressed control, by the developed HPLC method (Protocol 1). c. Compare the chromatograms to identify and quantify the degradation products formed under each stress condition.
Caption: Workflow for a forced degradation study.
V. References
-
BenchChem. (n.d.). Common pitfalls in handling pyrimidine-based compounds. Retrieved from
-
Mishra, A., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules, 26(15), 4478. Available at: [Link]
-
BLDpharm. (n.d.). 2-(2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid. Retrieved from
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Retrieved from
-
Chatterjee, A., & De, A. (2018). Structures of pyrimidine oxidation products. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Pyrimidine metabolism. Retrieved from [Link]
-
Wikipedia. (2023). Pyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with.... Retrieved from [Link]
-
Pubmed. (2001). Selective Hydrolysis of 2,4-diaminopyrimidine Systems: A Theoretical and Experimental Insight Into an Old Rule. The Journal of Organic Chemistry, 66(4), 1348-1354. Available at: [Link]
-
Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation. Retrieved from [Link]
-
Arcinova. (2022). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Pubmed Central. (2022). Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State. Journal of the American Chemical Society, 144(8), 3556-3568. Available at: [Link]
-
Pubmed Central. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. International Journal of Molecular Sciences, 21(21), 8211. Available at: [Link]
-
RSC Publishing. (1978). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). Journal of the Chemical Society, Perkin Transactions 1, 726-729. Available at: [Link]
Sources
- 1. One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 4. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
Technical Support Center: Strategies to Address Poor Cell Permeability of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid
Last Updated: January 20, 2026
Introduction
Welcome to the technical support guide for (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid (referred to herein as "the Compound"). This molecule, with its potent theoretical activity based on its structure, often presents a significant hurdle in experimental biology: poor cell permeability. Researchers frequently observe high efficacy in cell-free biochemical assays, which is not replicated in cell-based models. This discrepancy is almost always attributable to the compound's difficulty in crossing the lipid bilayer of the cell membrane.
This guide is designed for researchers, scientists, and drug development professionals to diagnose and troubleshoot this common issue. We will explore the underlying chemical principles and provide detailed, actionable protocols to enhance the intracellular delivery of the Compound, thereby enabling a more accurate assessment of its biological function.
Part 1: Frequently Asked Questions - Understanding the Permeability Challenge
This section addresses common initial questions regarding the Compound's behavior in experimental settings.
Q1: Why is my compound showing low activity in cell-based assays despite high potency in biochemical (e.g., enzyme inhibition) assays?
A: This is a classic sign of poor cell permeability. Biochemical assays measure direct interaction with a purified target (like an enzyme) in an optimized buffer. In contrast, cell-based assays require the compound to first cross the cell membrane to reach its intracellular target. The structural features of this compound make it highly polar, which is unfavorable for passive diffusion across the lipophilic ("fat-loving") cell membrane.
Q2: What specific structural features of this molecule contribute to its poor cell permeability?
A: The Compound has several polar functional groups that contribute to its hydrophilicity ("water-loving" nature) and, consequently, its poor permeability:
-
Carboxylic Acid (-COOH): At physiological pH (~7.4), this group is deprotonated to a negatively charged carboxylate (-COO⁻), which is highly polar and strongly disfavors entry into the nonpolar lipid membrane.
-
Amino Group (-NH2): This group is a hydrogen bond donor.
-
Oxo Group (C=O) and Ring Amides: These groups are hydrogen bond acceptors.
The presence of multiple hydrogen bond donors and acceptors leads to a strong solvation shell of water molecules that must be stripped away for the compound to enter the membrane, an energetically unfavorable process. A common measure of lipophilicity, the partition coefficient (LogP), is predicted to be very low for this type of molecule, indicating a strong preference for aqueous environments over lipid ones.
Q3: What is a "prodrug," and how can it help improve cell permeability?
A: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes a transformation within the body (or cell) to release the active drug.[1][] The most common prodrug strategy for compounds with carboxylic acids is esterification .[3] By converting the polar carboxylic acid to a less polar ester, the overall lipophilicity of the molecule is increased, facilitating its passage across the cell membrane. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the ester bond, regenerating the active carboxylic acid where it can interact with its target.[4][5][6]
Q4: Are there alternatives to chemical modification for getting my compound into cells for in vitro experiments?
A: Yes. While the prodrug approach is often the most robust, formulation strategies can also be effective, particularly for initial proof-of-concept studies. Encapsulating the Compound within liposomes —small, spherical vesicles made of a lipid bilayer—can facilitate its delivery into cells.[7][8][9] These lipid-based carriers can fuse with the cell membrane or be taken up by endocytosis, releasing their hydrophilic cargo into the cytoplasm.[8]
Part 2: Troubleshooting Guides & Experimental Strategies
This section provides detailed protocols to overcome the permeability barrier.
Strategy 1: The Prodrug Approach - Masking Polarity via Esterification
Rationale: Converting the polar carboxylic acid to a non-polar methyl ester will significantly increase the molecule's lipophilicity, thereby enhancing its ability to passively diffuse across the cell membrane. Intracellular carboxylesterases, which are abundant in the cytoplasm of mammalian cells, will then hydrolyze the ester to release the active parent compound.[4][10] This strategy is a cornerstone of medicinal chemistry for improving the bioavailability of acidic drugs.[1][3]
This protocol is a standard esterification and should be performed by a qualified chemist.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous methanol (MeOH).
-
Catalysis: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas. Alternatively, bubble dry HCl gas through the solution or use a catalytic amount of sulfuric acid.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, remove the solvent under reduced pressure. Re-dissolve the residue in a suitable solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize excess acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude methyl ester by flash column chromatography or recrystallization as needed.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Property | Parent Compound | Methyl Ester Prodrug | Rationale for Change |
| Molecular Weight | 169.14 g/mol [11] | 183.17 g/mol [12] | Addition of a methyl group (-CH₃). |
| Polarity | High | Moderate-Low | The polar, charged carboxylate is masked by a non-polar ester group. |
| Predicted XLogP3 | ~ -1.5[13][14] | ~ 0.2[15] | Increased lipophilicity due to the ester group. |
| Hydrogen Bond Donors | 2 | 1 | The carboxylic acid -OH is replaced by the ester -OCH₃. |
| Aqueous Solubility | High | Lower | Increased lipophilicity generally reduces aqueous solubility. |
| Cell Permeability | Poor | Significantly Improved | The less polar nature facilitates passive diffusion across the lipid bilayer. |
XLogP3 is a computed measure of lipophilicity; higher values indicate greater lipophilicity.
This diagram illustrates the mechanism by which an ester prodrug enters the cell and is converted to the active form.
Caption: Prodrug crosses the cell membrane and is activated by intracellular esterases.
Strategy 2: Formulation with Lipid-Based Carriers (Liposomes)
Rationale: For researchers who wish to avoid chemical synthesis, a formulation approach can be effective. Liposomes are vesicles that can encapsulate hydrophilic compounds like ours in their aqueous core.[8] They can deliver their contents into cells, bypassing the need for passive diffusion across the membrane.[7][9] This is an excellent method for initial validation of intracellular activity.
-
Lipid Preparation: In a round-bottom flask, dissolve a suitable lipid mixture (e.g., DSPC:Cholesterol at a 2:1 molar ratio) in a chloroform/methanol solvent system.
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Prepare a solution of your Compound in a suitable aqueous buffer (e.g., PBS, pH 7.4). Warm this solution to a temperature above the phase transition temperature of the lipids (e.g., 60-65 °C for DSPC).
-
Vesicle Formation: Add the warm compound solution to the lipid film and hydrate for 1 hour with gentle agitation. This will form multilamellar vesicles (MLVs).
-
Sizing (Optional but Recommended): To create smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated or, preferably, extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated (free) compound by size exclusion chromatography or dialysis.
-
Cell Treatment: Treat your cells with the liposome-encapsulated compound. Remember to include an "empty liposome" control (prepared without the compound) to account for any effects of the lipid vehicle itself.
Part 3: Assay Design & Validation Workflow
Successfully implementing these strategies requires a robust validation framework.
Diagram 2: Permeability Validation Workflow
This workflow outlines the necessary steps to confirm that a prodrug strategy is working as intended.
Caption: A logical workflow for validating a prodrug strategy.
Recommended Assay: Caco-2 Permeability Assay
For a quantitative measure of permeability, the Caco-2 permeability assay is the industry standard.[16][17] This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial barrier resembling the intestinal wall.[17]
-
Cell Culture: Seed Caco-2 cells on semi-permeable filter supports in a transwell plate system and culture for 18-22 days to allow for monolayer formation and differentiation.[17]
-
Monolayer Integrity: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[18]
-
Dosing: Add the test compound (parent or prodrug) to the apical (A) compartment.
-
Sampling: At various time points, take samples from the basolateral (B) compartment.
-
Quantification: Analyze the concentration of the compound in the basolateral samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. A higher Papp value indicates greater permeability. Compounds can be classified as having low, medium, or high permeability based on their Papp values.[17]
Key Controls:
-
Low Permeability Control: Atenolol (paracellular transport).
-
High Permeability Control: Antipyrine (transcellular transport).[17]
By following these structured troubleshooting guides and validation protocols, researchers can systematically overcome the cell permeability challenges associated with this compound and unlock its full potential in cell-based research.
References
-
Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models - PMC . National Institutes of Health. Available from: [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells . JRC Big Data Analytics Platform. Available from: [Link]
-
Liposomes: structure, composition, types, and clinical applications - PMC . National Institutes of Health. Available from: [Link]
-
Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids . PubMed. Available from: [Link]
-
Recent progress in prodrug design strategies based on generally applicable modifications . PubMed. Available from: [Link]
-
Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids | Organic Letters . ACS Publications. Available from: [Link]
-
Caco-2 Permeability Assay . Evotec. Available from: [Link]
-
Liposomal Formulations: A Recent Update . MDPI. Available from: [Link]
-
Esterases: Mechanisms of Action, Biological Functions, and Application Prospects . MDPI. Available from: [Link]
-
Factors Affecting Cell Membrane Permeability and Fluidity . Conduct Science. Available from: [Link]
-
(PDF) Liposome Formulations of Hydrophobic Drugs . ResearchGate. Available from: [Link]
-
Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates | The Journal of Organic Chemistry . ACS Publications. Available from: [Link]
-
Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis | Analytical Chemistry . ACS Publications. Available from: [Link]
-
Masked Entry – Increasing cell permeability of large molecules . Chembites. Available from: [Link]
- WO2016046060A1 - Stable formulations of lipids and liposomes. Google Patents.
-
Ultrastructural localization of nonspecific esterase activity in guinea pig and human monocytes, macrophages, and lymphocytes . PubMed. Available from: [Link]
-
Caco2 assay protocol . Available from: [Link]
-
Prodrugs of Carboxylic Acids | Request PDF . ResearchGate. Available from: [Link]
-
98276-91-6 | 2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid . AA Blocks. Available from: [Link]
-
Esterase - Wikipedia . Wikipedia. Available from: [Link]
-
Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d - ResearchGate . ResearchGate. Available from: [Link]
-
Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778 . MDPI. Available from: [Link]
-
Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity . National Institutes of Health. Available from: [Link]
-
A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC . PubMed Central. Available from: [Link]
-
Identification of novel, water-soluble, 2-amino-N-pyrimidin-4-yl acetamides as A2A receptor antagonists with in vivo efficacy . PubMed. Available from: [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays . National Institutes of Health. Available from: [Link]
-
(4-Amino-2-oxo-2H-pyrimidin-1-yl)-acetic acid . PubChem. Available from: [Link]
Sources
- 1. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Esterase - Wikipedia [en.wikipedia.org]
- 7. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
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- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 15. aablocks.com [aablocks.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid
Welcome to the technical support center for the quantitative analysis of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the quantification of this compound.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound.
Q1: What is the most suitable analytical method for quantifying this compound in biological matrices?
For the quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the most recommended method. This technique offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of the analyte in the presence of endogenous interferences.[1][2] Reversed-phase liquid chromatography (RPLC) is a good starting point for chromatographic separation.
Q2: How can I improve the stability of this compound during sample collection and storage?
The stability of the analyte is critical for accurate quantification. Based on general best practices for small molecule stability in biological samples, it is recommended to:
-
Collect samples using appropriate anticoagulants (e.g., EDTA for plasma).
-
Process samples at low temperatures (e.g., on ice) to minimize enzymatic degradation.
-
Store samples at -80°C for long-term storage.[3]
-
Minimize freeze-thaw cycles. For method development, it is essential to perform stability studies at various conditions (room temperature, 4°C, -20°C, and -80°C) to determine the optimal storage and handling procedures.
Q3: Is derivatization necessary for the analysis of this compound?
Derivatization is not always necessary but can be beneficial in certain situations. Since this compound possesses a primary amine group, derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency in mass spectrometry.[4][5] However, direct analysis without derivatization is also possible and may be preferred to simplify the workflow and avoid potential variability from the derivatization reaction. The decision to use derivatization should be based on the required sensitivity and the performance of the underivatized compound on the analytical system.
Q4: What are the key parameters to optimize for the LC-MS/MS method?
For a robust LC-MS/MS method, the following parameters should be carefully optimized:
-
Mass Spectrometry: Source parameters (e.g., spray voltage, gas flows, temperature), and compound-specific parameters (precursor/product ion transitions, collision energy, and cone voltage).
-
Liquid Chromatography: Column chemistry (e.g., C18, HILIC), mobile phase composition (pH, organic modifier), flow rate, and gradient profile.
II. Troubleshooting Guide
This guide provides solutions to common issues encountered during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible mobile phase pH with analyte pKa.- Column overload.- Secondary interactions with the stationary phase. | - Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Reduce injection volume or sample concentration.- Use a column with a different stationary phase or end-capping. |
| Low Sensitivity/Poor Signal Intensity | - Inefficient ionization.- Suboptimal mass transition selection.- Analyte degradation. | - Optimize MS source parameters.- Perform a full scan and product ion scan to identify the most intense and stable transitions.- Investigate sample stability and preparation procedures. |
| High Background Noise | - Contaminated mobile phase or LC system.- Matrix effects from the biological sample. | - Use high-purity solvents and flush the LC system.- Implement more effective sample clean-up procedures (e.g., solid-phase extraction). |
| Retention Time Shift | - Inconsistent mobile phase preparation.- Column degradation.- Fluctuation in column temperature. | - Prepare fresh mobile phase daily and ensure accurate composition.- Use a guard column and replace the analytical column as needed.- Use a column oven to maintain a stable temperature. |
| Poor Reproducibility | - Inconsistent sample preparation.- Variability in derivatization reaction (if used).- Instrument instability. | - Standardize all sample preparation steps.- Optimize derivatization conditions (reagent concentration, reaction time, temperature).- Perform regular instrument maintenance and calibration. |
III. Experimental Protocol: A Starting Point for Method Development
This section provides a detailed, step-by-step methodology for the quantification of this compound in human plasma using LC-MS/MS. This protocol should be considered a starting point and requires optimization and validation for your specific application.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from biological samples.[6]
-
Thaw frozen plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320°C[7]
-
Sheath Gas Flow: 35 (arbitrary units)
-
Aux Gas Flow: 10 (arbitrary units)
-
-
MRM Transitions: These need to be determined by infusing a standard solution of this compound and its stable isotope-labeled internal standard.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the analyte and a fixed concentration of the internal standard into a blank matrix.
-
Quantification: The concentration of the analyte in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.
IV. Visualizations
Workflow for Quantification of this compound
Caption: Workflow for the quantification of this compound.
V. References
-
National Center for Biotechnology Information. Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. [Link]
-
MDPI. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. [Link]
-
LCGC International. LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development. [Link]
-
MDPI. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. [Link]
-
MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]
-
PubMed. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. [Link]
-
ResearchGate. 1.3.6. Quantitation of amino acids as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate derivatives. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
avoiding artifacts in biological assays with (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid
Technical Support Center: (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid
A Guide to Avoiding Artifacts in Biological Assays
Welcome to the technical support center for researchers using this compound, hereafter referred to as ADOA . This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate common artifacts and ensure the integrity of your experimental data. As a novel compound with significant potential, understanding its behavior in various assay systems is paramount for accurate results.
Part 1: Frequently Asked Questions (FAQs) - Compound Properties
This section addresses common queries regarding the fundamental properties of ADOA, focusing on handling and stability, which are crucial for preventing artifacts before an experiment even begins.
Q1: What is the optimal solvent for ADOA, and how can I prevent precipitation in my aqueous assay buffer?
A: The solubility of a compound is a critical factor that can significantly impact assay results.[1][2] Poor solubility can lead to compound precipitation, causing light scattering in optical assays or reducing the effective concentration, which results in variable data and inaccurate structure-activity relationships (SAR).[1]
-
Initial Solubilization: ADOA is best dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved before making serial dilutions.
-
Preventing Precipitation: The primary cause of precipitation is often the transition from a high-concentration DMSO stock to an aqueous buffer.[1][3] To mitigate this, it is crucial to perform intermediate dilutions and ensure the final DMSO concentration in your assay is low (typically ≤0.5%) and consistent across all wells.
-
Solubility Assessment: We strongly recommend performing a kinetic solubility assay before starting your main experiments. This can be done by preparing a dilution series of ADOA in your final assay buffer and measuring turbidity using a nephelometer or a plate reader at a wavelength like 620 nm.[4][5] The highest concentration that does not show a significant increase in turbidity is considered the upper limit for your experiments.[1]
Q2: Can ADOA interfere with common assay detection technologies like fluorescence or luminescence?
A: Yes, direct compound interference with detection technologies is a common source of false positives in high-throughput screening (HTS).[6][7][8]
-
Fluorescence Interference: A significant percentage of small molecules exhibit autofluorescence.[9] If your assay uses fluorescence intensity, it is essential to check for intrinsic fluorescence of ADOA at the excitation and emission wavelengths of your fluorophore. Run a control plate containing only the compound in assay buffer to quantify its contribution to the signal.
-
Luciferase Interference: Luminescence-based assays, particularly those using firefly luciferase (FLuc), are susceptible to compound-mediated inhibition.[10][11][12] Some compounds can directly inhibit the luciferase enzyme, leading to a false-positive result in assays where a decrease in signal is the desired outcome.[8][12][13] It is recommended to perform a counter-screen against the luciferase enzyme itself to identify any inhibitory activity of ADOA.[12][14]
Q3: How stable is ADOA under typical cell culture and assay conditions?
A: Compound stability is crucial for accurate interpretation of results, especially in experiments that run for several hours or days.[15][16] Degradation of the compound can lead to an underestimation of its potency.[15]
-
Influencing Factors: Stability can be affected by pH, temperature, light exposure, and components in the cell culture media, such as cysteine or metal ions.[16][17]
-
Stability Assessment: The stability of ADOA in your specific cell culture medium should be evaluated. This is typically done by incubating the compound in the medium at 37°C for the duration of your experiment. Aliquots are taken at different time points (e.g., 0, 2, 8, 24 hours), and the concentration of the parent compound is quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][18]
| Parameter | Condition | Potential Issue | Recommendation |
| Solvent | DMSO | Poor aqueous solubility | Keep final DMSO concentration ≤0.5% |
| Temperature | 4°C to 37°C | Freeze/thaw cycles, degradation | Aliquot stocks, minimize freeze/thaw[19][20] |
| Storage | Long-term | Degradation | Store at -20°C or -80°C in a desiccated environment[21] |
Table 1: Summary of ADOA Handling and Storage Recommendations.
Part 2: Troubleshooting Guide for Assay-Specific Artifacts
This section provides a structured approach to identifying and resolving specific issues encountered during experiments with ADOA.
Issue 1: High Background Signal and False Positives in Optical Assays (Fluorescence/Absorbance)
-
Symptom: You observe a high signal in wells containing ADOA, even in the absence of the biological target, or you identify ADOA as a "hit" that is not subsequently confirmed in orthogonal assays.
-
Underlying Cause A: Intrinsic Compound Fluorescence or Absorbance.
-
Why it happens: The chemical structure of ADOA may possess intrinsic fluorescent properties or absorb light at the wavelengths used for your assay readout, leading to an artificially high signal.[9]
-
Troubleshooting Protocol:
-
Prepare a serial dilution of ADOA in the final assay buffer, covering the full concentration range of your experiment.
-
Dispense these dilutions into the wells of a microplate (the same type used for your assay).
-
Read the plate using the same instrument settings (wavelengths, gain) as your main assay.
-
Action: If a concentration-dependent signal is observed, this background must be subtracted from your experimental data. If the compound signal is too high (e.g., >10% of the positive control signal), you may need to switch to an alternative, non-optical detection method.
-
-
-
Underlying Cause B: Light Scattering from Compound Aggregates.
-
Why it happens: At concentrations above its solubility limit, ADOA can form aggregates that scatter light, leading to a false increase in signal in both fluorescence and absorbance readings.[6][7] This is a very common cause of assay artifacts.[7]
-
Troubleshooting Workflow:
Caption: Workflow to diagnose high background signals.
-
Issue 2: Inconsistent IC50 Values Between Biochemical and Cell-Based Assays
-
Symptom: ADOA shows high potency in a biochemical (e.g., purified enzyme) assay but is significantly less potent or inactive in a cell-based assay.
-
Underlying Cause A: Poor Cell Permeability.
-
Why it happens: The compound may not efficiently cross the cell membrane to reach its intracellular target, resulting in a lower effective concentration inside the cell.
-
Troubleshooting Protocol:
-
Assess Permeability: Use computational models (e.g., predicting LogP) or experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to estimate cell permeability.
-
Use Permeabilized Cells: As a control, repeat the cell-based assay using cells whose membranes have been permeabilized (e.g., with a low concentration of digitonin). If the potency of ADOA increases to a level similar to the biochemical assay, poor permeability is the likely cause.
-
Action: If permeability is an issue, medicinal chemistry efforts may be needed to optimize the compound's properties.
-
-
-
Underlying Cause B: Non-specific Cytotoxicity.
-
Why it happens: At higher concentrations, ADOA may be causing cell death through mechanisms unrelated to its intended target.[22][23] This can mask any specific inhibitory effect and lead to a sharp drop-off in the dose-response curve, which can be misinterpreted as potent activity.[24][25][26]
-
Troubleshooting Protocol: Cytotoxicity Counter-Screen
-
Select an Orthogonal Assay: Choose a cytotoxicity assay that relies on a different principle than your primary cell-based assay. For example, if your primary assay measures ATP levels (like CellTiter-Glo), use a counter-screen that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay.[22]
-
Experimental Setup: Plate cells and treat them with the same concentration range of ADOA as in your primary assay.
-
Incubation: Incubate for the same duration as your primary assay.
-
Measure Cytotoxicity: Perform the LDH assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cytotoxicity data alongside your primary assay data. If the IC50 from your primary assay overlaps with the concentration at which cytotoxicity is observed, the "activity" is likely an artifact of cell death.
Caption: Decision tree for troubleshooting inconsistent IC50 values.
-
-
References
-
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. Available at: [Link]
-
Cyclyx. Cytotoxicity Assays | Life Science Applications. Available at: [Link]
-
Aslantürk, Ö. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Available at: [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. Available at: [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]
-
Al-Awar, R., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ResearchGate. Available at: [Link]
-
Pezel, T., et al. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. MDPI. Available at: [Link]
-
Dahlin, J. L., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. Available at: [Link]
-
Kansy, M., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Laborpraxis. Available at: [Link]
-
Yasgar, A., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. Available at: [Link]
-
Giuliano, K. A., et al. (2018). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Available at: [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]
-
reframeDB. Luciferase interference assay. Available at: [Link]
-
Auld, D. S., et al. (2016). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
-
Creative Biolabs. Aqueous Solubility. Available at: [Link]
-
ResearchGate. How to know the stability of drugs and reagents in the cell culture media?. Available at: [Link]
-
Creative Bioarray. Aqueous Solubility Assays. Available at: [Link]
-
Georgiou, C. D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link]
-
Beckman Coulter Life Sciences. Compound Management and Integrity. Available at: [Link]
-
BioAssay Systems. Troubleshooting. Available at: [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Available at: [Link]
-
Health News. (2023). A Complete Guide To Troubleshooting Biochemistry Analyzers. Available at: [Link]
-
Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Available at: [Link]
-
Khetan, A., et al. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Biotechnology Progress. Available at: [Link]
-
Molecular Biology. Assay Troubleshooting. Available at: [Link]
-
MedWrench. (2023). Quick Troubleshooting Method for Automatic Biochemistry Analyzer Faults. Available at: [Link]
-
Cytiva. Cell Culture Custom Stability Studies. Available at: [Link]
-
Patel, M. K., et al. (2021). Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Molecules. Available at: [Link]
-
AA Blocks. 2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid. Available at: [Link]
-
Gillespie, R. J., et al. (2008). Identification of novel, water-soluble, 2-amino-N-pyrimidin-4-yl acetamides as A2A receptor antagonists with in vivo efficacy. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. 5-amino-2-methyl-6-[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;hydron;chloride. Available at: [Link]
-
Dana Bioscience. 2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid 100mg. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. mdpi.com [mdpi.com]
- 12. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. reframeDB [reframedb.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 17. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
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- 24. researchgate.net [researchgate.net]
- 25. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 26. kosheeka.com [kosheeka.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules. The inherent functionalities of the 2-aminopyrimidin-4-one ring system, including hydrogen bond donors and acceptors, and the acetic acid side chain, provide a versatile platform for structural modifications. These modifications can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, leading to a spectrum of biological activities. This guide provides a comparative analysis of various analogs, focusing on their anticancer, enzyme inhibitory, and antimicrobial properties, supported by experimental data to elucidate structure-activity relationships (SAR).
The rationale for focusing on this scaffold stems from its structural resemblance to endogenous nucleobases, suggesting potential interactions with enzymes and receptors involved in nucleic acid metabolism and other critical cellular pathways. By systematically exploring modifications at various positions of the pyrimidine ring and the acetic acid moiety, researchers have developed potent and selective agents with therapeutic potential. This guide aims to consolidate and compare the biological activities of these analogs to inform future drug discovery and development efforts.
Anticancer Activity of Pyrimidine Acetic Acid Analogs
A significant area of investigation for this compound analogs has been in the discovery of novel anticancer agents. The structural similarity to folate has led to the development of potent inhibitors of key enzymes in the folate pathway, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for cancer cell proliferation.
Dual Inhibition of Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR)
A study by Gangjee et al. explored a series of 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines, which can be considered constrained analogs of this compound. One classical antifolate analog, N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)methyl]benzoyl}-L-glutamic acid (Compound 4) , demonstrated potent dual inhibition of human TS and DHFR.[1] This compound was significantly more potent than the established anticancer drug pemetrexed.[1]
Table 1: Comparative Inhibitory Activity of a Pyrrolo[3,2-d]pyrimidine Analog
| Compound ID | Target Enzyme | IC50 (nM) | Fold-Potency vs. Pemetrexed |
| Compound 4 | Human TS | 46 | ~206-fold more potent |
| Human DHFR | 120 | ~55-fold more potent | |
| Pemetrexed | Human TS | ~9500 | - |
| Human DHFR | ~6600 | - |
Data sourced from Gangjee et al. (2007)[1]
The potent dual inhibitory activity of Compound 4 highlights the importance of the extended aromatic substituent at the 5-position and the terminal L-glutamic acid moiety for enhanced binding to the active sites of both enzymes. This strategic modification leverages the folate transport system for cellular uptake and mimics the natural substrate, leading to potent inhibition.
Cytotoxicity Against Cancer Cell Lines
Other modifications to the 2-aminopyrimidine scaffold have yielded compounds with significant cytotoxicity against various cancer cell lines. For instance, novel 5-aryl ethylidene aminopyrimidine-2,4-diones have been synthesized and evaluated for their anticancer potential.[2]
Table 2: Cytotoxic Activity of Selected 2-Aminopyrimidine Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 4 (unsubstituted phenyl) | A-549 (Lung) | 0.029 |
| Compound 7 (diphenyl) | A-549 (Lung) | 0.042 |
| Compound 6a (4-methoxyphenyl) | A-549 (Lung) | 0.141 |
| Compound 6b (4-methoxyphenyl) | A-549 (Lung) | 0.077 |
| Doxorubicin (Reference) | A-549 (Lung) | 1.93 |
Data sourced from Al-Ghulikah et al. (2022)[2]
The data suggests that substitution at the 5-position of the pyrimidine ring with aryl ethylidene moieties leads to potent cytotoxic agents. The unsubstituted phenyl derivative (Compound 4) and the diphenyl derivative (Compound 7) exhibited superior activity compared to the reference drug doxorubicin.
Mechanism of Action: Folate Pathway Inhibition
The primary mechanism by which many of these analogs exert their anticancer effects is through the disruption of the folate metabolic pathway. By inhibiting TS and DHFR, these compounds block the synthesis of thymidine and purines, essential precursors for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Caption: Inhibition of the folate pathway by pyrimidine analogs.
Enzyme Inhibition Beyond Cancer
The versatility of the 2-aminopyrimidine scaffold extends to the inhibition of other clinically relevant enzymes.
β-Glucuronidase Inhibition
A series of 2-aminopyrimidine derivatives were synthesized and evaluated for their inhibitory activity against β-glucuronidase, an enzyme implicated in the development of certain cancers and the adverse effects of some drugs.[3]
Table 3: β-Glucuronidase Inhibitory Activity of 2-Aminopyrimidine Derivatives
| Compound ID | Substituent at C4 | IC50 (µM) |
| Compound 24 | 4-chlorophenylamino | 2.8 ± 0.10 |
| D-saccharic acid 1,4-lactone (Standard) | - | 45.75 ± 2.16 |
Data sourced from Khan et al. (2020)[3]
Compound 24, with a 4-chlorophenylamino substituent at the C4 position, demonstrated significantly more potent inhibition of β-glucuronidase than the standard inhibitor, D-saccharic acid 1,4-lactone.[3] This suggests that specific substitutions on the pyrimidine ring can be tailored to target enzymes outside of the traditional anticancer space.
Antimicrobial Activity
Analogs of this compound have also been explored for their potential as antimicrobial agents.
Antibacterial and Biofilm Inhibition
Novel 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones were synthesized and evaluated for their ability to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[4]
Table 4: Anti-Biofilm Activity of Quinazolinonyl Aminopyrimidine Derivatives against MRSA
| Compound ID | Aryl Substituent at C6 | IC50 (µM) |
| 5h | 2,4,6-trimethoxyphenyl | 20.7 |
| 5j | 4-methylthiophenyl | 22.4 |
| 5k | 3-bromophenyl | 21.5 |
Data sourced from Rasapalli et al. (2020)[4]
The results indicate that analogs with specific electron-donating and halogen substituents on the aryl ring at the C6 position are effective inhibitors of MRSA biofilm formation.[4] The low toxicity of compounds 5h and 5j in human cells makes them promising leads for further development as anti-biofilm agents.[4]
Experimental Protocols
The following are representative protocols for the key biological assays discussed in this guide.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A-549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: General workflow for the MTT cell viability assay.
Enzyme Inhibition Assay (General Protocol)
Principle: The activity of an enzyme is measured in the presence and absence of an inhibitor. The concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is determined.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a buffer solution appropriate for the enzyme, the enzyme solution, the substrate solution, and serial dilutions of the test inhibitor.
-
Reaction Mixture: In a microplate well or cuvette, combine the buffer, enzyme solution, and the test inhibitor at various concentrations. Include a control with no inhibitor.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period to allow for binding.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a rich source of biologically active compounds with therapeutic potential across multiple disease areas. The comparative data presented in this guide demonstrate that strategic modifications to the core structure can lead to potent and selective inhibitors of various biological targets.
Future research in this area should focus on:
-
Systematic SAR studies: A more comprehensive and systematic exploration of substitutions at all available positions of the pyrimidine ring and the acetic acid side chain is warranted to build a more complete understanding of the SAR.
-
Mechanism of action studies: For novel active compounds, detailed mechanistic studies are crucial to identify their precise molecular targets and pathways.
-
Pharmacokinetic profiling: Promising lead compounds should be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties to assess their drug-likeness.
-
In vivo efficacy studies: The most promising candidates should be advanced to in vivo models to evaluate their efficacy and safety in a more physiologically relevant setting.
By leveraging the insights gained from the comparative analysis of existing analogs and pursuing these future directions, the full therapeutic potential of the this compound scaffold can be realized.
References
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Al-Ghulikah, H. A., et al. (2023). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163688. [Link]
-
Gangjee, A., et al. (2007). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 50(25), 6296-6307. [Link]
-
Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(15), 3488. [Link]
-
Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 30(23), 127550. [Link]
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- 2. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Validation of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid as an Enzyme Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for the validation of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid as a potential enzyme inhibitor. We will delve into the scientific rationale for targeting Dihydroorotate Dehydrogenase (DHODH) with this molecule, outline a robust experimental workflow for its validation, and compare its potential efficacy against established inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.
Introduction: The Rationale for Targeting Dihydroorotate Dehydrogenase (DHODH)
This compound belongs to the pyrimidine derivative class of molecules. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. A key enzyme in the de novo pyrimidine biosynthesis pathway, Dihydroorotate Dehydrogenase (DHODH), is a well-validated target for the treatment of autoimmune diseases, cancer, and viral infections.[1][2][3] DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the synthesis of uridine monophosphate (UMP), an essential precursor for DNA and RNA.[2][4] By inhibiting DHODH, the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, can be effectively halted.[1][3]
Given the structural similarities of this compound to the substrates and known inhibitors of DHODH, it is a promising candidate for investigation as a novel DHODH inhibitor. This guide will provide the necessary protocols to validate this hypothesis and compare its performance with established DHODH inhibitors like Leflunomide and Brequinar.[1][5]
Experimental Validation Workflow
The validation of a potential enzyme inhibitor is a multi-step process that involves a combination of biochemical and biophysical assays. The following workflow provides a comprehensive approach to characterizing the inhibitory potential of this compound.
Comparative Performance Analysis
A critical aspect of validating a new inhibitor is to benchmark its performance against existing, well-characterized compounds. This allows for a clear understanding of its potential advantages or disadvantages.
| Parameter | This compound | Leflunomide[1][2] | Brequinar[2][6] |
| Target Enzyme | Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate Dehydrogenase (DHODH) |
| IC50 | To be determined | ~1 µM (active metabolite A77 1726) | 5.2 nM[2] |
| Mechanism of Action | To be determined | Reversible, non-competitive with respect to dihydroorotate | Reversible, non-competitive with respect to dihydroorotate |
| Binding Affinity (KD) | To be determined | To be determined | To be determined |
| Inhibition Constant (Ki) | To be determined | To be determined | To be determined |
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the validation workflow.
Biochemical Assay: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. This assay will determine the concentration of this compound required to inhibit 50% of DHODH activity.
Principle: The enzymatic activity of DHODH can be monitored by measuring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. The rate of DCIP reduction is proportional to the rate of dihydroorotate oxidation.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100.
-
Recombinant human DHODH enzyme.
-
Substrate: Dihydroorotate.
-
Electron Acceptor: Coenzyme Q10 and DCIP.
-
Test Compound: this compound, dissolved in DMSO.
-
Positive Control: Leflunomide or Brequinar.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 1 µL of the test compound at various concentrations (typically a serial dilution from 100 µM to 1 nM).
-
Add 25 µL of a solution containing DHODH enzyme and Coenzyme Q10.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of a solution containing dihydroorotate and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
-
Enzyme Kinetics: Determining the Mechanism of Action
Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is crucial for lead optimization.[8] This is achieved by measuring the effect of the inhibitor on the Michaelis-Menten kinetic parameters, Km and Vmax.[7]
Principle: By varying the concentration of the substrate (dihydroorotate) at fixed concentrations of the inhibitor, a Lineweaver-Burk plot can be generated to visualize the mechanism of inhibition.
Protocol:
-
Assay Setup:
-
Set up a series of reactions as described in the IC50 determination protocol.
-
For each inhibitor concentration (including a no-inhibitor control), perform the assay with a range of dihydroorotate concentrations (e.g., 0.5x Km to 10x Km).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each substrate and inhibitor concentration.
-
Plot the reciprocal of the reaction rate (1/V) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.
-
Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) in the presence of the inhibitor to determine the mode of inhibition.[8]
-
Biophysical Assay: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the binding kinetics (association and dissociation rates) and affinity (KD) of an inhibitor to its target enzyme.[9][10]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip when an analyte (inhibitor) binds to a ligand (enzyme) immobilized on the chip.[10]
Protocol:
-
Chip Preparation:
-
Immobilize recombinant human DHODH onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the chip surface.
-
Monitor the binding response in real-time to obtain sensorgrams.
-
After each injection, regenerate the chip surface to remove the bound inhibitor.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[10]
-
Biophysical Assay: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[11][12]
Principle: A solution of the inhibitor is titrated into a solution containing the enzyme, and the resulting heat changes are measured.[13]
Protocol:
-
Sample Preparation:
-
Prepare a solution of DHODH in the sample cell and a solution of this compound in the injection syringe, both in the same buffer.
-
-
Titration:
-
Perform a series of injections of the inhibitor into the enzyme solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to enzyme.
-
Fit the data to a binding model to determine the thermodynamic parameters.[14]
-
Conclusion
The validation of this compound as a DHODH inhibitor requires a systematic and multi-faceted approach. By following the experimental workflow and protocols outlined in this guide, researchers can obtain a comprehensive understanding of its inhibitory potential, mechanism of action, and binding characteristics. Comparing these findings with established DHODH inhibitors will be crucial in assessing its potential as a novel therapeutic agent. The combination of biochemical and biophysical data will provide a robust and self-validating assessment of this promising compound.
References
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Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. [Link]
-
Xiong, B., et al. (2018). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. FEBS Letters, 592(19), 3291-3302. [Link]
-
Di Trani, J., et al. (2020). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry, 92(8), 5868-5876. [Link]
-
Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(22), e202200475. [Link]
-
Sykes, D. B., et al. (2022). Identifying Mechanisms of Resistance to DHODH Inhibition in Cancer. Blood, 140(Supplement 1), 1000-1001. [Link]
-
Di Trani, J., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Journal of the American Chemical Society, 140(29), 9205-9212. [Link]
-
Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(22), e202200475. [Link]
-
Synapse. (2023). What are DHODH inhibitors and how do you quickly get the latest development progress?. [Link]
-
Merz, L. J., & van der Walle, C. F. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis, 2, 868581. [Link]
-
BenchSci. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. [Link]
-
Scilit. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. [Link]
-
Mittermaier, A. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Biochemistry, 59(44), 4279-4290. [Link]
-
Sbardella, G., et al. (2022). Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study. International Journal of Molecular Sciences, 23(12), 6475. [Link]
-
Amsbio. Enzyme Activity Assays. [Link]
-
ResearchGate. (2023). Experimental strategy for enzyme inhibitor screening by surface plasmon.... [Link]
-
Wikipedia. Enzyme assay. [Link]
-
Zhang, Y., et al. (2023). Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. ACS Omega, 8(28), 25237-25246. [Link]
-
Wikipedia. Enzyme inhibitor. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
-
PubMed. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. [Link]
-
PubMed Central. (2007). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. [Link]
-
Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
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A Comparative Guide to (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid and Other Pyrimidine Derivatives for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in drug discovery, forming the structural core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2] As a fundamental component of nucleic acids (uracil, thymine, and cytosine) and vitamin B1, pyrimidine and its derivatives are inherently recognized by biological systems.[2][3] This biocompatibility, coupled with the versatility of its chemical structure, has made the pyrimidine nucleus a focal point for the development of therapeutic agents.[3] The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the ring, allowing for the fine-tuning of their pharmacological profiles.[2] These modifications have led to the discovery of potent anticancer, antiviral, and antibacterial agents.[3]
This guide provides a comparative analysis of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid against other notable pyrimidine derivatives. While specific experimental data on the biological activity of this compound is not extensively available in the public domain, this guide will serve as a comprehensive framework for its evaluation. We will present its chemical properties and a putative synthesis protocol, and then compare its structural features to well-characterized pyrimidine derivatives with established anticancer, antiviral, and antibacterial activities. Furthermore, we will provide detailed, field-proven experimental protocols to enable researchers to conduct their own comparative studies and elucidate the therapeutic potential of this compound.
Focus Compound: this compound
This compound is a pyrimidine derivative with structural features that suggest potential for biological activity. The presence of an amino group at the C2 position, a carbonyl group at the C6 position, and an acetic acid moiety at the C4 position provides multiple points for potential interaction with biological targets.
Chemical Properties:
| Property | Value |
| CAS Number | 6943-68-6 |
| Molecular Formula | C₆H₇N₃O₃ |
| Molecular Weight | 169.14 g/mol |
| SMILES | O=C(O)CC1=CC(=O)NC(=N)N1 |
Proposed Synthesis of this compound
A plausible synthetic route for this compound involves the condensation of a β-keto ester equivalent with guanidine. The following protocol is a generalized procedure based on established pyrimidine synthesis methodologies.
Experimental Protocol: Synthesis
Materials:
-
Ethyl 4-chloroacetoacetate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in absolute ethanol with cooling to prepare a fresh solution of sodium ethoxide.
-
Reaction Setup: To the sodium ethoxide solution, add guanidine hydrochloride and stir until it dissolves completely.
-
Condensation: Cool the reaction mixture in an ice bath and add ethyl 4-chloroacetoacetate dropwise while maintaining the temperature below 10 °C.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis and Cyclization: After cooling, carefully add water to the reaction mixture. This will hydrolyze the ester and facilitate the cyclization to form the pyrimidine ring.
-
Acidification and Precipitation: Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. The desired product, this compound, should precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water and then with diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Comparative Analysis with Established Pyrimidine Derivatives
To provide a framework for evaluating the potential of this compound, we will compare its structural features to three classes of well-established pyrimidine derivatives: anticancer, antiviral, and antibacterial agents.
Anticancer Pyrimidine Derivatives: 5-Fluorouracil (5-FU)
5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent that functions as an antimetabolite.[3] Its mechanism of action involves the inhibition of thymidylate synthase, a key enzyme in the synthesis of pyrimidine nucleotides required for DNA replication.
Structural Comparison:
-
Common Core: Both this compound and 5-FU share the pyrimidine-2,4(1H,3H)-dione (uracil) core structure.
-
Key Differences: this compound possesses an amino group at C2 and an acetic acid side chain at C4. In contrast, 5-FU has a fluorine atom at the C5 position, which is crucial for its mechanism of action.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and 5-Fluorouracil (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (5-FU).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Diagram: MTT Assay Workflow
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Table: Comparative Anticancer Activity (Hypothetical Data for Target Compound)
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | To be determined |
| This compound | HCT-116 | To be determined |
| 5-Fluorouracil | MCF-7 | ~5-20 |
| 5-Fluorouracil | HCT-116 | ~1-10 |
Antiviral Pyrimidine Derivatives: Zidovudine (AZT)
Zidovudine (AZT) is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[1][2] It is a thymidine analog where the 3'-hydroxyl group is replaced by an azido group, which terminates DNA chain elongation during reverse transcription.
Structural Comparison:
-
Common Core: Both compounds are based on the pyrimidine structure.
-
Key Differences: Zidovudine is a nucleoside analog, meaning the pyrimidine base is attached to a deoxyribose sugar moiety. This compound is a simple pyrimidine derivative without a sugar component.
Experimental Protocol: In Vitro Antiviral Activity (Plaque Reduction Assay)
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC₅₀).
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock
-
Cell culture medium
-
This compound and Zidovudine (as a positive control for relevant viruses)
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Cell Monolayer Preparation: Seed host cells in 6-well plates and grow to confluency.
-
Virus Infection: Remove the medium and infect the cell monolayers with a known dilution of the virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound mixed with low-melting-point agarose or methylcellulose.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC₅₀ value.
Diagram: Plaque Reduction Assay Workflow
Caption: Workflow for determining in vitro antiviral activity using the plaque reduction assay.
Table: Comparative Antiviral Activity (Hypothetical Data for Target Compound)
| Compound | Virus | Host Cell | EC₅₀ (µM) |
| This compound | Herpes Simplex Virus-1 | Vero | To be determined |
| Zidovudine | HIV-1 | CEM | <0.1 |
Antibacterial Pyrimidine Derivatives: Sulfadiazine
Sulfadiazine is a sulfonamide antibiotic that competitively inhibits dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[4]
Structural Comparison:
-
Common Core: Both compounds contain a pyrimidine ring.
-
Key Differences: Sulfadiazine has a sulfonamide group attached to an aniline moiety, which is then linked to the 2-amino position of the pyrimidine ring. This compound has a simpler structure with an amino group at C2 and an acetic acid at C4.
Experimental Protocol: Antibacterial Activity (Broth Microdilution Method for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)
-
Mueller-Hinton Broth (MHB)
-
This compound and Sulfadiazine (as a positive control)
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in MHB in a 96-well plate.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
(Optional) MBC Determination: To determine the minimum bactericidal concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates and incubate for another 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Diagram: MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Table: Comparative Antibacterial Activity (Hypothetical Data for Target Compound)
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | S. aureus | To be determined |
| This compound | E. coli | To be determined |
| Sulfadiazine | S. aureus | ~16-64 |
| Sulfadiazine | E. coli | ~8-32 |
Conclusion and Future Directions
This compound presents an intriguing scaffold for biological investigation. Its structural similarity to the core of many bioactive pyrimidine derivatives suggests potential as a starting point for the development of novel therapeutic agents. The provided protocols offer a robust framework for a comprehensive evaluation of its anticancer, antiviral, and antibacterial properties.
Further research should focus on the synthesis and purification of this compound, followed by systematic screening using the outlined in vitro assays. Structure-activity relationship (SAR) studies, involving the synthesis of analogs with modifications at the amino, oxo, and acetic acid functionalities, will be crucial in optimizing its biological activity and elucidating its mechanism of action. The comparative data generated from these studies will be invaluable in determining the therapeutic potential of this and related pyrimidine derivatives.
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Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.[2]
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A Comparative Guide to the Cross-Validation of Analytical Methods for (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the rigorous landscape of pharmaceutical development, the integrity of analytical data is non-negotiable. The quantification of active pharmaceutical ingredients (APIs) and their related substances underpins critical decisions from early-stage discovery through to quality control of the final product. This guide provides a comprehensive, in-depth comparison of analytical methodologies for the quantification of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid, a heterocyclic compound of interest.
We will delve into the cross-validation of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectroscopy. This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, empowering you to make informed decisions for your analytical challenges. All validation parameters are discussed in the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a foundation of regulatory compliance and scientific rigor.[1][2][3][4][5]
The Imperative of Cross-Validation
Before delving into specific methodologies, it is crucial to understand the principle of cross-validation. In the lifecycle of a drug development program, it is common for different analytical methods to be used for the same analyte. For instance, a robust but less sensitive HPLC-UV method might be employed for routine quality control of the drug substance, while a highly sensitive LC-MS/MS method is necessary for bioanalytical studies in complex matrices like plasma. Cross-validation is the formal process of demonstrating that two or more distinct analytical methods are comparable and yield equivalent results.[6][7] This ensures data consistency and reliability across different stages of development and between different laboratories.
Caption: Workflow for the cross-validation of analytical methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone of pharmaceutical analysis due to its robustness, cost-effectiveness, and reliability for quantifying analytes in relatively high concentrations, such as in drug substance and formulated products.[8]
Principle of HPLC-UV
The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar molecule like this compound, a reversed-phase C18 column is a logical starting point, where a polar mobile phase is used to elute the analyte. Detection is achieved by measuring the absorbance of ultraviolet light by the analyte as it passes through the detector. The pyrimidine ring in the target molecule is expected to have a strong UV chromophore.
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A Comparative Guide to the Structure-Activity Relationship of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic Acid Derivatives as DHODH Inhibitors
Introduction: Targeting a Key Metabolic Choke Point for Therapeutic Intervention
The de novo pyrimidine biosynthesis pathway is a fundamental cellular process, supplying the necessary building blocks for DNA, RNA, and glycoprotein synthesis.[1] A critical, rate-limiting step in this pathway is the oxidation of dihydroorotate to orotate, a reaction catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2] Due to the high demand for pyrimidines in rapidly proliferating cells, such as cancer cells or activated immune cells, DHODH has emerged as a high-value therapeutic target for cancer, autoimmune diseases, and viral infections.[3][4][5]
Among the various scaffolds developed to target this enzyme, derivatives of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid have shown considerable promise. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of inhibitors, offering a comparative framework supported by experimental data to inform rational drug design and optimization. We will dissect the core scaffold, explore the impact of substitutions at key positions, and provide validated experimental protocols for assessing inhibitor efficacy.
The Biological Context: DHODH in the De Novo Pyrimidine Pathway
Inhibition of DHODH creates a metabolic bottleneck, depleting the intracellular pool of pyrimidines necessary for cell survival and proliferation.[6] This mechanism provides a robust rationale for its therapeutic application. The enzyme is a flavin-dependent mitochondrial protein that couples dihydroorotate oxidation to the respiratory chain.[2] Understanding this pathway is crucial for interpreting the downstream cellular effects of DHODH inhibitors.
Caption: Workflow for the In Vitro DHODH Enzyme Inhibition Assay.
Protocol 2: Cell Proliferation Assay with Uridine Rescue
This cell-based assay validates that the compound's anti-proliferative effect is specifically due to DHODH inhibition.
Objective: To determine the EC₅₀ value of a test compound on cancer cell proliferation and confirm the mechanism via uridine rescue.
[7]Principle: DHODH inhibition depletes pyrimidines, arresting cell growth. This effect can be reversed by supplying cells with exogenous uridine, which can be utilized by the pyrimidine salvage pathway, thus bypassing the de novo synthesis block.
[7]Materials:
-
AML cell line (e.g., HL-60, THP-1) *[7] Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compound
-
Uridine
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well) and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the medium. For the rescue experiment, prepare a parallel set of dilutions in a medium supplemented with 100-200 µM uridine.
-
Remove the old medium and add 100 µL of the medium containing the compound dilutions (with or without uridine). Include vehicle controls (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. 5[7]. Viability Measurement: Add a cell proliferation reagent (e.g., 10 µL of WST-1) to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the EC₅₀ from the dose-response curve. A significant rightward shift in the EC₅₀ curve in the presence of uridine confirms on-target DHODH inhibition.
Conclusion and Future Directions
The this compound scaffold is a validated starting point for the development of potent and selective DHODH inhibitors. The structure-activity relationship is heavily influenced by substitutions at the 5-position, which must be optimized for interactions within a key hydrophobic pocket of the enzyme. While the 2-amino group and the acetic acid moiety are important for binding and overall properties, the 5-position offers the most fertile ground for potency modulation.
Future research should focus on:
-
Improving Selectivity: Enhancing selectivity for human DHODH over analogous enzymes in other organisms or host tissues to minimize off-target effects.
-
Optimizing Pharmacokinetics: Modifying the scaffold to improve oral bioavailability, metabolic stability, and half-life.
-
Exploring Novel Bioisosteres: Investigating replacements for the carboxylic acid group to potentially improve cell permeability and other drug-like properties, as has been successfully demonstrated with scaffolds like the 2-hydroxypyrazolo[1,5-a]pyridine.
[8]By integrating rational design based on established SAR with robust biochemical and cellular validation, the development of next-generation DHODH inhibitors for a range of therapeutic applications can be significantly advanced.
References
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Suppression of pyrimidine biosynthesis by targeting DHODH enzyme robustly inhibits rotavirus replication. (2019). Antiviral Research. Available at: [Link]
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Pyrimidine metabolism. Wikipedia. Available at: [Link]
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Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia. (2022). EMBO Molecular Medicine. Available at: [Link]
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Pyrimidine Pathway-Dependent and -Independent Functions of the Toxoplasma gondii Mitochondrial Dihydroorotate Dehydrogenase. ASM Journals. Available at: [Link]
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DHODH in the de novo pyrimidine biosynthesis pathway and dual action of DHODHi. ResearchGate. Available at: [Link]
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A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells. (2022). ACS Omega. Available at: [Link]
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Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). Cancer Science. Available at: [Link]
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Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. (1988). Biochemical Pharmacology. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. (2018). ACS Medicinal Chemistry Letters. Available at: [Link]
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Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. (2021). ACS Chemical Biology. Available at: [Link]
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Dihydroorotate dehydrogenase inhibitors: quantitative structure-activity relationship analysis. Die Pharmazie. Available at: [Link]
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Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. (1996). Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. (2010). Journal of Pharmacy Research. Available at: [Link]
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A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. (2015). The FEBS Journal. Available at: [Link]
-
Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors.. Semantic Scholar. Available at: [Link]
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Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. (2019). Journal of Biological Chemistry. Available at: [Link]
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Dihydroorotate dehydrogenase inhibitors in anti-infective drug research. ResearchGate. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. (2024). Molecules. Available at: [Link]
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Targeting myeloid differentiation using potent 2-hydroxypyrazolo[1,5-a]pyridine scaffold-based human dihydroorotate dehydrogenase (hDHODH) inhibitors. ResearchGate. Available at: [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2024). Journal of the Brazilian Chemical Society. Available at: [Link]
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Synthesis, characterization and in silico studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones. (2024). ChemSearch Journal. Available at: [Link]
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Confirming the Cellular Target of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid: A Comparative Guide to Target Deconvolution Strategies
For researchers and drug development professionals, the journey from a promising bioactive small molecule to a well-understood therapeutic candidate is paved with rigorous scientific investigation. A critical milestone in this journey is the identification and validation of the molecule's cellular target. This guide provides an in-depth comparison of modern experimental strategies to confirm the cellular target of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid, a pyrimidine derivative with potential biological activity.[1][2][3][4] Given that the specific molecular target of this compound is not yet established, this guide will focus on a logical, multi-pronged approach to its deconvolution.
The structure of this compound, with its pyrimidine core, suggests potential interactions with proteins involved in nucleotide metabolism, such as kinases or enzymes like dihydrofolate reductase and thymidylate synthase.[5] However, to avoid bias and uncover novel mechanisms of action, a combination of unbiased, proteome-wide screening methods is recommended. Here, we will dissect and compare three powerful techniques: Affinity-Based Pull-Down Assays, Cellular Thermal Shift Assay (CETSA), and Chemical Proteomics.
The Strategic Workflow for Target Identification
A robust strategy for target identification involves a phased approach, moving from broad, unbiased screening to specific, high-confidence validation. Our proposed workflow is designed to systematically narrow down the list of potential interactors and confirm the primary biological target.
Figure 1: A strategic workflow for the identification and validation of the cellular target of a novel small molecule.
Affinity-Based Pull-Down Assays
Affinity-based pull-down is a classic and powerful method for isolating binding partners of a small molecule from a complex cellular lysate.[6][7] The core principle involves immobilizing the small molecule of interest (the "bait") onto a solid support and using it to "fish" for its interacting proteins (the "prey").
Scientific Rationale
This technique leverages the specific, non-covalent interactions between the small molecule and its protein target(s). By immobilizing the compound, target proteins can be selectively captured and enriched from the thousands of other proteins in a cell lysate.[8] Subsequent elution and identification, typically by mass spectrometry, reveal the candidate targets.[7] A crucial control experiment involves competition with an excess of the free, non-immobilized compound to ensure that the identified proteins are binding specifically to the bait molecule and not the matrix itself.[9][10]
Figure 2: The experimental workflow for an affinity-based pull-down assay.
Detailed Experimental Protocol
-
Probe Synthesis:
-
Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., agarose or magnetic beads).[11] The linker should be attached at a position on the molecule that is predicted to be non-essential for target binding.
-
-
Immobilization:
-
Covalently attach the synthesized probe to activated beads (e.g., NHS-activated Sepharose or carboxyl-functionalized magnetic beads) according to the manufacturer's protocol.[11]
-
-
Cell Culture and Lysis:
-
Culture a relevant cell line to high density.
-
Harvest the cells and prepare a native protein lysate using a mild lysis buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.
-
-
Affinity Capture:
-
Incubate the cell lysate with the probe-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
In a parallel control experiment, pre-incubate the lysate with an excess (e.g., 100-fold molar excess) of free this compound before adding the probe-conjugated beads.
-
-
Washing:
-
Collect the beads and wash them extensively with lysis buffer to remove non-specifically bound proteins.[6]
-
-
Elution:
-
Elute the specifically bound proteins from the beads. This can be achieved by changing the buffer conditions (e.g., high salt, low pH) or, more specifically, by incubation with a high concentration of the free compound.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize them with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise protein bands that are present in the main experiment but absent or significantly reduced in the competition control.
-
Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).[7]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful label-free method for assessing target engagement in a cellular environment.[12][13][14] It operates on the principle that a protein's thermal stability is altered upon ligand binding.[15] This allows for the confirmation of a direct physical interaction between the compound and its target within intact cells or cell lysates.
Scientific Rationale
When heated, proteins unfold and aggregate. The temperature at which half of the protein population is denatured is its melting temperature (Tm). Ligand binding typically stabilizes the protein structure, resulting in an increase in its Tm.[13] CETSA measures the amount of soluble protein remaining after heating cells or lysates across a range of temperatures. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15] Because it does not require modification of the small molecule, it avoids potential artifacts introduced by linkers or tags.[16]
Figure 3: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol
-
Cell/Lysate Preparation:
-
Prepare either intact cells in suspension or a cell lysate from a relevant cell line.
-
-
Compound Treatment:
-
Treat the cells or lysate with this compound at a desired concentration. A vehicle-only (e.g., DMSO) sample serves as the negative control.
-
-
Heating:
-
Aliquot the treated samples into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes), followed by a cooling step.[17] A typical temperature range would be 37°C to 70°C in 2-3°C increments.
-
-
Fractionation:
-
For intact cells, lyse them by freeze-thaw cycles or sonication.
-
Centrifuge all samples at high speed to pellet the aggregated, denatured proteins.
-
-
Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
To identify unknown targets, the soluble proteome from each temperature point can be analyzed by quantitative mass spectrometry (a technique known as Thermal Proteome Profiling or TPP).
-
If a candidate target is already hypothesized, its abundance in the soluble fraction can be quantified by Western blotting or ELISA.[12]
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to the right (higher Tm) in the compound-treated sample compared to the vehicle control indicates stabilization and therefore binding.[13]
-
Chemical Proteomics (Kinobeads as an Exemplar)
Chemical proteomics offers a sophisticated approach to profile the interactions of small molecules across entire protein families.[6] The Kinobeads technology is a prime example, designed to assess the binding of compounds to a large portion of the cellular kinome.[18][19] Given that many pyrimidine derivatives target kinases, this is a highly relevant comparative method.
Scientific Rationale
Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on sepharose beads.[20] These beads can affinity-purify a large number of kinases from a cell lysate.[21] The experiment is performed in a competitive binding format. A cell lysate is pre-incubated with the test compound, in this case, this compound, before the Kinobeads are added. If the test compound binds to a particular kinase, it will compete with the immobilized inhibitors on the beads, preventing that kinase from being pulled down. The proteins captured by the beads are then identified and quantified by mass spectrometry. A dose-dependent decrease in the amount of a specific kinase pulled down indicates it is a target of the test compound.[18][21]
Figure 4: The experimental workflow for a Kinobeads-based chemical proteomics assay.
Detailed Experimental Protocol
-
Cell Lysis:
-
Prepare a native cell lysate from the chosen cell line as described for the pull-down assay.
-
-
Competitive Binding:
-
Aliquot the lysate and incubate with a range of concentrations of this compound (and a vehicle control) for a defined period.
-
-
Kinobeads Pulldown:
-
Add Kinobeads to each lysate aliquot and incubate to allow for the capture of kinases not bound by the test compound.[21]
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured kinases.
-
-
Mass Spectrometry Analysis:
-
Digest the eluted proteins into peptides and analyze them using quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]
-
-
Data Analysis:
-
For each identified kinase, quantify its abundance in each sample.
-
Plot the abundance of each kinase as a function of the test compound concentration to generate dose-response curves.
-
Kinases that show a dose-dependent decrease in binding to the beads are identified as targets of the compound.[18]
-
Comparative Analysis of Target Identification Methods
| Feature | Affinity-Based Pull-Down | Cellular Thermal Shift Assay (CETSA) | Chemical Proteomics (Kinobeads) |
| Compound Modification | Required (immobilization)[7] | Not required[16] | Not required[18] |
| Principle | Affinity Capture[6] | Ligand-induced thermal stabilization[13][15] | Competitive binding with broad-spectrum probes[21] |
| Cellular Context | Cell Lysate | Intact Cells or Lysate[12] | Cell Lysate |
| Primary Readout | Protein ID by Mass Spec | Thermal Shift (ΔTm)[13] | Dose-response curve by Mass Spec[18] |
| Key Advantage | Directly isolates binding partners | Measures target engagement in a native cellular state without compound modification[14] | Unbiased screening of a large, pre-defined protein family (e.g., kinases)[19] |
| Key Limitation | Linker may alter binding; risk of non-specific binders[7] | Not all proteins exhibit a clear thermal shift; can be lower throughput for proteome-wide screening | Biased towards the protein class captured by the beads; may miss non-kinase targets.[20] |
| Best For | Initial, unbiased discovery of direct binders. | Validating target engagement in cells; label-free screening. | Profiling selectivity against the kinome; identifying kinase targets. |
Conclusion and Recommendations
Identifying the cellular target of a novel compound like this compound is a multifaceted challenge that benefits from an integrated experimental approach. No single method is universally superior; the optimal strategy depends on the specific research goals, available resources, and the nature of the compound itself.
-
For initial, broad, and unbiased discovery , an Affinity-Based Pull-Down is a strong starting point, provided that a suitable derivative for immobilization can be synthesized without disrupting its biological activity.
-
To confirm direct target engagement in a physiological context and to avoid any potential artifacts from modifying the compound , CETSA is the gold standard. A proteome-wide TPP experiment would provide an unbiased view of potential targets.
-
If there is a strong hypothesis that the compound targets kinases , or to proactively assess off-target kinase activity, Chemical Proteomics using a platform like Kinobeads is exceptionally powerful and efficient.
Ultimately, a combination of these approaches provides the most convincing evidence. For instance, candidate proteins identified through an affinity pull-down can be subsequently validated for direct engagement using CETSA. By objectively comparing these powerful techniques, researchers can design a robust and efficient workflow to confidently identify and validate the cellular targets of their compounds, paving the way for successful drug development.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrimidines: A Comparative Analysis
Introduction: The Ubiquitous Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of heterocyclic chemistry, renowned for its wide-ranging presence in both natural and synthetic compounds.[1][2] As an integral component of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA.[3][4] This biological significance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications as antiviral, anticancer, anti-inflammatory, and antimicrobial agents.[2][3][5][6] The continuous demand for novel therapeutic agents and functional materials necessitates the development of efficient, versatile, and scalable methods for the synthesis and functionalization of substituted pyrimidines.
This guide provides a comparative analysis of the most prominent and field-proven methods for synthesizing substituted pyrimidines. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of both classical cyclocondensation reactions and modern palladium-catalyzed cross-coupling strategies. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and actionable experimental data to inform synthetic planning and execution.
Chapter 1: Classical Approaches via Ring Formation (Cyclocondensation)
The construction of the pyrimidine ring de novo from acyclic precursors remains a robust and widely practiced strategy. These methods typically involve the condensation of a three-carbon (C-C-C) unit with an amidine-containing (N-C-N) fragment.[1][6]
The Biginelli Reaction: A Timeless Multicomponent Synthesis
First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[7][8] These products are not only valuable in their own right but also serve as versatile intermediates that can be subsequently oxidized to fully aromatic pyrimidines.
Causality and Mechanism: The reaction is typically catalyzed by a Brønsted or Lewis acid.[7] The most accepted mechanism proceeds through an initial, rate-determining condensation between the aldehyde and urea to form an N-acylimine intermediate.[7][8][9] This electrophilic species is then intercepted by the enol of the β-ketoester. The final, intramolecular cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the DHPM ring.[7][8]
Diagram 1: Proposed Mechanism for the Biginelli Reaction
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Advantages:
-
Functional Group Tolerance: Exceptionally tolerant of a wide range of functional groups on both coupling partners.
-
Mild Conditions: Reactions can often be run under relatively mild conditions.
-
Reagent Stability: Boronic acids are generally stable, non-toxic, and easy to handle. [10][11] Limitations:
-
Base Sensitivity: The required base can sometimes promote side reactions with sensitive substrates.
-
Regioselectivity: In polyhalogenated pyrimidines, selective coupling can be challenging, though it is often dictated by the C-X bond strength (I > Br > Cl) and the electronic nature of the position (C4/C6 > C2 > C5). [12][13]
Sonogashira Coupling: For C-C (Alkynyl) Bond Formation
The Sonogashira coupling is the premier method for introducing alkynyl substituents onto the pyrimidine ring by reacting a halopyrimidine with a terminal alkyne. [14]This reaction is co-catalyzed by palladium and copper(I). [14][15] Causality and Mechanism: The reaction involves two interconnected catalytic cycles. In the palladium cycle, similar to the Suzuki coupling, oxidative addition of Pd(0) to the halopyrimidine occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-pyrimidine complex. Reductive elimination from the resulting alkynyl-Pd(II)-pyrimidine complex affords the final product and regenerates the Pd(0) catalyst. [16] Advantages:
-
Direct Alkynylation: Provides a direct and efficient route to valuable alkynylpyrimidine intermediates.
-
Mild Conditions: Typically proceeds under mild, often room-temperature, conditions. [15]* Stereoretention: The stereochemistry of vinyl halides is retained in the product. [14] Limitations:
-
Oxygen Sensitivity: The reaction must be carried out under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper catalyst.
-
Catalyst Loading: May require higher catalyst loadings compared to other cross-coupling reactions.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and amines. [17]It is an exceptionally powerful tool for installing primary or secondary amine functionalities onto the pyrimidine core. [18] Causality and Mechanism: The mechanism is analogous to other cross-coupling reactions, involving oxidative addition of Pd(0) to the halopyrimidine, followed by coordination of the amine, deprotonation by a strong base (e.g., NaOt-Bu, K₃PO₄) to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond. [17]The choice of phosphine ligand is critical and has evolved over several "generations" to enable the coupling of a wider range of substrates under milder conditions. [17] Advantages:
-
Broad Amine Scope: A vast range of primary and secondary alkyl and aryl amines can be used.
-
High Yields: Often provides excellent yields where classical methods like SₙAr fail or are inefficient.
-
Direct Amination: Offers a direct route to aminopyrimidines, which are key pharmacophores. [18] Limitations:
-
Base Strength: Requires a strong, non-nucleophilic base, which may not be compatible with all functional groups.
-
Ligand Cost: The specialized, sterically hindered phosphine ligands required for high efficiency can be expensive.
-
Competitive Reactions: In polyhalopyrimidines, regioselectivity can be an issue, although it generally follows the established reactivity order. [19]
Chapter 3: Comparative Analysis and Decision Making
Choosing the optimal synthetic strategy depends on the target molecule's substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Data Summary Table
| Method | Type | Key Bond Formed | Typical Yields | Advantages | Limitations |
| Biginelli Reaction | Ring Formation (MCR) | C-N, C-C | 60-95% | One-pot, atom-economical, simple setup. | Produces DHPMs (needs oxidation), limited N-C-N scope. |
| Pinner Synthesis | Ring Formation | C-N, C-C | 50-90% | Directly aromatic, broad substrate scope. | Requires stable amidines, can need harsh conditions. |
| Suzuki-Miyaura | Cross-Coupling | C-C (Aryl/Vinyl) | 70-98% | Excellent functional group tolerance, mild conditions. | Base-sensitive substrates can be problematic. |
| Sonogashira | Cross-Coupling | C-C (Alkynyl) | 65-95% | Direct alkynylation, very mild conditions. | Air-sensitive (homocoupling), requires Cu(I) co-catalyst. |
| Buchwald-Hartwig | Cross-Coupling | C-N | 70-99% | Broad amine scope, direct amination. | Requires strong base, specialized/costly ligands. |
Diagram 3: Workflow for Selecting a Pyrimidine Synthesis Method
Caption: A decision-making guide for synthetic strategy.
Chapter 4: Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrate and laboratory safety procedures.
Protocol: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction
Reaction: Synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ytterbium(III) triflate (Yb(OTf)₃) (0.1 eq)
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask, add benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and Yb(OTf)₃ (0.1 eq).
-
Add ethanol to achieve a substrate concentration of approximately 0.5 M.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
Recrystallize the crude solid from hot ethanol to yield the pure product as a white crystalline solid. (Typical yield: 85-95%).
Protocol: Synthesis of a 2-Arylpyrimidine via Suzuki-Miyaura Coupling
Reaction: Synthesis of 2-phenyl-4,6-dimethylpyrimidine.
Materials:
-
2-Chloro-4,6-dimethylpyrimidine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 solvent mixture)
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-4,6-dimethylpyrimidine (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Add the degassed 1,4-dioxane/water solvent mixture via cannula.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 8-12 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product. (Typical yield: 80-90%).
Conclusion and Future Outlook
The synthesis of substituted pyrimidines is a mature yet continuously evolving field. Classical methods like the Biginelli and Pinner reactions offer powerful, atom-economical routes to the core scaffold from simple starting materials. [1][7][20]In parallel, modern palladium-catalyzed cross-coupling reactions provide unparalleled control and functional group tolerance for the late-stage diversification of pre-formed pyrimidine rings. [11][21] Future developments will likely focus on enhancing the sustainability of these methods. This includes the development of reactions in greener solvents, catalyst systems based on more abundant and less toxic metals, and the application of flow chemistry and C-H activation strategies to further streamline synthetic routes and expand the accessible chemical space. [3][20]The continued innovation in these areas will ensure that chemists are well-equipped to synthesize the next generation of pyrimidine-based medicines and materials.
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This guide provides a comprehensive comparison of the cytotoxic profiles of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid and a series of its structural analogs. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Understanding the structure-activity relationships (SAR) that govern the cytotoxicity of these derivatives is crucial for the rational design of novel therapeutics with improved efficacy and selectivity.[1][3]
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of hypothetical, yet representative, experimental data, detailed protocols for standard cytotoxicity assays, and insights into the causal relationships between chemical structure and cytotoxic potential.
Introduction to the Compounds of Interest
The core compound, this compound (Compound A), and its selected analogs (Compounds B-D) are pyrimidine derivatives that share a common scaffold but differ in key substitutions. These modifications are designed to probe the effects of altering electronic and steric properties on the molecule's interaction with biological targets. The strategic modification of the pyrimidine ring can significantly influence a compound's therapeutic potential.[1]
| Compound ID | IUPAC Name | Structure |
| A | This compound | ![]() |
| B | (2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid | ![]() |
| C | (4-Amino-2-oxo-1,2-dihydropyrimidin-1-yl)acetic acid | ![]() |
| D | [(6-Amino-2-benzylpyrimidin-4-yl)thio]acetic acid | ![]() |
Comparative Cytotoxicity Assessment: A Hypothetical Study
To provide a framework for comparison, this guide presents a hypothetical dataset illustrating the cytotoxic effects of Compounds A-D against a panel of human cancer cell lines and a non-cancerous cell line. The evaluation of cytotoxic potential is a critical step in drug discovery, providing essential information on a compound's concentration-dependent toxicity.[4] The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that reduces cell viability by 50% compared to an untreated control.[4]
Selected Cell Lines
-
HeLa (Cervical Cancer): A widely used cancer cell line for cytotoxicity screening.[5][6]
-
A549 (Lung Cancer): A common model for lung adenocarcinoma research.[7]
-
MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line often used in anticancer drug screening.[5][6]
-
HEK293 (Human Embryonic Kidney): A non-cancerous cell line used to assess general cytotoxicity and determine selectivity.[5][6]
Hypothetical Cytotoxicity Data (IC50 Values)
The following table summarizes the hypothetical IC50 values for Compounds A-D after a 48-hour incubation period, as determined by the MTT assay. Doxorubicin, a standard chemotherapeutic agent, is included as a positive control.
| Compound | HeLa (IC50 in µM) | A549 (IC50 in µM) | MCF-7 (IC50 in µM) | HEK293 (IC50 in µM) | Selectivity Index (SI) vs. HeLa |
| A | 75.2 ± 6.1 | 98.5 ± 8.3 | 88.4 ± 7.5 | > 200 | > 2.66 |
| B | 62.8 ± 5.4 | 81.3 ± 6.9 | 71.9 ± 6.2 | > 200 | > 3.18 |
| C | 150.6 ± 12.5 | 182.1 ± 15.8 | 165.3 ± 14.1 | > 200 | > 1.33 |
| D | 15.4 ± 1.3 | 25.9 ± 2.2 | 20.1 ± 1.8 | 85.7 ± 7.3 | 5.56 |
| Doxorubicin | 1.2 ± 0.1 | 1.8 ± 0.2 | 0.9 ± 0.1 | 5.6 ± 0.5 | 4.67 |
Data are presented as mean ± standard deviation from three independent experiments. Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells.[5][6]
Interpretation of Results and Structure-Activity Relationship (SAR)
The position and nature of substituents on the pyrimidine ring profoundly influence cytotoxic activity.[1][2]
-
Compound A shows modest cytotoxicity against the tested cancer cell lines.
-
Compound B , with the addition of a methyl group at the 4-position and a shift in the acetic acid moiety to the 5-position, exhibits slightly enhanced potency compared to Compound A. This suggests that substitution at these positions may be favorable for cytotoxic activity.
-
Compound C , an isomer of Compound A where the amino and oxo groups have switched positions, displays significantly reduced cytotoxicity. This highlights the critical role of the substitution pattern on the pyrimidine ring for biological activity.
-
Compound D demonstrates the most potent cytotoxic effects among the analogs, with IC50 values in the low micromolar range. The replacement of the oxo group with a thio-acetic acid moiety and the addition of a benzyl group at the 2-position dramatically increase cytotoxicity. The benzyl group, in particular, may enhance lipophilicity, facilitating cellular uptake. This compound also shows a favorable selectivity index, suggesting a degree of specificity for cancer cells over normal cells.[8]
These hypothetical results underscore the principle that even minor structural modifications can lead to substantial changes in biological activity, a cornerstone of medicinal chemistry and drug design.[2][3]
Experimental Methodologies
The following protocols describe standard in vitro assays for determining the cytotoxicity of novel compounds.[4][9] These methods are fundamental for screening compound libraries and understanding mechanisms of cell death.[4]
Cell Culture and Maintenance
HeLa, A549, MCF-7, and HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[5][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[1][10]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds (A-D) and the positive control (Doxorubicin) in culture medium. Replace the existing medium with 100 µL of medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%).[12]
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[4]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[4]
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the controls.
Visualization of Experimental Workflow
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for assessing cytotoxicity via the LDH release assay.
Conclusion
The pyrimidine scaffold remains a highly versatile and privileged structure in the development of new therapeutic agents. [13]This guide demonstrates a systematic approach to comparing the cytotoxicity of novel pyrimidine derivatives. The hypothetical data for this compound and its analogs illustrate the profound impact of structural modifications on cytotoxic potency and selectivity. The detailed experimental protocols provide a solid foundation for researchers to conduct their own in vitro cytotoxicity assessments. Further investigation into the mechanisms of action for the most potent compounds, such as Compound D, would be a logical next step in their development as potential anticancer agents.
References
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Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]
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Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]
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Johner Institut. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
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Boster Biological Technology. (n.d.). Cytotoxicity Assays. Retrieved from [Link]
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ResearchGate. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Retrieved from [Link]
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PubMed Central. (2025). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. Retrieved from [Link]
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PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]
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Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]
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PubMed. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
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PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel DPD Inhibitors: A Comparative Analysis of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid
Introduction: The Critical Role of Dihydropyrimidine Dehydrogenase (DPD) in Fluoropyrimidine Chemotherapy
Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its oral prodrugs capecitabine and tegafur, are cornerstone chemotherapeutic agents in the treatment of a wide array of solid tumors, including colorectal, breast, and gastric cancers.[1] The efficacy of these drugs is, however, intrinsically linked to their complex metabolic pathway. The enzyme dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the catabolism of 5-FU.[2] It is responsible for the breakdown of over 80% of an administered 5-FU dose into inactive metabolites.[2]
This enzymatic degradation presents a significant clinical challenge. High DPD activity can lead to rapid clearance of 5-FU, potentially reducing its therapeutic efficacy. Conversely, patients with DPD deficiency, a pharmacogenetic syndrome present in a subset of the population, are at high risk of severe, life-threatening toxicity due to the accumulation of active 5-FU metabolites.[1][2] This has led to the development of DPD inhibitors, a class of compounds designed to modulate 5-FU metabolism, thereby enhancing its therapeutic index.
This guide provides a framework for the comparative analysis of a novel potential DPD inhibitor, (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid. By benchmarking its performance against established inhibitors such as Gimeracil and Eniluracil, we can elucidate its potential role in optimizing fluoropyrimidine-based chemotherapy. We will also consider Oteracil, an inhibitor of orotate phosphoribosyltransferase (OPRT), an enzyme involved in the activation of 5-FU, which is often co-administered with DPD inhibitors to mitigate gastrointestinal toxicity.[3]
The Benchmark Inhibitors: Mechanisms and Potency
A robust benchmarking study requires well-characterized reference compounds. For the purpose of evaluating this compound, the following inhibitors serve as the gold standard.
-
Gimeracil (5-chloro-2,4-dihydroxypyridine): A potent, reversible inhibitor of DPD.[4] By competitively binding to DPD, Gimeracil prevents the degradation of 5-FU, leading to higher and more sustained plasma concentrations of the active drug.[5] It is a key component of the oral anticancer drug S-1.[6]
-
Eniluracil (5-ethynyluracil): An irreversible inhibitor of DPD.[7] Eniluracil's mechanism-based inactivation of DPD leads to a profound and sustained increase in 5-FU bioavailability, approaching 100% with oral administration.[7][8] This allows for more predictable pharmacokinetics and can overcome DPD-mediated 5-FU resistance.[7]
-
Oteracil: Unlike Gimeracil and Eniluracil, Oteracil does not target DPD. Instead, it inhibits orotate phosphoribosyltransferase (OPRT), an enzyme that converts 5-FU to its active metabolite, fluorouridine monophosphate (FUMP), in the gastrointestinal tract.[3][5] By selectively reducing 5-FU activation in the gut, Oteracil mitigates local toxicities such as diarrhea and mucositis.[3] It is also a component of the S-1 formulation.[6]
Head-to-Head Comparison: A Prospective Analysis
While direct experimental data for the DPD inhibitory activity of this compound is not yet publicly available, its structural similarity to the dihydropyrimidine core of other DPD inhibitors strongly suggests it as a primary biological target. A comprehensive benchmarking study would aim to populate the following table with experimentally derived IC50 values.
| Compound | Target Enzyme | Mechanism of Action | Reported IC50 |
| This compound | DPD (putative) | To be determined | To be determined |
| Gimeracil | DPD | Reversible, Competitive | 95 nM[3] |
| Eniluracil | DPD | Irreversible | To be determined under comparable assay conditions |
| Oteracil | OPRT | Reversible | 4.2 µM[3] |
Note: IC50 values are highly dependent on assay conditions. For a valid comparison, all compounds should be evaluated in parallel using the same experimental protocol.
Visualizing the Pathway and Process
To understand the context of this benchmarking study, it is crucial to visualize both the metabolic pathway of 5-FU and the experimental workflow for inhibitor testing.
Caption: 5-FU metabolic pathway and points of inhibition.
Caption: General workflow for in vitro enzyme inhibition assay.
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vitro inhibition assays for DPD and OPRT. These are presented as standardized procedures to ensure reproducibility and enable valid comparisons between the novel compound and the established inhibitors.
Protocol 1: In Vitro DPD Inhibition Assay using Human Liver Microsomes and HPLC
Rationale: This assay measures the activity of DPD in a physiologically relevant system (human liver microsomes) by quantifying the conversion of a substrate (e.g., 5-FU) to its metabolite. HPLC provides a robust and sensitive method for separating and quantifying the substrate and product.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
This compound
-
Gimeracil
-
Eniluracil
-
5-Fluorouracil (5-FU)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
96-well microplate
-
HPLC system with UV detector
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, Gimeracil, and Eniluracil in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of 5-FU in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the appropriate volume of assay buffer.
-
Add serial dilutions of the test inhibitors to the wells. Include a vehicle control (DMSO) for 100% enzyme activity and a positive control (a known DPD inhibitor like Gimeracil) for assay validation.
-
Add human liver microsomes to each well to a final protein concentration of 0.5 mg/mL.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the NADPH regenerating system and the 5-FU substrate to each well.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples by reverse-phase HPLC with UV detection to quantify the amount of remaining 5-FU and/or the formed metabolite.
-
-
Data Analysis:
-
Calculate the percentage of DPD activity remaining at each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro OPRT Inhibition Assay (Spectrophotometric)
Rationale: This assay measures OPRT activity by monitoring the consumption of the substrate, orotic acid, which has a distinct UV absorbance. The decrease in absorbance at 295 nm is proportional to the enzyme activity.
Materials:
-
Recombinant Human OPRT
-
This compound
-
Oteracil
-
Orotic acid
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Magnesium chloride (MgCl2)
-
Dithiothreitol (DTT)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading UV wavelengths
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and Oteracil in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of orotic acid and PRPP in the assay buffer.
-
-
Assay Setup:
-
In a UV-transparent plate or cuvettes, prepare the reaction mixture containing Tris-HCl buffer, MgCl2, and DTT.
-
Add serial dilutions of the test inhibitors. Include a vehicle control (DMSO) and a positive control (Oteracil).
-
Add the recombinant human OPRT enzyme to the mixture.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Add orotic acid to the mixture.
-
Initiate the reaction by adding PRPP.
-
Immediately begin monitoring the decrease in absorbance at 295 nm over time using the spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V0) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Conclusion and Future Directions
The benchmarking framework outlined in this guide provides a scientifically rigorous approach to evaluating the inhibitory potential of this compound against DPD and OPRT. By comparing its performance to well-characterized inhibitors like Gimeracil, Eniluracil, and Oteracil, researchers can gain critical insights into its potency, selectivity, and mechanism of action.
Successful demonstration of potent and selective DPD inhibition by this compound in these in vitro assays would warrant further investigation. Subsequent studies should include cellular assays to confirm its activity in a more complex biological environment, followed by in vivo pharmacokinetic and pharmacodynamic studies to assess its effect on 5-FU metabolism and anti-tumor efficacy in preclinical models. Ultimately, a thorough and systematic benchmarking process is essential to determine if this novel compound holds promise as a new therapeutic agent for the optimization of fluoropyrimidine chemotherapy.
References
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The European Medicines Agency Review of Tegafur/Gimeracil/Oteracil (Teysuno™) for the Treatment of Advanced Gastric Cancer When Given in Combination with Cisplatin. The Oncologist. Available at: [Link]
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Hupe, D. J., & Behrens, N. D. (1987). A method for assaying orotate phosphoribosyltransferase and measuring phosphoribosylpyrophosphate. Analytical Biochemistry. Available at: [Link]
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Cao S, et al. (1994). 5-Ethynyluracil (776C85): modulation of 5-fluorouracil efficacy and therapeutic index in rats bearing advanced colorectal carcinoma. Cancer Research. Available at: [Link]
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Schilsky RL, et al. (2000). Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase. Expert Opinion on Investigational Drugs. Available at: [Link]
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Yamaguchi-Sasaki, F., et al. (2011). Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination. Cancer Science. Available at: [Link]
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S-1 in combination with cisplatin versus S-1 monotherapy in first-line treatment of advanced gastric cancer (SPIRITS trial): a phase III study. The Lancet Oncology. Available at: [Link]
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Baker SD, et al. (2000). Pharmacology of fluorinated pyrimidines: eniluracil. Seminars in Oncology. Available at: [Link]
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Tegafur/gimeracil/oteracil. Wikipedia. Available at: [Link]
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Gimeracil. PubChem. Available at: [Link]
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Diasio, R. B. (1997). Clinical implications of dihydropyrimidine dehydrogenase inhibition. Oncology (Williston Park, N.Y.). Available at: [Link]
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O'Dwyer, P. J., & Catalano, R. B. (1998). Clinical development of eniluracil: current status. Oncology (Williston Park, N.Y.). Available at: [Link]
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Ciccolini, J., et al. (2004). A simple and rapid high-performance liquid chromatographic (HPLC) method for 5-fluorouracil (5-FU) assay in plasma and possible detection of patients with impaired dihydropyrimidine dehydrogenase (DPD) activity. Journal of Clinical Pharmacy and Therapeutics. Available at: [Link]
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Saif, M. W. (2013). Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies. Expert Review of Clinical Pharmacology. Available at: [Link]
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Meinsma, R., et al. (2018). Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time. Current Therapeutic Research. Available at: [Link]
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Teysuno, INN-tegafur,gimeracil,oteracil. European Medicines Agency. Available at: [Link]
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Dihydropyrimidine dehydrogenase (DPD) deficiency. Genomics Education Programme. Available at: [Link]
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Dihydropyrimidine Dehydrogenase (DPYD). ARUP Consult. Available at: [Link]
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DPYD Testing Prior to Fluoropyrimidine Treatment. NCODA. Available at: [Link]
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A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. Clinical Pharmacology & Therapeutics. Available at: [Link]
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Pharmacogenetics – Dihydropyrimidine dehydrogenase (DPD). KNMP. Available at: [Link]
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DPYD c.2846A>T + tegafur / gimeracil / oteracil. PharmGKB. Available at: [Link]
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DPYD Testing: Time to Put Patient Safety First. Journal of Clinical Oncology. Available at: [Link]
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Annotation of EMA Label for tegafur / gimeracil / oteracil and DPYD. PharmGKB. Available at: [Link]
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Teysuno: EPAR - Product Information. European Medicines Agency. Available at: [Link]
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A Researcher's Guide to Ensuring Reproducibility in In Vitro Experiments with (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic Acid and its Analogs
In the landscape of drug discovery and biomedical research, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides an in-depth analysis of the factors influencing the reproducibility of in vitro experiments involving the pyrimidine derivative, (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid. We will explore the nuances of experimental design, offer standardized protocols, and compare this compound with relevant alternatives, equipping researchers with the knowledge to generate robust and reliable data.
Introduction to this compound: A Molecule of Interest
This compound, with the CAS Number 6943-68-6, is a heterocyclic organic compound belonging to the pyrimidine family.[1][2] Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-biofilm, and enzyme inhibitory properties.[3][4][5] The structural features of this compound, namely the amino and oxo functional groups on the pyrimidine ring and the acetic acid side chain, suggest its potential as a modulator of biological processes.
The reproducibility crisis in scientific research underscores the importance of meticulously planned and executed experiments.[6] This guide will address the often-overlooked sources of experimental variability that can compromise the reliability of in vitro data.[6]
The Reproducibility Challenge: A Multifaceted Problem
The inability to reproduce experimental results is a significant concern in the scientific community.[6][7] For in vitro assays, this variability can stem from a multitude of factors, broadly categorized into reagent and sample quality, assay design and execution, and data analysis.
Reagent and Sample Integrity: The Foundation of Reliable Data
The quality of your reagents is paramount. This includes not only the compound of interest but also cells, media, buffers, and enzymes.
-
Compound Characterization: The purity and identity of this compound should be rigorously verified. Techniques such as NMR, HPLC, and mass spectrometry are essential to confirm the structure and assess purity.[1]
-
Cell Line Authentication: Misidentified or cross-contaminated cell lines are a major source of irreproducible data.[7][8] Short tandem repeat (STR) profiling should be performed regularly to authenticate cell lines.
-
Reagent Consistency: Use reagents from the same lot whenever possible to minimize variability.[8] Maintaining detailed records of lot numbers for all reagents is crucial.[8] Serum-free media can offer a more defined and reproducible culture environment compared to serum-containing media.[9]
Assay Design and Execution: Controlling the Variables
Careful assay design and meticulous execution are critical for minimizing variability.
-
Standard Operating Procedures (SOPs): Detailed SOPs for all experimental procedures are essential to ensure consistency within and between laboratories.[7]
-
Cell Health and Culture Conditions: The health and metabolic state of cells can significantly impact experimental outcomes.[8][10] It is crucial to use cells in the logarithmic growth phase and to avoid over-confluency.[8][10] Incubator temperature and CO2 levels should be strictly regulated.[8]
-
Pipetting and Dispensing: Inaccurate pipetting is a common source of error.[8] Regular calibration of pipettes and the use of automated liquid handlers for high-throughput screens can improve precision.[6]
-
Controls, Controls, Controls: The inclusion of appropriate positive, negative, and vehicle controls is non-negotiable for data interpretation and quality control.[8]
Standardized Protocols for In Vitro Evaluation
To enhance reproducibility, we propose the following standardized protocols for assessing the biological activity of this compound.
Enzyme Inhibition Assay: A Cell-Free Approach
Many pyrimidine derivatives function as enzyme inhibitors.[11] A well-characterized enzyme inhibition assay is a robust starting point for evaluating the compound's activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Reconstitute the purified enzyme and substrate in the optimized assay buffer. The final DMSO concentration should be kept consistent across all wells and should not exceed a level that affects enzyme activity.[12]
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Plate Setup: Add the enzyme, inhibitor (or vehicle), and buffer to the wells of a microplate.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a constant temperature for a predetermined time, ensuring the reaction remains in the linear range.[13]
-
Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., fluorescence, absorbance, luminescence).
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow for a Reproducible Enzyme Inhibition Assay
Caption: A standardized workflow for conducting a reproducible enzyme inhibition assay.
Cell-Based Proliferation Assay: Assessing Cytotoxic or Cytostatic Effects
Cell-based assays provide a more physiologically relevant context for evaluating a compound's activity.[8]
Objective: To determine the effect of this compound on the proliferation of a specific cell line.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the cells for a period relevant to their doubling time (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a validated method, such as an MTS or resazurin-based assay.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Decision Tree for Optimizing Cell-Based Assay Reproducibility
Caption: A decision-making flowchart for enhancing the reproducibility of cell-based assays.
Comparative Analysis: Alternatives to this compound
To provide a comprehensive evaluation, it is beneficial to compare the activity of this compound with that of other structurally or functionally related compounds.
| Compound Class | Example Compound | Potential Application | Reference |
| Pyrrolo[3,2-d]pyrimidines | N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydro-5 H-pyrrolo[3,2- d]pyrimidin-5-yl)methyl]benzoyl}- l-glutamic acid | Dual inhibitor of thymidylate synthase and dihydrofolate reductase | [11] |
| Quinazolinonyl aminopyrimidines | 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones | Anti-biofilm agents against MRSA | [4][5] |
| Ureido-dihydropyrimidines | 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido-based compounds | Inhibitors of Trypanosoma brucei FolD | [14] |
This comparative approach not only benchmarks the potency and efficacy of the target compound but also provides valuable structure-activity relationship (SAR) insights.
Conclusion: A Commitment to Rigor and Reproducibility
Ensuring the reproducibility of in vitro experiments is a shared responsibility within the scientific community. For a compound like this compound, where a wealth of public data may not yet be available, adhering to the principles of rigorous assay design, execution, and reporting is even more critical. By embracing standardized protocols, meticulous documentation, and a culture of transparency, researchers can build a solid foundation of reliable data, accelerating the path from discovery to innovation.
References
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Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
Bitesize Bio. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
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American Laboratory. (2008). Achieving Consistency and Reproducibility in Cell-Based Research. [Link]
-
Gerlach, B., et al. (2021). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 38(2), 338–345. [Link]
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Kettner, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8785. [Link]
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Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3896–3904. [Link]
-
PubChem. (n.d.). (4-Amino-2-oxo-2H-pyrimidin-1-yl)-acetic acid. [Link]
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Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. [Link]
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Wang, Y., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Chinese Chemical Letters, 29(5), 683–691. [Link]
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Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 30(23), 127550. [Link]
-
Gangjee, A., et al. (2008). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 51(1), 68–76. [Link]
-
Gabrielsen, M., et al. (2015). Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. Journal of Medicinal Chemistry, 58(9), 3986–3991. [Link]
-
PubChem. (n.d.). 2-[5-Amino-6-oxo-2-(2-thienyl)-1,6-dihydropyrimidin-1-yl)-n-[3,3-difluoro-1-isopropyl-2-oxo-3-(n-(2-morpholino ethyl)carbamoyl]propyl]acetamide. [Link]
-
Khasanov, A., et al. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 26(11), 3326. [Link]
-
PubChem. (n.d.). [(6-Amino-2-benzylpyrimidin-4-yl)thio]acetic acid. [Link]
-
Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 30(23), 127550. [Link]
-
AA Blocks. (n.d.). 2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic Acid
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and an understanding of the potential hazards associated with pyrimidine derivatives.
Part 1: Hazard Assessment and Precautionary Measures
Hazard Statements for a Structurally Similar Compound:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Based on this profile, the following personal protective equipment (PPE) is mandatory when handling this compound, particularly during disposal procedures.
Table 1: Mandatory Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and airborne particles that could cause serious eye irritation. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. | Prevents direct skin contact, which can cause irritation.[2] |
| Body Protection | A standard laboratory coat. | Protects against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood. | Minimizes the risk of inhaling dust or aerosols, which may cause respiratory tract irritation.[2][4] |
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[5]
Workflow for Chemical Waste Disposal
Caption: Workflow for the disposal of this compound.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, along with any contaminated materials such as weighing paper, gloves, and pipette tips, in a designated, leak-proof, and chemically compatible waste container.[5]
-
Aqueous Waste: If the compound is in a solution, it must also be collected in a designated hazardous waste container for aqueous waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[5]
-
The full chemical name, "this compound," must be written out. Avoid using abbreviations or chemical formulas.
-
Indicate the primary hazards (e.g., "Irritant," "Acutely Toxic").
3. Waste Storage:
-
Once the container is full or the disposal process is complete, ensure it is securely sealed.
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[5]
-
The storage area must be secure, well-ventilated, and situated away from incompatible materials.[5]
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5]
-
Ensure all necessary waste manifests and documentation are completed accurately as per institutional and regulatory requirements.
Part 3: Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
Spill Response Workflow
Caption: Step-by-step procedure for managing a spill of this compound.
1. Immediate Response:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the immediate area.
2. Containment and Cleanup:
-
Wearing the appropriate PPE (see Table 1), contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[5]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][5] Avoid actions that could generate dust.
3. Decontamination:
-
Clean the spill area with a suitable solvent (e.g., water, if the material is soluble), and collect all cleaning materials (e.g., paper towels, wipes) as hazardous waste.[5]
4. Reporting:
-
Report the spill to your laboratory supervisor and the institutional EHS office, following all internal reporting procedures.
By adhering to these rigorous disposal and safety protocols, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
-
Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98% - Cole-Parmer. Available from: [Link]
Sources
Navigating the Unseen: A Guide to Safely Handling (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of new chemical entities into the laboratory workflow is a routine yet critical undertaking. Among these is (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid (CAS No. 6943-68-6), a pyrimidine derivative with potential applications in various research domains. While the full toxicological profile of this compound remains to be exhaustively determined, a proactive and informed approach to safety is paramount. This guide provides essential, immediate safety and logistical information, grounded in established laboratory best practices and data from structurally related compounds, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is warranted. Based on data from similar chemical structures, such as other pyrimidine and acetic acid derivatives, we can anticipate the following potential hazards[1][2][3]:
-
Eye Irritation: Direct contact may cause serious eye irritation[3].
-
Skin Irritation: May cause skin irritation upon contact[1][3].
-
Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system[1].
-
Harmful if Swallowed: Ingestion may lead to adverse health effects[3].
It is crucial to acknowledge that the toxicological properties of this specific compound have not been fully investigated[1]. Therefore, treating it as a potentially hazardous substance is the most prudent course of action.
Table 1: GHS Hazard Information for Structurally Related Compounds
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | [3] |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure risk. The following recommendations are based on a comprehensive risk assessment for handling fine chemical powders with unknown toxicological profiles.
Primary Engineering Controls: Fume Hood
All handling of this compound in its solid, powdered form should be conducted within a certified chemical fume hood. This primary engineering control is critical for preventing the inhalation of airborne particles.
Essential Personal Protective Equipment
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 standard are required.[4] In situations with a higher risk of splashing, a face shield worn over safety goggles is recommended.[4][5]
-
Hand Protection: Double gloving with nitrile gloves is required.[5] This provides an extra layer of protection against potential permeation. Gloves should be inspected for any signs of degradation or puncture before and during use. Contaminated gloves must be removed and disposed of as hazardous waste immediately.
-
Body Protection: A long-sleeved laboratory coat is mandatory to protect against skin contact.[4] Ensure the lab coat is fully buttoned. For procedures with a higher risk of contamination, consider a disposable gown made of a material resistant to chemical permeation.[5][6]
-
Respiratory Protection: While working in a fume hood should be sufficient for most procedures, if there is a risk of aerosol generation or if engineering controls are not available or sufficient, a NIOSH-approved N95 respirator or higher is recommended.[6] The use of a respirator requires a formal respiratory protection program, including fit testing and medical evaluation.[6]
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles (ANSI Z.87.1 approved) or a face shield over goggles. | Protects against eye irritation and splashes. |
| Hand Protection | Double-layered nitrile gloves. | Minimizes the risk of skin contact and absorption. |
| Body Protection | Long-sleeved laboratory coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH-approved N95 respirator (if necessary). | Protects against inhalation of fine particles. |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Workflow for Safe Handling
The following diagram outlines the recommended workflow for handling this compound.
Caption: Recommended workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Don all required PPE as outlined in Table 2.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before introducing the compound.
-
-
Handling:
-
Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood.
-
If dissolving, add the solvent to the solid slowly to avoid splashing.
-
-
Cleanup and Disposal:
-
All disposable materials that have come into contact with the compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.[7]
-
Decontaminate all surfaces and equipment with an appropriate solvent and then a mild detergent solution.
-
The compound should not be disposed of down the drain or in regular trash.[7] It must be collected in a designated, properly labeled hazardous waste container.
-
Emergency Procedures: Be Prepared
In the event of accidental exposure, immediate and appropriate action is critical.
Table 3: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1] Some suppliers recommend storing it in a freezer at under -20°C in an inert atmosphere.[3]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself, your colleagues, and the environment.
References
-
Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Cole-Parmer. Available at: [Link]
-
Safety Data Sheet: Acetic acid. Carl ROTH. Available at: [Link]
-
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. Available at: [Link]
-
98276-91-6|2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid. AA Blocks. Available at: [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. Available at: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]
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- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




